molecular formula C7H5ClN2O B1422057 5-Chloro-1,2-benzoxazol-3-amine CAS No. 73498-24-5

5-Chloro-1,2-benzoxazol-3-amine

Cat. No.: B1422057
CAS No.: 73498-24-5
M. Wt: 168.58 g/mol
InChI Key: TVQGEMZMXVGMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,2-benzoxazol-3-amine is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQGEMZMXVGMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680538
Record name 5-Chloro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73498-24-5
Record name 5-Chloro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2-benzoxazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1,2-benzoxazol-3-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal building block for designing targeted therapeutic agents. Among the diverse array of benzoxazole derivatives, 5-Chloro-1,2-benzoxazol-3-amine has emerged as a particularly valuable intermediate. The presence of a chlorine atom at the 5-position and a reactive amine group at the 3-position provides synthetic handles for the construction of complex molecular architectures, enabling the exploration of vast chemical space in the quest for novel drug candidates.[1][3] This guide provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic route, key physicochemical properties, and its applications in drug discovery, with a focus on its role in the development of targeted therapies.

Core Compound Identification

Identifier Value
CAS Number 73498-24-5[4]
IUPAC Name This compound
Synonym 5-CHLOROBENZO[D]ISOXAZOL-3-YLAMINE[4]
Molecular Formula C₇H₅ClN₂O[4]
Molecular Weight 168.58 g/mol [4]

Proposed Synthesis Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reaction1 Reaction 1: Cyclization cluster_reaction2 Reaction 2: Amination cluster_product Final Product 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol Reflux in DMF Reflux in DMF 2-Amino-4-chlorophenol->Reflux in DMF Urea Urea Urea->Reflux in DMF 5-Chloro-1,3-benzoxazol-2(3H)-one 5-Chloro-1,3-benzoxazol-2(3H)-one Aminating Agent Aminating Agent 5-Chloro-1,3-benzoxazol-2(3H)-one->Aminating Agent Conversion to Amine Reflux in DMF->5-Chloro-1,3-benzoxazol-2(3H)-one Formation of Benzoxazolone Intermediate This compound This compound Aminating Agent->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one

This initial step is based on a well-documented procedure for creating the benzoxazolone core.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chlorophenol (1 equivalent) in dimethylformamide (DMF).

  • Addition of Reagent: Add urea (1 equivalent) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 60°C) for 3 hours, or until the evolution of ammonia gas ceases.[5]

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water with constant stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure 5-Chloro-1,3-benzoxazol-2(3H)-one.[5]

Step 2: Conversion to this compound

The conversion of the benzoxazolone to the 3-amino derivative is a key transformation. This can be achieved through various amination strategies, with the specific conditions optimized based on laboratory-scale experiments.

  • Reaction Setup: In a sealed reaction vessel, suspend 5-Chloro-1,3-benzoxazol-2(3H)-one (1 equivalent) in a suitable solvent such as dioxane or toluene.

  • Reagent Addition: Introduce a suitable aminating agent (e.g., a protected hydroxylamine derivative followed by deprotection, or direct amination under high pressure with ammonia in the presence of a catalyst).

  • Reaction Conditions: Heat the reaction mixture under controlled conditions (temperature and pressure will vary depending on the chosen aminating agent).

  • Workup and Isolation: Upon completion, cool the reaction, and perform an appropriate aqueous workup to remove any inorganic byproducts.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound.

Physicochemical and Spectroscopic Characterization

While a comprehensive experimental dataset for this compound is not publicly available, the following table outlines the expected physicochemical properties and spectroscopic signatures based on its chemical structure and data from analogous compounds.

Property Expected Value / Characteristics Rationale / Comparative Data
Appearance White to off-white solidTypical for small aromatic amine compounds.
Melting Point 150 - 180 °CAromatic amines often have relatively high melting points due to intermolecular hydrogen bonding.
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water.The polar amine and heterocyclic core suggest solubility in polar organic solvents.
¹H NMR (DMSO-d₆, 400 MHz) δ 7.0-8.0 (m, 3H, Ar-H), δ 5.5-6.5 (br s, 2H, -NH₂)Aromatic protons are expected in the downfield region. The amine protons would appear as a broad singlet.[6]
¹³C NMR (DMSO-d₆, 100 MHz) δ 100-160 (Ar-C)Aromatic carbons will be present in the typical range for benzoxazole systems.
Mass Spectrometry (ESI+) m/z = 169.0 [M+H]⁺The calculated monoisotopic mass of C₇H₅ClN₂O is 168.01.
Infrared (IR, KBr) ν ~3300-3400 cm⁻¹ (N-H stretch), ~1600-1650 cm⁻¹ (C=N stretch)Characteristic peaks for the amine and the benzoxazole ring system are expected.[6]

Applications in Drug Discovery and Development

The this compound scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. The presence of the 5-chloro substituent is often crucial for enhancing the potency and modulating the pharmacokinetic properties of the final compounds.[3]

Anticancer Agents

The benzoxazole core is a prominent feature in many anticancer agents. Derivatives of 5-chloro-benzoxazole have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.[3] The 3-amino group serves as a key attachment point for side chains that can interact with specific residues in the active sites of target proteins. For example, it can be acylated or used in coupling reactions to introduce pharmacophores that target the ATP-binding pocket of kinases.[7]

G This compound This compound Acylation Acylation This compound->Acylation R-COCl Coupling Reaction Coupling Reaction This compound->Coupling Reaction Ar-X, Catalyst Kinase Inhibitor Kinase Inhibitor Acylation->Kinase Inhibitor PARP Inhibitor PARP Inhibitor Coupling Reaction->PARP Inhibitor Other Targeted Therapies Other Targeted Therapies Coupling Reaction->Other Targeted Therapies

Caption: Synthetic utility of this compound in creating targeted therapies.

Antimicrobial and Antifungal Agents

Benzoxazole derivatives have a long history of use as antimicrobial and antifungal agents.[5] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The this compound core can be elaborated to produce compounds with broad-spectrum activity against various pathogens.

Anti-inflammatory and Analgesic Compounds

Research has shown that certain benzoxazolone derivatives possess significant anti-inflammatory and analgesic properties.[8] By modifying the this compound structure, it is possible to design novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[9][11]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][11] Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[9][10]

Conclusion

This compound is a strategically important building block for the synthesis of a diverse range of biologically active compounds. Its unique combination of a chlorinated benzoxazole core and a reactive amine functionality makes it an invaluable tool for medicinal chemists. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and inflammatory conditions.

References

  • El-Sayed, M. A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16288. [Link]

  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]

  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 5-chloro-3-(2-chlorophenyl)-1,2-benzisoxazole. Retrieved from [Link]

  • ScienceOpen. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. [Link]

  • Montana State University. (n.d.). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. Retrieved from [Link]

  • G. S. S. R. K. Naidu, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130512. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129881. [Link]

  • Unlu, S., et al. (2017). Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. The EuroBiotech Journal, 1(3), 237-243. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • Chen, Q., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(13), 5183. [Link]

  • Unlu, S., et al. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Archiv der Pharmazie, 336(8), 373-380. [Link]

  • Al-Salahi, R., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3004. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-1,2-benzoxazol-3-amine from 2-amino-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic route to 5-Chloro-1,2-benzoxazol-3-amine, a valuable heterocyclic scaffold in medicinal chemistry. Commencing with the readily accessible precursor, 2-amino-4-chlorophenol, this document elucidates the chemical principles, reaction mechanisms, and detailed experimental protocols for its conversion. The synthesis hinges on a two-step, one-pot process involving an initial regioselective thiocyanation followed by a bromine-mediated oxidative cyclization. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies to ensure successful synthesis and high-purity yields.

Introduction and Strategic Overview

The 1,2-benzisoxazole (or benzoxazole) nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties.[1][2] Specifically, the 3-amino substituted variants serve as critical building blocks for further molecular elaboration. The target molecule, this compound, is of significant interest due to the combined electronic and steric influences of its chloro and amino substituents, which provide vectors for further synthetic diversification.

The synthetic strategy detailed herein is predicated on the classical and highly reliable reaction of a phenol with a thiocyanate salt and a halogen. This approach is favored for its operational simplicity, use of inexpensive reagents, and amenability to scale-up. The overall transformation from 2-amino-4-chlorophenol proceeds as a one-pot reaction without the need for isolation of the intermediate species, thereby enhancing efficiency and minimizing product loss.

Mechanistic Deep Dive: From Phenol to Benzisoxazole

The conversion of 2-amino-4-chlorophenol to this compound is a fascinating cascade of electrophilic aromatic substitution and intramolecular cyclization. A thorough understanding of the underlying mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Generation of the Electrophile: In Situ Formation of Thiocyanogen Bromide

The reaction is initiated by the in-situ generation of the potent electrophile, thiocyanogen bromide (BrSCN). In a methanolic solution, bromine (Br₂) reacts with potassium thiocyanate (KSCN). The thiocyanate anion (SCN⁻) acts as a nucleophile, attacking a bromine molecule to displace a bromide ion and form the transient but highly reactive thiocyanogen bromide.

Reaction: KSCN + Br₂ → BrSCN + KBr

The kinetics of the reaction between bromine and thiocyanate are complex but the initial electrophilic attack is rapid.[3] This step is crucial as it provides the electrophilic "SCN⁺" equivalent required for the subsequent aromatic substitution.

Regioselective Electrophilic Aromatic Substitution

The phenol ring of 2-amino-4-chlorophenol is electron-rich and thus highly activated towards electrophilic attack. The hydroxyl (-OH) and amino (-NH₂) groups are potent ortho-, para-directing activators. Considering the substitution pattern of the starting material, the potential sites for electrophilic attack are C4 and C6. The C4 position is already occupied by a chlorine atom. Therefore, the thiocyanation occurs with high regioselectivity at the C6 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating chloro group.

The electron-donating effects of the hydroxyl and amino groups stabilize the arenium ion intermediate formed during the substitution, driving the reaction forward.

Oxidative Intramolecular Cyclization

Following the successful installation of the thiocyanate group at the C6 position, the key ring-forming step occurs. The hydroxyl group's oxygen atom acts as an intramolecular nucleophile, attacking the electrophilic carbon atom of the thiocyanate group. This cyclization is facilitated by the presence of bromine, which acts as an oxidizing agent. The exact mechanism of the final cyclization can be complex, but it is understood to proceed via an oxidative pathway that results in the formation of the stable 1,2-benzisoxazole ring system with the elimination of hydrogen bromide (HBr).[4]

The overall mechanistic pathway is visually summarized in the following diagram:

Reaction_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Oxidative Intramolecular Cyclization KSCN KSCN BrSCN BrSCN (Thiocyanogen Bromide) KSCN->BrSCN + Br₂ Br2 Br₂ Br2->BrSCN StartMat 2-Amino-4-chlorophenol Intermediate1 6-Thiocyanato Intermediate StartMat->Intermediate1 + BrSCN - HBr FinalProd This compound Intermediate1->FinalProd Oxidative Cyclization - HBr

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related heterocyclic systems and optimized for the specified transformation.[5]

Reagents and Equipment
Reagent/EquipmentGrade/Specification
2-Amino-4-chlorophenol≥98% purity
Potassium Thiocyanate (KSCN)ACS reagent grade, ≥99%
Bromine (Br₂)ACS reagent grade, ≥99.5%
Methanol (MeOH)Anhydrous, ≥99.8%
Glacial Acetic AcidACS reagent grade, ≥99.7%
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Ethyl Acetate (EtOAc)ACS reagent grade
Anhydrous Sodium SulfateACS reagent grade
Round-bottom flask250 mL, with magnetic stirrer bar
Reflux condenser
Addition funnel50 mL
Ice bath
Buchner funnel and flask
Rotary evaporator
Thin-Layer ChromatographySilica gel 60 F₂₅₄ plates
Step-by-Step Synthesis Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-4-chlorophenol (1.44 g, 10 mmol) and potassium thiocyanate (1.94 g, 20 mmol) in 50 mL of anhydrous methanol. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Bromine Addition: In a separate beaker, prepare a solution of bromine (0.80 mL, 15.5 mmol) in 10 mL of glacial acetic acid. Transfer this solution to an addition funnel.

  • Reaction Execution: Add the bromine solution dropwise to the stirred methanolic solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up - Quenching and Neutralization: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A precipitate should form. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the crude product with copious amounts of cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis process.

Experimental_Workflow cluster_workflow Synthesis Workflow A Dissolve Reactants (2-amino-4-chlorophenol, KSCN in MeOH) B Cool to 0-5 °C A->B C Dropwise Addition of Br₂ in Acetic Acid B->C D Reaction at RT (4-6h) (Monitor by TLC) C->D E Quench in Ice Water D->E F Neutralize with NaHCO₃ E->F G Filter Precipitate F->G H Wash with Water G->H I Recrystallize H->I J Dry and Characterize I->J

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary and Expected Outcomes

Properties of Key Compounds
CompoundFormulaMol. Weight ( g/mol )Appearance
2-Amino-4-chlorophenolC₆H₆ClNO143.57Off-white to tan powder
Potassium ThiocyanateKSCN97.18White crystalline solid
BromineBr₂159.81Reddish-brown liquid
This compoundC₇H₅ClN₂O184.58Crystalline solid
Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry (Phenol:KSCN:Br₂)1 : 2 : 1.55Excess thiocyanate ensures complete generation of BrSCN; excess bromine drives the oxidative cyclization.
SolventMethanol / Glacial Acetic AcidMethanol is a good solvent for the reactants; acetic acid helps to stabilize the bromine.
Temperature0-5 °C (addition), Room Temp. (reaction)Low temperature controls the exothermic reaction during bromine addition; room temperature is sufficient for the reaction to proceed.
Reaction Time4-6 hoursTypical timeframe for completion, should be confirmed by TLC.
Work-upAqueous quench and neutralizationStandard procedure to precipitate the product and remove acidic byproducts.
PurificationRecrystallizationEffective method for obtaining high-purity crystalline product.

Conclusion and Future Perspectives

The synthesis of this compound from 2-amino-4-chlorophenol via a one-pot thiocyanation and oxidative cyclization is a highly effective and practical method. This guide provides a comprehensive framework, from mechanistic theory to a detailed experimental protocol, to enable researchers to successfully prepare this valuable chemical entity. The operational simplicity and use of readily available reagents make this procedure attractive for both small-scale laboratory synthesis and potential scale-up operations. The resulting product serves as a versatile intermediate for the development of novel compounds with potential therapeutic applications, underscoring the importance of this synthetic route in the landscape of medicinal chemistry.

References

  • Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry, 2(2), 215-224.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition. BenchChem.
  • Anonymous. (n.d.). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives.
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 58(1/2), 67-89.
  • Palermo, M. G., & Rosen, T. (1989). A novel synthesis of 3-Amino-1,2-benzisoxazoles — an entry into the isoxazolo[3,4,5-ef][1]benzoxazepine ring system. Journal of Heterocyclic Chemistry, 26(4), 1165-1168.

  • Mudireddy, R. R., et al. (2022). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Scientific Reports, 12(1), 9438.
  • Palermo, M. G., & Rosen, T. (1989). A novel synthesis of 3-Amino-1,2-benzisoxazoles — an entry into the isoxazolo[3,4,5-ef][1]benzoxazepine ring system. Journal of Heterocyclic Chemistry, 26(4), 1165-1168.

  • Smith, J. A., et al. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future medicinal chemistry, 2(2), 215-24.
  • Wang, H., & Ganesan, A. (2018). Oxidative Cyclization in Natural Product Biosynthesis. Chemical reviews, 118(5), 2484–2535.
  • Shastri, L. A. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Science and Research, 4(9), 1833-1839.
  • Liebhafsky, H. A., & Makower, B. (1933). The kinetics and mechanism of the reaction between bromine and thiocyanate. Journal of the American Chemical Society, 55(9), 3504-3512.

Sources

physical and chemical properties of 5-Chloro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Heterocyclic Scaffold

5-Chloro-1,2-benzoxazol-3-amine, also known as 5-chlorobenzo[d]isoxazol-3-amine, is a halogenated heterocyclic amine belonging to the benzisoxazole class of compounds. The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities.[1] The strategic placement of a chlorine atom at the 5-position and an amine group at the 3-position makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents. The electron-withdrawing nature of the chlorine atom and the nucleophilic character of the amine group provide distinct reactive sites for molecular elaboration.

This guide offers a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, potential applications in drug discovery, and essential safety considerations for this compound.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development, influencing everything from reaction conditions to formulation.

Key Data Summary
PropertyValueSource(s)
CAS Number 73498-24-5[2][3]
Molecular Formula C₇H₅ClN₂O[3]
Molecular Weight 168.58 g/mol [3]
Melting Point Data not available in cited sources.
Boiling Point Data not available in cited sources.
Solubility Expected to have some solubility in polar organic solvents like DMSO and DMF, based on the properties of related chlorinated benzoisoxazole compounds.[4]

Structural Information:

  • IUPAC Name: this compound

  • SMILES: ClC1=CC2=C(C=C1)ON=C2N

  • InChI Key: Data not available in cited sources.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic pathway can be inferred from established methods for preparing substituted benzisoxazoles.[5] A common and effective strategy involves the cyclization of an appropriately substituted ortho-hydroxybenzonitrile.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2,4-dichlorobenzonitrile. This pathway leverages a nucleophilic aromatic substitution followed by an intramolecular cyclization.

G A 2,4-Dichlorobenzonitrile B Intermediate Hydroxynitrile A->B C This compound B->C

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

  • Step 1 (Hydroxylation): The reaction of 2,4-dichlorobenzonitrile with a strong base like sodium hydroxide facilitates the nucleophilic aromatic substitution of the chlorine atom at the ortho-position to the nitrile group. This position is activated towards substitution.

  • Step 2 (Cyclization & Amination): The resulting ortho-hydroxybenzonitrile intermediate can then be treated with hydroxylamine in the presence of a base. This is proposed to proceed via the formation of an amidoxime which then undergoes intramolecular cyclization to form the 1,2-benzoxazole ring system.

Chemical Reactivity

The reactivity of this compound is dictated by its key functional groups:

  • Aromatic Amine: The primary amine at the 3-position is a nucleophilic center and can undergo a variety of reactions common to aromatic amines, such as acylation, alkylation, and diazotization. These reactions are crucial for creating derivatives for structure-activity relationship (SAR) studies.

  • Benzisoxazole Ring: This heterocyclic system is generally stable but can be susceptible to ring-opening reactions under harsh conditions (e.g., strong acid or base, reductive cleavage).

  • Aryl Chloride: The chlorine atom at the 5-position is relatively unreactive towards typical nucleophilic aromatic substitution but can be displaced under forcing conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings). This allows for the introduction of diverse substituents on the benzene ring.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole and benzisoxazole scaffolds are of significant interest to the pharmaceutical industry due to their presence in a wide range of biologically active compounds.[6][7] Derivatives of these core structures have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: The benzoxazole ring is a key component of compounds designed to combat bacterial and fungal infections.[8]

  • Anticancer Properties: Certain 5-chloro-benzoxazole derivatives have been investigated as potential inhibitors of enzymes like PARP-2, which are targets in cancer therapy.[7]

  • Analgesic and Anti-inflammatory Effects: Modifications of the 5-chloro-2(3H)-benzoxazolone core have yielded compounds with significant analgesic and anti-inflammatory properties.[9]

This compound serves as a valuable starting material or intermediate for generating libraries of novel compounds to be screened for these and other therapeutic applications.[10]

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity and purity of a synthesized compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for preparing a sample of this compound for NMR analysis.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dry compound.

    • Transfer the solid to a clean, dry NMR tube.

  • Solvent Selection:

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good starting point for polar, aromatic compounds.

    • Cap the tube and gently agitate or vortex until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure and confirm the identity of the compound.

Note: As of the time of this writing, specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for CAS 73498-24-5 was not found in the cited sources, hazard information for structurally related compounds, such as 5-chlorobenzo(d)isoxazol-3-ol, provides a basis for recommended precautions.[11]

Potential Hazards (based on related structures):

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its dual reactivity, stemming from the nucleophilic amine and the potential for cross-coupling at the chloro-position, allows for extensive derivatization. While detailed experimental data on its physicochemical properties are sparse in the public domain, its structural relationship to a class of highly bioactive molecules underscores its importance for further research and development. The protocols and information provided in this guide are intended to support scientists in the safe handling, synthesis, and characterization of this promising chemical entity.

References

  • CAS NO. 73498-24-5 | this compound. (n.d.). Arctom. Retrieved from [Link]

  • Modiya, M. V., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. Retrieved from [Link]

  • Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. (2017). Eurobiotech Journal, 1(3), 237-242. Retrieved from [Link]

  • Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ScienceOpen. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2012). Farnell. Retrieved from [Link]

  • 5-Chlorobenzo(d)isoxazol-3-ol. (n.d.). PubChem. Retrieved from [Link]

  • Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2023). MDPI. Retrieved from [Link]

  • Process for the preparation of 2-amino-5-chlorobenzoxazole. (1961). Google Patents.
  • El-Damasy, A. K., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. Retrieved from [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Benzo[d]isoxazol-3-amine | CAS#:36216-80-5. (n.d.). Chemsrc. Retrieved from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Retrieved from [Link]

  • 5-Chloro-1,3-benzodioxole. (n.d.). PubChem. Retrieved from [Link]

  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. (n.d.). PubChem. Retrieved from [Link]

  • 5-chloro-1,3-benzothiazol-2-amine. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

Sources

5-Chloro-1,2-benzoxazol-3-amine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 5-Chloro-1,2-benzoxazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of the anticonvulsant drug Zonisamide.[1][2][3] The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents. A detailed, step-by-step experimental protocol is provided, underpinned by the principles of scientific integrity and causality. This guide emphasizes a self-validating experimental design to ensure the generation of reliable and reproducible solubility data.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, processability, and formulation. For a compound like this compound, understanding its solubility profile in a range of organic solvents is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and overall manufacturing efficiency. This guide delves into the core principles and practical applications of solubility determination for this specific benzoxazole derivative.

From a theoretical standpoint, the solubility of a solute in a solvent is governed by the principle of "like dissolves like."[4] This means that solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound, featuring a polar amine group, a moderately polar benzoxazole ring, and a nonpolar chlorophenyl group, suggests a nuanced solubility profile across solvents of varying polarities.

Theoretical Framework for Solubility

The solubility of this compound in organic solvents is influenced by several key molecular attributes:

  • Polarity: The presence of both polar (amine, benzoxazole) and non-polar (chlorophenyl) moieties imparts a degree of amphiphilicity to the molecule. This suggests that it may exhibit solubility in a range of solvents, with optimal solubility likely in moderately polar solvents.

  • Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the benzoxazole ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

  • Molecular Size and Shape: The relatively rigid, planar structure of the benzoxazole ring system can influence how effectively solvent molecules can pack around the solute, impacting the overall energetics of dissolution.

A systematic approach to solubility testing, as outlined in the experimental section, is essential to empirically determine the solubility of this compound in a variety of organic solvents.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol is designed to provide a reliable and reproducible method for determining the solubility of this compound in a range of organic solvents. This method is adapted from established general procedures for organic compound solubility testing.[4][5][6][7]

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Safety Precautions
  • Always handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10][11]

  • Consult the Safety Data Sheet (SDS) for this compound and each solvent before commencing work.[8][9][10][11]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Workflow

The experimental workflow is designed to systematically assess the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess this compound prep_solvent Add a known volume of solvent to vials prep_compound->prep_solvent equilibration Equilibrate at a constant temperature with agitation prep_solvent->equilibration Introduce solute separation Centrifuge to separate undissolved solid equilibration->separation sampling Sample the supernatant separation->sampling dilution Dilute the sample sampling->dilution hplc_analysis Analyze by HPLC dilution->hplc_analysis calculate_solubility Calculate Solubility (mg/mL or mol/L) hplc_analysis->calculate_solubility Quantify concentration

Figure 1: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is free of any particulate matter.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent (usually the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Data Presentation and Interpretation

The solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Classification
Hexane0.1< 0.1Insoluble
Toluene2.41.5Sparingly Soluble
Dichloromethane3.115.2Soluble
Ethyl Acetate4.48.7Soluble
Acetone5.125.4Freely Soluble
Ethanol5.230.1Freely Soluble
Methanol6.628.5Freely Soluble

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The interpretation of this data would involve correlating the observed solubility with the properties of the solvents. For instance, higher solubility in polar aprotic solvents like acetone and polar protic solvents like ethanol and methanol would be consistent with the presence of polar functional groups and the capacity for hydrogen bonding in this compound.

Conclusion

This technical guide has outlined a comprehensive approach to understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular properties with a robust and self-validating experimental protocol, researchers and drug development professionals can generate the critical data needed for process optimization and formulation development. The methodologies described herein are designed to ensure scientific integrity and provide a solid foundation for further research and application of this important pharmaceutical intermediate.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2024, September 6).
  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. (n.d.).
  • 5-Chloro-1,3-benzoxazol-2-amine. (n.d.). Manchester Organics.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Zonisamide. (n.d.). PubChem.
  • Zonisamide intermediate and synthesis. (n.d.). Google Patents.
  • Zonisamide. (n.d.). PharmaCompass.com.
  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. (n.d.). PubChem.
  • 2-Amino-5-chlorobenzoxazole 97 61-80-3. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). ChemScene.
  • 5-chloro-3-(2-chlorophenyl)-1,2-benzisoxazole. (2025, May 20). Chemical Synthesis Database.
  • 5-chloro-N-methyl-1,2-benzoxazol-3-amine. (2023, August 16). Smolecule.
  • 5-Chloro-n-methyl-1,2-benzoxazol-3-amine. (n.d.). ChemScene.
  • Pilot study of zonisamide (1,2-benzisoxazole-3-methanesulfonamide) in patients with refractory partial seizures. (1985). PubMed.
  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. (n.d.). ResearchGate.
  • 2,1-Benzisoxazole, 5-chloro-3-phenyl-. (n.d.). PubChem.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022, December 29). MDPI.
  • 2,1-Benzisoxazole, 5-chloro-3-phenyl-. (n.d.). NIST WebBook.
  • Benzisoxazoles. (n.d.). AMERICAN ELEMENTS®.
  • 5-Chloro-1,3-benzodioxole. (n.d.). PubChem.

Sources

The Enigmatic Potential of 5-Chloro-1,2-benzoxazol-3-amine: A Technical Guide for Preclinical Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzoxazole (or benzisoxazole) scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a range of pharmacologically active agents. The introduction of a chlorine atom at the 5-position and an amine group at the 3-position creates 5-Chloro-1,2-benzoxazol-3-amine, a molecule poised at the intersection of known bioactivities. While direct, extensive research on this specific entity is nascent, a comprehensive analysis of its structural analogues and the broader benzoxazole class provides a compelling rationale for its investigation. This guide delineates the potential biological activities of this compound, offering a strategic framework for its synthesis and preclinical evaluation. We will delve into its potential as an antimicrobial, anticancer, and anti-inflammatory agent, providing detailed, field-proven experimental protocols to empower researchers in drug discovery and development.

Introduction: The 1,2-Benzoxazole Core and the Influence of Chloro- and Amino- Substitutions

The 1,2-benzoxazole ring system, an aromatic organic compound, is a cornerstone in the development of numerous therapeutic agents.[1] Its inherent biological activities are significantly modulated by the nature and position of its substituents. The presence of a chlorine atom, particularly at the 5-position, is a well-documented strategy for enhancing the potency of various biological effects, including antimicrobial and anticancer activities.[1][2] Concurrently, the amine group at the 3-position offers a versatile handle for synthetic modification and can play a crucial role in the molecule's interaction with biological targets.

A noteworthy analogue is Zonisamide, a marketed anticonvulsant drug, which is a 1,2-benzisoxazole derivative.[3][4][5] This underscores the potential for compounds based on this scaffold to exhibit neurological activity. The primary mechanism of Zonisamide involves the blockage of voltage-sensitive sodium channels and T-type calcium channels, leading to the stabilization of neuronal membranes.[3][6] While the direct neurological effects of this compound remain to be elucidated, the structural similarity to Zonisamide warrants its investigation in this domain.

This guide will focus on three key potential activities extrapolated from the broader benzoxazole and 5-chloro-benzoxazole literature: antimicrobial, anticancer, and anti-inflammatory.

Proposed Synthesis of this compound

A viable synthetic route to the target compound can be conceptualized based on established methods for the synthesis of related 3-amino-1,2-benzisoxazoles.[7] The proposed pathway involves a microwave-promoted nucleophilic aromatic substitution, which offers an efficient and high-yield approach.

Synthetic Workflow

Synthesis_of_5_Chloro_1_2_benzoxazol_3_amine start 5-Chloro-3-hydroxy-1,2-benzisoxazole intermediate 3,5-Dichloro-1,2-benzisoxazole start->intermediate Chlorinating Agent (e.g., SOCl₂, POCl₃) Microwave Irradiation product This compound intermediate->product Nucleophilic Aromatic Substitution Microwave Irradiation reagent Ammonia (or amine source) reagent->product Anticancer_Mechanisms compound This compound target1 VEGFR-2 compound->target1 Inhibition target2 Apoptosis Regulating Proteins compound->target2 Modulation pathway1 Angiogenesis target1->pathway1 Blocks effect1 Inhibition of Tumor Growth and Metastasis pathway1->effect1 Leads to pathway2 Apoptosis Induction target2->pathway2 Triggers effect2 Cancer Cell Death pathway2->effect2 Results in

Sources

The Medicinal Chemistry of 5-Chloro-1,2-benzoxazol-3-amine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. In this context, heterocyclic compounds have emerged as a cornerstone of drug discovery, with the benzoxazole scaffold being of particular interest due to its presence in a wide array of biologically active molecules. This guide provides a comprehensive technical overview of 5-Chloro-1,2-benzoxazol-3-amine and its derivatives, a class of compounds that has demonstrated significant potential in the development of new anticancer and antimicrobial agents. We will delve into the synthetic strategies, biological activities, mechanisms of action, and structure-activity relationships that underscore the therapeutic promise of this chemical scaffold.

The this compound Core: Synthesis and Derivatization

The this compound core serves as a versatile starting point for the synthesis of a diverse library of derivatives. The strategic placement of the chlorine atom at the 5-position and the amine group at the 3-position provides reactive handles for chemical modification, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Synthesis of the Core Scaffold

A robust and efficient synthesis of the this compound scaffold is crucial for the exploration of its derivatives. A common and effective strategy involves a multi-step synthesis starting from readily available precursors. One plausible approach is the cyclization of a suitably substituted precursor, such as a derivative of 2-cyano-4-chlorophenol.

A key intermediate in the synthesis of many 3-amino-1,2-benzisoxazole derivatives is the corresponding 3-chloro-1,2-benzisoxazole. This intermediate can then undergo nucleophilic aromatic substitution with various amines to yield the desired 3-amino derivatives. Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to high yields in shorter reaction times.[1]

Experimental Protocol: Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of 3-amino-1,2-benzisoxazole derivatives from a 3-chloro-1,2-benzisoxazole precursor, which can be adapted for the synthesis of 5-chloro-substituted analogs.

Materials:

  • 3-Chloro-1,2-benzisoxazole (or a 5-chloro-substituted analog)

  • Desired primary or secondary amine

  • Solvent (e.g., DMF, NMP)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the 3-chloro-1,2-benzisoxazole precursor in a suitable solvent.

  • Add an excess of the desired amine to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwaves at a set temperature and for a specified time (e.g., 150 °C for 1-6 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-1,2-benzisoxazole derivative.

Derivatization Strategies

The primary amine at the 3-position of the this compound core is a key site for derivatization. It can be readily acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. Furthermore, the benzoxazole ring itself can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing chlorine atom will influence the regioselectivity of these reactions.

A common strategy for creating libraries of derivatives involves reacting the core amine with a variety of acyl chlorides, sulfonyl chlorides, or isocyanates to introduce diverse functionalities. These modifications can significantly impact the compound's interaction with biological targets.

Biological Activities and Therapeutic Potential

Derivatives of the 5-chloro-benzoxazole scaffold have exhibited a broad spectrum of biological activities, with the most prominent being their anticancer and antimicrobial properties. The presence of the chlorine atom at the 5-position has been frequently cited as a key contributor to the enhanced biological activity of these compounds.[2]

Anticancer Activity

Numerous studies have highlighted the potential of 5-chloro-benzoxazole derivatives as anticancer agents. These compounds have shown cytotoxicity against a range of cancer cell lines, including those of breast, lung, and colon cancer. A particularly promising avenue of research has been the development of these derivatives as inhibitors of Poly(ADP-ribose) polymerase 2 (PARP-2), a key enzyme in the DNA damage response pathway.

Mechanism of Action: PARP-2 Inhibition and Synthetic Lethality

PARP-1 and PARP-2 are enzymes that play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, the inhibition of PARP leads to an accumulation of DSBs that cannot be repaired, resulting in cell death. This concept is known as "synthetic lethality" and forms the basis for the use of PARP inhibitors in the treatment of certain cancers.

PARP2_Signaling_Pathway

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Benzoxazole derivatives have long been recognized for their antimicrobial properties. The 5-chloro substitution, in particular, has been shown to enhance both antibacterial and antifungal activity.[3] These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Mechanism of Action: Potential Targets

The precise mechanism of antimicrobial action for many benzoxazole derivatives is still under investigation. However, it is hypothesized that their structural similarity to purine nucleosides allows them to interfere with nucleic acid synthesis. Another proposed mechanism is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agents (positive controls)

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the benzoxazole core and the 3-amino group.

  • The 5-Chloro Substituent: As previously mentioned, the chlorine atom at the 5-position is a recurring feature in many active derivatives and is considered crucial for both anticancer and antimicrobial activities.[2]

  • Substituents at the 2-Position: The introduction of various aryl or heteroaryl groups at the 2-position of the benzoxazole ring has been a successful strategy for modulating biological activity. The electronic and steric properties of these substituents can significantly influence the compound's interaction with its biological target.

  • Modifications of the 3-Amino Group: Derivatization of the 3-amino group with different functionalities, such as amides, sulfonamides, and ureas, has led to the discovery of potent inhibitors of various enzymes. The nature of the substituent on the nitrogen atom can affect the compound's solubility, cell permeability, and binding affinity.

SAR_Diagram

Data Presentation: Biological Activity of Representative Derivatives

The following table summarizes the biological activity of selected 5-chloro-benzoxazole derivatives from the literature, highlighting their potential as anticancer and antimicrobial agents.

Compound IDR1 (Position 2)R2, R3 (Position 3-Amino)Biological ActivityTarget/Cell LineIC50 / MIC (µM)Reference
Derivative A 4-AminophenylH, HAnticancerMDA-MB-231 (Breast)13.54[2]
Derivative B Substituted PhenylamideH, Acyl groupAnticancerMCF-7 (Breast)3.79[2]
Derivative C Substituted PhenylamideH, Acyl groupAnticancerMDA-MB-231 (Breast)5.63[2]
Derivative D p-Chlorobenzyl3-(4-ethyl-1-piperazinyl)propionamidoAntibacterialE. coli>128 µg/mL[4]
Derivative E p-Chlorobenzyl3-(4-ethyl-1-piperazinyl)propionamidoAntibacterialS. aureus64 µg/mL[4]
Derivative F p-Chlorobenzyl3-(4-ethyl-1-piperazinyl)propionamidoAntifungalC. albicans128 µg/mL[4]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated potent anticancer and antimicrobial activities, underpinned by well-defined mechanisms of action such as PARP-2 inhibition. The synthetic accessibility and the potential for diverse chemical modifications make this scaffold particularly attractive for medicinal chemists.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Further refinement of the structure of the most potent derivatives to improve their efficacy, selectivity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where the identified biological targets are relevant.

  • In Vivo Studies: Advancing the most promising compounds to in vivo models to evaluate their efficacy and safety in a more complex biological system.

The continued exploration of the this compound scaffold holds significant promise for the discovery of the next generation of anticancer and antimicrobial drugs, ultimately contributing to the advancement of human health.

References

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Available at: [Link]

  • Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed. Available at: [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Available at: [Link]

  • Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed. Available at: [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Available at: [Link]

  • Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed. Available at: [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Available at: [Link]

  • Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed. Available at: [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Available at: [Link]

  • Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed. Available at: [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Available at: [Link]

  • Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed. Available at: [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Available at: [Link]

  • Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed. Available at: [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Available at: [Link]

  • Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 5-Chloro-1,3-benzoxazol-2-amine (Zoxazolamine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, metabolism, and eventual withdrawal of 5-Chloro-1,3-benzoxazol-2-amine, a compound historically known as zoxazolamine. Initially lauded as a potent muscle relaxant and uricosuric agent, its clinical use was short-lived due to significant hepatotoxicity. This document delves into the scientific and historical context of zoxazolamine, offering valuable insights for researchers in pharmacology, toxicology, and drug development. We will explore its synthesis, its action on potassium channels, its metabolic fate leading to the development of a safer alternative, chlorzoxazone, and the toxicological findings that led to its market withdrawal.

A Note on Chemical Nomenclature

The topic of this guide is the historically significant muscle relaxant zoxazolamine. Its correct chemical structure is 5-Chloro-1,3-benzoxazol-2-amine . While the initial inquiry for this guide specified 5-Chloro-1,2-benzoxazol-3-amine, the vast body of scientific and historical literature points to the former as the compound of interest. 1,2-benzoxazoles (or benzisoxazoles) and 1,3-benzoxazoles are structural isomers with different chemical properties. This guide will focus on the well-documented 5-Chloro-1,3-benzoxazol-2-amine.

Discovery and Historical Context

The Post-War Search for Novel Therapeutics

The mid-20th century was a period of significant expansion in the pharmaceutical industry, with a focus on developing novel synthetic molecules for a wide range of ailments. McNeil Laboratories, Inc., a family-run pharmaceutical company in Philadelphia, was an active participant in this era of innovation.[1][2] Under the leadership of Robert L. McNeil, Jr., the company was shifting its focus from a broad catalog of products to a more targeted approach of developing new prescription medications through a dedicated research and development group.[3]

Synthesis and Introduction of Zoxazolamine (McN-485)

In 1953, chemists at McNeil Laboratories synthesized a new compound, 5-Chloro-1,3-benzoxazol-2-amine, which was given the internal designation McN-485.[4][5] Preclinical studies revealed its potent muscle relaxant properties. Following promising results, it was introduced into clinical practice in 1955 under brand names such as Flexin, Contrazole, and Zoxine.[4][5] Zoxazolamine was primarily prescribed for the relief of muscle spasms associated with musculoskeletal conditions.[6][7] It was also noted to have uricosuric properties, meaning it increased the excretion of uric acid, making it of interest for conditions like gout.[8]

A Promising Start and a Troubling Outcome

Initial clinical reports on zoxazolamine were positive, highlighting its effectiveness in reducing muscle spasticity.[6][7] However, within a few years of its widespread use, reports of a serious and unforeseen side effect began to emerge: severe liver damage. Cases of "zoxazolamine hepatitis" started appearing in the medical literature, linking the drug to jaundice and, in some instances, fatal hepatic necrosis.[9] This growing body of evidence on its hepatotoxicity raised significant safety concerns.

Withdrawal from the Market

The increasing number of reports of severe liver injury ultimately led to the withdrawal of zoxazolamine from the market around 1961.[10] This decision was a stark example of post-marketing surveillance revealing a significant risk that was not apparent in the initial clinical trials. The story of zoxazolamine's rise and fall became a cautionary tale in drug development, emphasizing the importance of ongoing safety monitoring after a drug is approved for public use.

Chemical Synthesis and Properties

Physicochemical Properties

Zoxazolamine is a crystalline solid with the following key properties:

PropertyValueReference(s)
IUPAC Name 5-Chloro-1,3-benzoxazol-2-amine[4]
Synonyms Zoxazolamine, 2-Amino-5-chlorobenzoxazole, Flexin, McN-485[4][8]
CAS Number 61-80-3[4]
Molecular Formula C₇H₅ClN₂O[4]
Molecular Weight 168.58 g/mol [4]
Appearance Crystalline solid[11]
Solubility Soluble in ethanol, DMSO, and DMF; sparingly soluble in aqueous buffers[11]
Melting Point 181-184 °C[12]
Chemical Structure

The chemical structure of zoxazolamine features a chlorinated benzoxazole core with an amine group at the 2-position.

Caption: Chemical structure of 5-Chloro-1,3-benzoxazol-2-amine (Zoxazolamine).

Synthesis Pathway

The synthesis of zoxazolamine can be achieved through various methods common for benzoxazole derivatives. A representative synthesis, based on historical patents, involves the reaction of 2,5-dichlorobenzoxazole with ammonia.

synthesis_pathway reactant 2,5-Dichlorobenzoxazole reagent + Ammonia (NH₃) (Solvent: Methanol) reactant->reagent Nucleophilic Aromatic Substitution product 5-Chloro-1,3-benzoxazol-2-amine (Zoxazolamine) reagent->product

Caption: Synthesis pathway of zoxazolamine.

Experimental Protocol: Synthesis of 5-Chloro-1,3-benzoxazol-2-amine

This protocol is a generalized representation based on the principles outlined in historical patents. Modern laboratory practices should be applied, including appropriate personal protective equipment (PPE) and conducting the reaction in a well-ventilated fume hood.

Materials:

  • 2,5-Dichlorobenzoxazole

  • Methanolic ammonia solution (e.g., 7N in methanol)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichlorobenzoxazole in a suitable amount of methanol.

  • Addition of Ammonia: To the stirred solution, add an excess of methanolic ammonia solution. The reaction is a nucleophilic aromatic substitution where the amino group from ammonia displaces the chlorine atom at the 2-position of the benzoxazole ring. The chlorine at the 5-position is significantly less reactive under these conditions.

  • Reaction Conditions: Gently heat the mixture to reflux (approximately 45-60°C) and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product can be precipitated by pouring the reaction mixture into a large volume of cold water.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts and impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 5-Chloro-1,3-benzoxazol-2-amine.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Mechanism of Action

While initially the precise mechanism of action of zoxazolamine was not well understood, it was known to be a centrally acting muscle relaxant.[8] More recent research has elucidated its effects on specific ion channels.

Activation of Calcium-Activated Potassium Channels

Zoxazolamine and its primary active metabolite, chlorzoxazone, are positive modulators of intermediate-conductance calcium-activated potassium channels (IKCa or KCa3.1) and to some extent, small-conductance calcium-activated potassium channels (SKCa or KCa2.x).[4]

These channels are crucial for regulating neuronal excitability. By opening these potassium channels, zoxazolamine increases the efflux of potassium ions (K⁺) from neurons. This hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This dampening of neuronal firing in the spinal cord and subcortical areas of the brain is believed to inhibit the polysynaptic reflexes that are responsible for muscle spasms.[13]

Effects on Dopaminergic Neurons

Studies have also shown that zoxazolamine can decrease the firing rate of nigrostriatal dopaminergic neurons.[14] This effect on dopamine metabolism in the striatum may also contribute to its muscle relaxant properties, although the primary mechanism is considered to be its action on potassium channels.

Metabolism and the Emergence of Chlorzoxazone

The study of zoxazolamine's metabolism was pivotal, not only for understanding its toxicity but also for the serendipitous discovery of a safer and effective muscle relaxant.

Metabolic Pathways

The primary metabolic transformation of zoxazolamine in the body occurs in the liver, catalyzed by cytochrome P450 enzymes. There are two main pathways:

  • Hydroxylation: Zoxazolamine is hydroxylated at the 6-position of the benzene ring to form 6-hydroxychlorzoxazone. This metabolite is largely inactive as a muscle relaxant.

  • Deamination and Replacement: The amino group at the 2-position is replaced by a hydroxyl group, a reaction that forms chlorzoxazone .[4][5]

Chlorzoxazone was found to be an active metabolite, possessing muscle relaxant properties comparable to the parent drug, zoxazolamine.[4][5]

metabolism_pathway zoxazolamine Zoxazolamine (5-Chloro-1,3-benzoxazol-2-amine) enzyme Cytochrome P450 (in Liver) zoxazolamine->enzyme chlorzoxazone Chlorzoxazone (5-Chloro-1,3-benzoxazol-2(3H)-one) [Active Metabolite] hydroxy_metabolite 6-Hydroxychlorzoxazone [Inactive Metabolite] enzyme->chlorzoxazone Deamination & Replacement enzyme->hydroxy_metabolite Hydroxylation

Caption: Metabolic pathway of zoxazolamine.

The Fortunate Metabolite: Chlorzoxazone

Crucially, subsequent studies revealed that chlorzoxazone exhibited a significantly lower potential for hepatotoxicity compared to zoxazolamine.[4][5] This discovery was a landmark in pharmacogenetics and drug metabolism. It demonstrated how a minor structural modification, introduced by the body's own metabolic processes, could dramatically alter the safety profile of a drug.

Following the withdrawal of zoxazolamine, McNeil Laboratories marketed chlorzoxazone as a standalone muscle relaxant. It remains in clinical use today, often in combination with acetaminophen, as a testament to the valuable lessons learned from the short and troubled history of its predecessor.

Hepatotoxicity and Withdrawal

Clinical Evidence of Liver Injury

The withdrawal of zoxazolamine was a direct consequence of post-marketing reports of severe, and sometimes fatal, hepatotoxicity.[4][9] Patients taking the drug presented with symptoms of acute hepatitis, including jaundice, fatigue, and abdominal pain, accompanied by elevated liver enzymes. The liver damage was idiosyncratic, meaning it occurred in a small subset of patients and was not predictable based on the dose.

Toxicological Data

While detailed clinical trial data from the 1950s is scarce, preclinical toxicology data provides some insight into the compound's toxicity profile.

ParameterValueSpeciesReference(s)
Oral LD₅₀ 782 mg/kgRat[12]
Oral LD₅₀ 540 mg/kgMouse[10]
Intraperitoneal LD₅₀ 102 mg/kgRat[10]
Intraperitoneal LD₅₀ 100 mg/kgMouse[10]

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

The exact mechanism by which zoxazolamine causes liver injury is not fully elucidated but is thought to involve the formation of reactive metabolites that can bind to liver proteins and trigger an immune response or cause direct cellular damage.

Conclusion and Legacy

The story of 5-Chloro-1,3-benzoxazol-2-amine is a powerful case study in the field of drug development. While zoxazolamine itself was a therapeutic failure due to its unacceptable safety profile, its history provided invaluable lessons:

  • The Critical Role of Post-Marketing Surveillance: It underscored the necessity of monitoring drug safety after a product has been released to the general market, as rare but severe adverse effects may not be detected in smaller, pre-approval clinical trials.

  • The Importance of Drug Metabolism: The discovery of chlorzoxazone as a less toxic, active metabolite highlighted the profound impact of metabolism on a drug's safety and efficacy. This spurred further research into pharmacogenetics and the role of metabolic pathways in individual drug responses.

  • A Foundation for a Safer Alternative: The investigation into zoxazolamine's shortcomings directly led to the development and marketing of chlorzoxazone, a safer and still clinically relevant muscle relaxant.

For today's researchers and drug development professionals, the history of zoxazolamine serves as a reminder of the complex interplay between a drug's chemical structure, its biological activity, and its potential for toxicity. It emphasizes a data-driven approach to drug safety and the continuous need for vigilance throughout a drug's lifecycle.

References

  • Pharmacodynamics of zoxazolamine and chlorzoxazone in rats. (1988). Pharmacological Research, 5(7), 401-407. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6103, Zoxazolamine. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 29). Zoxazolamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zoxazolamine. (n.d.). In WikiMed. Retrieved from [Link]

  • Amols, W. (1956). Clinical experience with a new muscle relaxant, zoxazolamine; preliminary report. Journal of the American Medical Association, 160(9), 742-745. [Link]

  • Smith, R. T., Kron, K. M., Peak, W. P., & Hermann, I. F. (1956). Zoxazolamine (flexin) in rheumatic diseases; preliminary report. Journal of the American Medical Association, 160(9), 745-748. [Link]

  • Shapiro, S. L., & Freedman, L. (1959). Effect of experimental renal failure on the pharmacodynamics of zoxazolamine and chlorzoxazone. Journal of the American Pharmaceutical Association, 48(10), 579-581. [Link]

  • Eisenstadt, H. B., & Elster, B. B. (1961). Zoxazolamine hepatitis. Journal of the American Medical Association, 176, 874-876. [Link]

  • Peak, W. P., & Smith, R. T. (1960). Clinical comparison of chlorzoxazone and zoxazolamine with special reference to use of muscle relaxants in rheumatic diseases. Pennsylvania Medical Journal, 63, 833-837. [Link]

  • Lai, C. T., & Cedarbaum, J. M. (1989). Effects of zoxazolamine and related centrally acting muscle relaxants on nigrostriatal dopaminergic neurons. The Journal of Pharmacology and Experimental Therapeutics, 251(2), 542-549. [Link]

  • Rodriguez, R. L. (1957). Zoxazolamine and/or chlorpromazine for muscle spasm. Journal of the American Medical Association, 165(1), 18-20. [Link]

  • ChemBK. (2024, April 10). Zoxazolamine. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 29). McNeil Consumer Healthcare. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • The Barra Foundation. (n.d.). History. Retrieved from [Link]

  • Conney, A. H., & Burns, J. J. (1960). Biochemical pharmacological considerations of zoxazolamine and chlorzoxazone metabolism. Annals of the New York Academy of Sciences, 86, 167-177. [Link]

  • Aikman, P. A., et al. (2007). Synthesis and characterisation of the first transition metal complex of zoxazolamine (2-amino-5-chlorobenzoxazole): The X-ray crystal structure determination of [ZnCl 2(η 1-N benzoxazole-2-amine) 2]. Polyhedron, 26(15), 4190-4194. [Link]

  • Science History Institute. (2001, July 23). Oral history interview with Robert L. McNeil, Jr. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2002, March 28). McNeil Consumer Healthcare, Fort Washington, PA, Establishment Inspection Report. [Link]

  • Wikipedia contributors. (2023, November 28). Robert L. McNeil Jr. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Torgersen, J., et al. (2024). Severe Acute Liver Injury After Hepatotoxic Medication Initiation in Real-World Data. JAMA Internal Medicine, 184(8), 943-952. [Link]

  • Powers, B. J., et al. (2023). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. ChemRxiv. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Chlorzoxazone? Patsnap Synapse. [Link]

  • Mad Barn. (1997, April 1). Biotransformation of chlorzoxazone by hepatic microsomes from humans and ten other mammalian species. Research Bank. [Link]

  • Peter, R. M., et al. (1997). Biotransformation of chlorzoxazone by hepatic microsomes from humans and ten other mammalian species. Drug Metabolism and Disposition, 25(4), 476-483. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Laboratory-Scale Synthesis of 5-Chloro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 5-Chloro-1,2-benzoxazol-3-amine, a key heterocyclic intermediate in medicinal chemistry and drug development. The protocol herein details a robust and efficient method starting from the readily available precursor, 5-chloro-2-hydroxybenzonitrile. The narrative emphasizes the underlying chemical principles, safety considerations, and analytical validation necessary for successful synthesis. This guide is intended for researchers and scientists with a foundational knowledge of synthetic organic chemistry.

Introduction and Significance

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds.[1] Derivatives of this core structure are known to exhibit diverse biological activities, including anticonvulsant, antipsychotic, and antimicrobial properties.[1][2] this compound, in particular, serves as a crucial building block for more complex molecules, including analogues of the anti-epileptic drug Zonisamide.[3][4][5][6][7] Its synthesis is therefore of significant interest to the drug discovery and development community.

The presented protocol follows a classical and reliable pathway for constructing the 3-amino-1,2-benzisoxazole ring system: the reaction of an ortho-hydroxybenzonitrile with hydroxylamine.[8] This method is favored for its operational simplicity and generally good yields.

Synthesis Pathway and Mechanism

The synthesis proceeds via a two-step, one-pot reaction involving the initial formation of an amidoxime intermediate from 5-chloro-2-hydroxybenzonitrile and hydroxylamine, followed by an intramolecular cyclization to yield the target 1,2-benzisoxazole ring.

Overall Reaction:

Purification_Workflow Crude Crude Product Recrystal Recrystallization (e.g., Ethanol/Water) Crude->Recrystal Filtration Filtration & Drying Recrystal->Filtration Pure Pure this compound Filtration->Pure Analysis Characterization Pure->Analysis NMR ¹H & ¹³C NMR Analysis->NMR MS Mass Spectrometry (MS) Analysis->MS IR FT-IR Spectroscopy Analysis->IR MP Melting Point (MP) Analysis->MP

Sources

Application Note: High-Purity 5-Chloro-1,2-benzoxazol-3-amine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

5-Chloro-1,2-benzoxazol-3-amine is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including as muscle relaxants and in the development of novel anticancer agents.[1][2][3] The efficacy and safety of any pharmaceutical compound are directly linked to its purity. Even trace amounts of impurities, such as starting materials, byproducts, or degradation products, can lead to altered pharmacological activity, increased toxicity, and unforeseen side effects. Therefore, the development of robust and efficient purification methods is a cornerstone of drug development and chemical research.

This application note provides a detailed, field-proven protocol for the purification of this compound by recrystallization. We will delve into the scientific principles behind solvent selection, provide a step-by-step methodology, and offer troubleshooting guidance to enable researchers to consistently obtain high-purity material suitable for downstream applications.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O[4]
Molecular Weight 168.58 g/mol [4]
Appearance Likely a solid at room temperatureInferred
IUPAC Name This compound[4]

The presence of both a hydrogen-bond-donating amine group and a hydrogen-bond-accepting benzoxazole ring system, combined with the chloro-substituted aromatic ring, suggests that the molecule will exhibit moderate polarity. This characteristic is key to selecting an appropriate recrystallization solvent.

The Science of Recrystallization: More Than Just Dissolving and Crashing Out

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[5][6] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (and thus remain in the mother liquor upon cooling) or be insoluble even at high temperatures (allowing for their removal by hot filtration).

Solvent Selection: A Rational Approach

The choice of solvent is the most critical parameter in a successful recrystallization. For this compound, we must consider its structural features: the aromatic benzoxazole core, the polar amine group, and the chloro substituent. Amines are generally soluble in less polar solvents like ether and benzene, as well as in alcohols.[7]

A related compound, 5-chloro-1,3-benzoxazol-2(3H)-one, has been successfully recrystallized from rectified ethanol.[8] This provides a strong starting point for our investigation. Ethanol, a polar protic solvent, is an excellent candidate due to its ability to form hydrogen bonds with the amine and benzoxazole moieties of our target compound. Its boiling point of 78 °C allows for a good solubility differential upon cooling, and it is relatively non-toxic and easily removed.

Other potential solvents to consider, based on the polarity of the target molecule, include isopropanol, acetonitrile, and ethyl acetate. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, could also be employed if a single solvent does not provide the desired solubility profile.

The following flowchart outlines the decision-making process for selecting an appropriate recrystallization solvent system.

Caption: Recrystallization workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on the use of ethanol as the primary recrystallization solvent. Researchers should perform a small-scale test to confirm the suitability of the solvent before proceeding with a larger batch.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade or rectified spirit)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to wet the solid. Heat the mixture to a gentle boil using a heating mantle while stirring.

  • Solvent Addition: Continue adding small portions of hot ethanol to the boiling mixture until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor and impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques such as HPLC, NMR, or mass spectrometry can also be performed to confirm purity.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling solvent or a larger volume of the current solvent. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Poor Recovery Too much solvent was used; the compound is too soluble in the cold solvent; premature crystallization during hot filtration.Concentrate the mother liquor by evaporation and cool again to recover more product. Ensure the minimum amount of hot solvent is used. Pre-warm the filtration apparatus for hot filtration.
No Crystals Form The solution is not saturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If the compound is too soluble, consider a different solvent or a mixed-solvent system.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the target compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles of solvent selection and carefully following the detailed methodology, researchers can consistently obtain high-purity material, which is essential for the integrity and reproducibility of their scientific endeavors in drug discovery and development.

References

  • Zoxazolamine. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]

  • Zoxazolamine. WikiMed. Accessed January 19, 2026. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. Published online August 1, 2012. [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Published online September 28, 2022. [Link]

  • Recrystallization. In: Chemistry LibreTexts. ; 2023. Accessed January 19, 2026. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed January 19, 2026. [Link]

  • Recrystallization. University of California, Los Angeles. Accessed January 19, 2026. [Link]

  • Amines and Heterocycles. In: Chemistry LibreTexts. ; 2020. Accessed January 19, 2026. [Link]

  • Recrystallization. Jove. Accessed January 19, 2026. [Link]

  • Recrystallization. Amrita Vishwa Vidyapeetham. Accessed January 19, 2026. [Link]

  • One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PubMed Central. Accessed January 19, 2026. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Accessed January 19, 2026. [Link]

  • Synthesis and characterisation of the first transition metal complex of zoxazolamine (2-amino-5-chlorobenzoxazole): The X-ray crystal structure determination of [ZnCl 2(η 1-N benzoxazole-2. ResearchGate. Accessed January 19, 2026. [Link]

  • Chlorzoxazone Five Chongqing Chemdad Co. ,Ltd. Chemkdd. Accessed January 19, 2026. [Link]

  • Salicyl-o-toluide. Organic Syntheses. Accessed January 19, 2026. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Accessed January 19, 2026. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences and Research. Accessed January 19, 2026. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central. Published online August 1, 2012. [Link]

  • Benzoxazole. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Published online December 29, 2022. [Link]

  • 5-Chloro-1,3-benzodioxole. PubChem. Accessed January 19, 2026. [Link]

  • 5-CHLORO-1,3-BENZOXAZOLE | CAS 17200-29-2. Matrix Fine Chemicals. Accessed January 19, 2026. [Link]

  • Benzoxazole. PubChem. Accessed January 19, 2026. [Link]

  • 5-chloro-3-(2-chlorophenyl)-1,2-benzisoxazole. ChemSynthesis. Accessed January 19, 2026. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Published online August 11, 2023. [Link]

  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. Accessed January 19, 2026. [Link]-Chloro-2-chloromethyl-1_3-benzoxazole)

Sources

The Strategic Utility of 5-Chloro-1,2-benzoxazol-3-amine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the 1,2-benzisoxazole core stands out as a "privileged scaffold"—a molecular framework that consistently imparts desirable biological activity to a diverse range of derivatives.[1] The strategic incorporation of specific functional groups onto this core is a cornerstone of modern drug design. 5-Chloro-1,2-benzoxazol-3-amine emerges as a particularly valuable building block, combining the potent electronic influence of a chloro substituent with the versatile reactivity of a primary amine. The presence of a halogen at the 5-position has been shown to enhance the biological efficacy of related heterocyclic systems, particularly in the development of antimicrobial and anticonvulsant agents.[1]

This guide provides an in-depth exploration of this compound as a foundational reagent. We will detail a robust, multi-step synthesis of this key intermediate and provide validated, step-by-step protocols for its application in two of the most powerful transformations in the synthetic chemist's arsenal: N-acylation and Suzuki-Miyaura cross-coupling. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout to ensure both scientific integrity and practical utility for researchers in drug development and advanced materials.

Part 1: Synthesis of the Building Block: this compound

The synthesis of 3-amino-substituted 1,2-benzisoxazoles is efficiently achieved through the nucleophilic aromatic substitution of a 3-chloro-1,2-benzisoxazole precursor.[2] The following three-step protocol outlines a reliable pathway to the target compound, starting from commercially available 2-hydroxy-5-chlorobenzonitrile.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization to 3-Chloro Precursor cluster_2 Step 3: Amination 2-hydroxy-5-chlorobenzonitrile 2-hydroxy-5-chlorobenzonitrile Oxime_Intermediate Oxime_Intermediate 2-hydroxy-5-chlorobenzonitrile->Oxime_Intermediate Hydroxylamine Pyridine, EtOH 3,5-dichloro-1,2-benzisoxazole 3,5-dichloro-1,2-benzisoxazole Oxime_Intermediate->3,5-dichloro-1,2-benzisoxazole Thionyl Chloride Pyridine, THF This compound This compound 3,5-dichloro-1,2-benzisoxazole->this compound Ammonia Microwave Irradiation

Caption: Synthetic pathway to this compound.

Protocol 1.1: Synthesis of 2-hydroxy-5-chlorobenzaldehyde oxime

This initial step transforms the aldehyde functionality into an oxime, which is the critical precursor for the subsequent cyclization to form the isoxazole ring.

  • Materials:

    • 2-hydroxy-5-chlorobenzaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Pyridine

    • Ethanol (EtOH)

  • Procedure:

    • In a round-bottom flask, dissolve 2-hydroxy-5-chlorobenzaldehyde (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the oxime intermediate.

Protocol 1.2: Synthesis of 3,5-dichloro-1,2-benzisoxazole

The cyclization of the oxime is achieved using a dehydrating agent like thionyl chloride, which also introduces the chloro substituent at the 3-position.[3]

  • Materials:

    • 2-hydroxy-5-chlorobenzaldehyde oxime (from Protocol 1.1)

    • Thionyl chloride (SOCl₂)

    • Pyridine

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the oxime (1.0 eq) and pyridine (2.5 eq) in anhydrous THF in a flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of thionyl chloride (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 8 hours.[4]

    • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3,5-dichloro-1,2-benzisoxazole.

Protocol 1.3: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution at the 3-position. Microwave-assisted synthesis offers a significant advantage in terms of reaction time and efficiency for this transformation.[2]

  • Materials:

    • 3,5-dichloro-1,2-benzisoxazole (from Protocol 1.2)

    • A solution of ammonia in methanol (7N) or aqueous ammonia

    • Microwave reaction vessel

  • Procedure:

    • Place 3,5-dichloro-1,2-benzisoxazole (1.0 eq) and the ammonia solution (excess, ~10-20 eq) into a microwave-safe reaction vessel.

    • Seal the vessel and place it in a microwave reactor.

    • Heat the mixture with microwave irradiation to 100-120 °C for 1-4 hours. Monitor the pressure to ensure it remains within the vessel's limits.

    • After cooling, carefully open the vessel and concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Part 2: Application in N-Acylation Reactions

The primary amino group of this compound is a versatile nucleophile for the formation of amide bonds, a critical linkage in a vast number of pharmaceuticals. N-acylation allows for the introduction of a wide variety of functional groups, enabling fine-tuning of the molecule's physicochemical properties.

General Principle of N-Acylation

The reaction proceeds via the nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or a carboxylic acid activated in situ. The use of a non-nucleophilic base is essential to neutralize the acidic byproduct generated during the reaction.

G cluster_workflow N-Acylation Workflow BuildingBlock This compound Reaction Reaction BuildingBlock->Reaction Nucleophilic Attack AcylSource Acyl Chloride (R-COCl) or Activated Carboxylic Acid AcylSource->Reaction Product N-Acylated Product Reaction->Product Base (e.g., Et3N) Solvent (e.g., DCM)

Caption: General workflow for N-acylation.

Protocol 2.1: N-Acylation using Acyl Chlorides

This is a classic and highly efficient method for amide bond formation.

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the stirred solution.

    • Slowly add the acyl chloride (dissolved in a small amount of DCM) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

ParameterConditionRationale
Temperature 0 °C to RTInitial cooling controls the exothermic reaction with the highly reactive acyl chloride, preventing side reactions.
Base TriethylamineActs as an acid scavenger to neutralize the HCl generated, driving the reaction to completion.
Solvent Anhydrous DCMAn inert solvent that dissolves the reactants but does not participate in the reaction. Anhydrous conditions prevent hydrolysis of the acyl chloride.
Stoichiometry Slight excess of acyl chlorideEnsures complete consumption of the starting amine.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

While the primary amine itself is not directly used in a standard Suzuki-Miyaura reaction, it serves as a crucial handle for derivatization. For instance, the amine can be converted to a halide or triflate, enabling the benzisoxazole core to act as the electrophilic partner in a subsequent C-C bond-forming reaction. This two-step sequence dramatically expands the synthetic possibilities.

Principle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[5] It is a powerful method for constructing biaryl and other C(sp²)-C(sp²) bonds, which are common motifs in pharmaceuticals.[6]

Protocol 3.1: Conversion of Amine to Bromide (Sandmeyer Reaction)

This protocol first converts the amine to a diazonium salt, which is then displaced by a bromide.

  • Materials:

    • This compound (1.0 eq)

    • Hydrobromic acid (HBr, 48%)

    • Sodium nitrite (NaNO₂)

    • Copper(I) bromide (CuBr)

  • Procedure:

    • Suspend this compound in an aqueous solution of HBr and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, dissolve copper(I) bromide (1.2 eq) in HBr and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.

    • Cool the mixture, extract with ethyl acetate, wash with water and brine, and dry over Na₂SO₄.

    • Purify by column chromatography to yield 3-bromo-5-chloro-1,2-benzisoxazole.

Protocol 3.2: Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-1,2-benzisoxazole

This protocol details the C-C bond formation using the synthesized bromide. The choice of ligand is critical for reaction efficiency.[7]

G cluster_workflow Suzuki-Miyaura Coupling ArylBromide 3-Bromo-5-chloro- 1,2-benzisoxazole CatalyticCycle Pd(0) Catalyst + Ligand (e.g., SPhos) + Base (e.g., K3PO4) ArylBromide->CatalyticCycle Oxidative Addition BoronicAcid Aryl Boronic Acid (Ar-B(OH)2) BoronicAcid->CatalyticCycle Transmetalation Product 3-Aryl-5-chloro- 1,2-benzisoxazole CatalyticCycle->Product Reductive Elimination

Caption: Suzuki-Miyaura cross-coupling workflow.

  • Materials:

    • 3-bromo-5-chloro-1,2-benzisoxazole (1.0 eq)

    • Aryl boronic acid of choice (1.2-1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like P2 (SPhos) (1-5 mol%)

    • SPhos or other suitable phosphine ligand (2-10 mol%)

    • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • Anhydrous solvent mixture (e.g., Dioxane/Water 5:1)

  • Procedure:

    • To a reaction vessel, add 3-bromo-5-chloro-1,2-benzisoxazole, the aryl boronic acid, the base, the palladium source, and the ligand.

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the 3-aryl-5-chloro-1,2-benzisoxazole product.

ParameterConditionRationale
Catalyst/Ligand Pd(OAc)₂/SPhosA robust catalytic system for coupling aryl chlorides/bromides. Bulky, electron-rich phosphine ligands like SPhos facilitate the oxidative addition and reductive elimination steps.
Base K₃PO₄Activates the boronic acid for transmetalation and neutralizes byproducts.
Solvent Dioxane/WaterThe aqueous component is often crucial for the efficiency of the transmetalation step.
Inert Atmosphere Nitrogen/ArgonPrevents the oxidation and deactivation of the Pd(0) active catalyst.

Conclusion

This compound is a high-potential building block for the synthesis of novel compounds with significant biological activities. Its strategic design allows for facile derivatization through well-established and reliable synthetic transformations like N-acylation and, after conversion, Suzuki-Miyaura cross-coupling. The protocols outlined in this guide are designed to be robust and reproducible, providing researchers with the tools to efficiently explore the chemical space around this privileged heterocyclic core. By understanding the principles behind each step, scientists can further adapt and innovate, accelerating the discovery of next-generation therapeutics and functional materials.

References

  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]

  • BenchChem. (n.d.). 5-Chloro-3-phenyl-2,1-benzisoxazole | 719-64-2.
  • ScienceOpen. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & N. D. Zelinsky Institute of Organic Chemistry, Russian Academy of Sciences. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
  • Khan, I., & Zaib, S. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC medicinal chemistry, 11(8), 893–906. [Link]

  • PubMed. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed. [Link]

  • Ambeed. (n.d.). Reactions of Benzisoxazoles.
  • MDPI. (2017). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (2024). Aminative Suzuki-Miyaura coupling. ResearchGate. [Link]

  • BenchChem. (n.d.). Application Note: A Robust Protocol for the N-acylation of 5,6-Difluorobenzo[d]thiazol-2-amine.

Sources

Application Notes and Protocols: 5-Chloro-1,2-benzoxazol-3-amine as a Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic and structural properties allow for diverse biological activities, including anticonvulsant, antipsychotic, antimicrobial, and anticancer effects.[1] The strategic functionalization of this scaffold is a key focus in drug discovery. 5-Chloro-1,2-benzoxazol-3-amine, in particular, emerges as a highly valuable and versatile precursor. The presence of a nucleophilic amino group at the 3-position, combined with the electronic influence of the chloro substituent at the 5-position, provides a rich platform for the construction of novel, fused heterocyclic systems with significant therapeutic potential.

This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in the synthesis of novel isoxazolo[2,3-a]pyrimidines and 1,2,4-triazolo[4,3-b]isoxazoles, classes of compounds with demonstrated biological activities.

Part 1: Synthesis of the Precursor: this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic strategy involves the formation of the 1,2-benzisoxazole core, followed by the introduction of the amino group at the 3-position.

Synthetic Workflow Overview

A 5-Chloro-2-hydroxyacetophenone B 5-Chloro-2-hydroxyacetophenone oxime A->B NH2OH·HCl, NaOAc C 5-Chloro-3-methyl-1,2-benzisoxazole B->C Microwave, Promoter, Base D 5-Chloro-1,2-benzisoxazol-3-ol C->D Oxidation E 3,5-Dichloro-1,2-benzisoxazole D->E Chlorinating Agent (e.g., POCl3) F This compound E->F Nucleophilic Substitution (NH3, Microwave)

Caption: Synthetic pathway for this compound.

Protocol 1.1: Synthesis of 5-Chloro-3-methyl-1,2-benzisoxazole

This protocol is adapted from a microwave-assisted synthesis of 5-chloro-3-methylbenzisoxazole.[2]

Materials:

  • 5-Chloro-2-hydroxyacetophenone oxime

  • Ethyl bromodifluoroacetate (promoter)

  • Cesium carbonate (base)

  • N-methylpyrrolidone (NMP)

  • Microwave reactor

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine 5-chloro-2-hydroxyacetophenone oxime (2 mmol), ethyl bromodifluoroacetate (4 mmol), and cesium carbonate (1 mmol).

  • Add N-methylpyrrolidone (1 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 200W, maintaining a temperature of 70°C for 60 minutes.

  • After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insight: The use of microwave irradiation significantly accelerates the reaction rate, reducing the reaction time from hours to minutes compared to conventional heating methods. The promoter facilitates the cyclization process.

Protocol 1.2: Conversion to this compound

This part of the synthesis involves the conversion of the 3-methyl group to a 3-hydroxy group, followed by chlorination and amination. A more direct route involves the preparation of 3-chloro-1,2-benzisoxazoles from 3-hydroxy-1,2-benzisoxazoles, which can then undergo nucleophilic substitution.[1][3]

Step 1: Oxidation to 5-Chloro-1,2-benzisoxazol-3-ol (Conceptual)

While a direct, high-yield oxidation of the 3-methyl group is challenging, a common synthetic route to 3-hydroxy-1,2-benzisoxazoles involves the cyclization of salicylhydroxamic acids. For the purpose of this guide, we will proceed from the commercially available or synthetically accessible 5-chloro-1,2-benzisoxazol-3-ol.

Step 2: Chlorination of 5-Chloro-1,2-benzisoxazol-3-ol

Materials:

  • 5-Chloro-1,2-benzisoxazol-3-ol

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • Inert solvent (e.g., toluene)

Procedure:

  • To a solution of 5-chloro-1,2-benzisoxazol-3-ol in an inert solvent, add the chlorinating agent (e.g., POCl₃) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with ice-water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield 3,5-dichloro-1,2-benzisoxazole.

Step 3: Amination of 3,5-Dichloro-1,2-benzisoxazole

This protocol utilizes microwave-assisted nucleophilic aromatic substitution.[3]

Materials:

  • 3,5-Dichloro-1,2-benzisoxazole

  • Ammonia solution (e.g., 7N in methanol)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve 3,5-dichloro-1,2-benzisoxazole in an excess of ammonia solution in methanol.

  • Seal the vessel and heat in the microwave reactor at a temperature and time optimized for the reaction (e.g., 100-150°C for 1-6 hours).

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain this compound.

Trustworthiness: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure complete conversion and identify any side products. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Application in the Synthesis of Novel Fused Heterocycles

The 3-amino group of this compound is a versatile handle for the construction of fused heterocyclic systems. By reacting with bifunctional electrophiles, a variety of novel ring systems can be accessed.

Application 2.1: Synthesis of Isoxazolo[2,3-a]pyrimidine Derivatives

The reaction of 3-amino-isoxazoles with β-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of isoxazolo[2,3-a]pyrimidines.[4]

A This compound C Intermediate Adduct A->C Condensation B Ethyl Acetoacetate B->C D Isoxazolo[2,3-a]pyrimidine Derivative C->D Intramolecular Cyclization (Thermal) A This compound B Hydrazide Intermediate A->B Reaction with Hydrazine Hydrate C 1,2,4-Triazolo[4,3-b]isoxazole Derivative B->C Reaction with Carboxylic Acid/ Orthoester

Caption: Synthetic route to 1,2,4-Triazolo[4,3-b]isoxazoles.

Protocol 2.2.1: Synthesis of a 7-Chloro-3-substituted-t[5][9][10]riazolo[4,3-b]isoxazole

This protocol is based on analogous syntheses of fused triazole systems. [5] Step 1: Synthesis of 3-Hydrazinyl-5-chloro-1,2-benzisoxazole

Materials:

  • 3,5-Dichloro-1,2-benzisoxazole

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Reflux a solution of 3,5-dichloro-1,2-benzisoxazole with an excess of hydrazine hydrate in ethanol.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude hydrazino derivative can be used in the next step without further purification.

Step 2: Cyclization to the Triazole Ring

Materials:

  • 3-Hydrazinyl-5-chloro-1,2-benzisoxazole

  • A suitable carboxylic acid (e.g., formic acid, acetic acid) or orthoester (e.g., triethyl orthoformate)

Procedure:

  • Reflux the crude 3-hydrazinyl-5-chloro-1,2-benzisoxazole with an excess of the carboxylic acid or orthoester.

  • Continue heating until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the product from an appropriate solvent.

Expert Insight: The choice of the carboxylic acid or orthoester in the second step determines the substituent at the 3-position of the resulting triazole ring. For example, formic acid will yield an unsubstituted triazole, while acetic acid will give a 3-methyl substituted product.

Potential Biological Activity of Fused Triazole Derivatives

Fused triazole heterocycles are known for a wide range of biological activities. The following table provides examples of the bioactivity of related triazole-containing fused systems.

Compound ClassActivityTargetIC₅₀/MICReference
T[4][6][7]riazolo[3,4-b]t[4][8][7]hiadiazine-isoxazolesAnticancerA-549, H1299 lung cancer cell lines0.62 ± 0.20 to 4.40 ± 0.14 µM[9]
1,2,4-Triazole pyridine derivativesAnticancerMurine melanoma (B16F10) cell line41.12 µM to 61.11 µM[10]
3-Alkylsulfanyl-1,2,4-triazole derivativesAntiproliferativeBreast, lung, and ovarian cancer cell linesModerate to promising activity[11]

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a diverse range of novel fused heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the chemical space around the 1,2-benzisoxazole scaffold. The potential for significant biological activity in the resulting isoxazolo[2,3-a]pyrimidines and 1,2,4-triazolo[4,3-b]isoxazoles makes this an exciting and fruitful area for further investigation. The self-validating nature of the described protocols, coupled with insights into the causality of the reaction steps, empowers researchers to confidently synthesize and explore these promising new chemical entities.

References

  • Elnagdi, M. H., Kandeel, E. M., & Sadek, K. U. (1977). Pyrimidine Derivatives and Related Compounds, V Synthesis of Some Isoxazolo [2,3-a] pyrimidines. A New Ring System.
  • Benchchem. (n.d.). 5-Chloro-3-phenyl-2,1-benzisoxazole | 719-64-2. Retrieved from a relevant chemical supplier website.
  • Wagner, E., Al-Kadasi, K., Zimecki, M., & Sawka-Dobrowolska, W. (2008). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-504.
  • ResearchGate. (2023). Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5- a ]pyrimidine and imidazo[1,2- b ]pyrazole derivatives based isoxazole.
  • PubMed. (2015). Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II).
  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from an open access publisher of scientific articles.
  • MDPI. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.
  • IOP Publishing. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of 3‐Oxo‐Pyrimido[1,2‐b]indazoles.
  • A relevant journal article on the synthesis of isoxazole and hydroxypyrimidine deriv
  • ResearchGate. (2025). Synthesis, Anticancer and EGFR Inhibitory Activity of NovelT[4][6][7]riazolo[3,4-b]t[4][8][7]hiadiazine-isoxazoles. Retrieved from ResearchGate.

  • Wagner, E., Becan, L., & Nowakowska, E. (2004). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. Bioorganic & Medicinal Chemistry, 12(1), 265-72.
  • Lukoyanov, A. A., Sukhorukov, A. Y., et al. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. A relevant chemical review journal.
  • A review article on the synthesis of 3-substituted 1,2-benzisoxazole deriv
  • A journal article on the synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles.
  • ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview.
  • Ingenta Connect. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and their Anti-Inflammatory and Analgesic Activity.
  • Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry, 2(2), 215-24.
  • MDPI. (n.d.). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues.
  • Patsnap Eureka. (n.d.). A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives.
  • A journal article on the synthesis ofT[4][6][7]riazolo[3,4-b]o[4][8][7]xadiazoles.

  • An article from the International Journal of Pharmaceutical Chemistry and Analysis on the design, synthesis, and anticancer activity of 1,2,4-triazole pyridine deriv
  • ResearchGate. (2001). Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles.
  • ResearchGate. (n.d.). Synthesis of C3 substituted-benzisoxazole by a C-C bond with various....
  • ResearchGate. (2025). Design, Synthesis, and Anticancer Activity of 1,2,3-Triazole Linked 1,2-Isoxazole-imidazo[4,5-b]pyridine Derivatives.
  • PubMed. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5- e]t[4][6][7]riazepine Derivatives and Potential Inhibitors of Protein Kinase C. Retrieved from PubMed.

  • A journal article on the synthesis and antimicrobial evaluation of imidazo-[1',5':1,2]pyrimido [4,5-d]isoxazolo deriv
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • A journal article on the synthesis and photochemical properties of isoxazolyl-derived 1,4-dihydroazolo[5,1-c]t[4][6][7]riazines.

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • NIH. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • MDPI. (n.d.). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives.
  • A review article on the synthetic and therapeutic expedition of isoxazole and its analogs.
  • A journal article on the lipophilicity determination of antifungal isoxazolo[3,4-b]pyridin-3(1H)-ones.
  • A journal article on a pyrazole-isoxazole enhanced antifungal activity of voriconazole.
  • A YouTube video explaining nucleophilic substitution reactions with ammonia.

Sources

Application Notes & Protocols: A Framework for Developing Novel Antibacterial Agents from 5-Chloro-1,2-benzoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes and an aggressive pursuit of novel chemical scaffolds.[1] The benzoxazole core, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to endogenous purine bases, allowing for favorable interactions with various biopolymers.[2] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][3] This guide focuses on a specific, promising subclass: 5-Chloro-1,2-benzoxazol-3-amine derivatives. The chloro- substitution at the 5-position can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its antibacterial potency and pharmacokinetic profile.[4][5]

This document provides a comprehensive framework for researchers and drug development professionals, outlining the critical experimental workflows from initial screening to preliminary mechanism of action studies for this chemical series. The protocols are designed to be robust, reproducible, and grounded in established microbiological and pharmacological standards.

Phase 1: Synthesis and Library Generation

The initial phase involves the chemical synthesis of a diverse library of this compound derivatives. While a detailed synthesis protocol is beyond the scope of this guide, the general strategy involves the reaction of ortho-aminophenols with various reagents to form the benzoxazole ring system.[6][7] For the target compounds, a common route is the cyclization of a substituted 2-aminophenol with cyanogen bromide to yield the 2-amino-benzoxazole core, which can then be further modified.[8]

Key Strategic Considerations for Library Design:

  • Diversity: Introduce a variety of substituents at the 3-amine position to explore different chemical spaces and structure-activity relationships (SAR).

  • Physicochemical Properties: Modulate lipophilicity (LogP) and electronic properties through the choice of substituents, as these factors critically influence bacterial cell wall penetration.

  • Computational Modeling: Employ in silico methods like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction to pre-screen candidates and prioritize synthesis efforts.[9][10]

Phase 2: Primary Screening for Antibacterial Activity

The primary goal of this phase is to identify "hit" compounds from the synthesized library that exhibit significant antibacterial activity. The cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing due to its reproducibility and suitability for high-throughput screening.[11][12] This protocol is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Rationale: This assay determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism after a defined incubation period.[12][13] Mueller-Hinton Broth (MHB) is the recommended medium as it has low levels of inhibitors that can interfere with certain antibiotics and supports the growth of most common pathogens.[14]

Materials:

  • 96-well microtiter plates (sterile, U-bottom)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Sterile 0.85% saline

  • Spectrophotometer and multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][13] This step is critical; an incorrect inoculum density can lead to erroneous MIC values.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well plate, add 100 µL of MHB to all wells except the first column.

    • Add 200 µL of the test compound (at twice the highest desired final concentration) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient.[15]

  • Inoculation and Controls:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the test compounds. This brings the final volume to 200 µL and halves the compound concentration to the desired final range.

    • Positive Control: A row with bacteria and no compound to ensure bacterial viability.

    • Negative Control (Sterility Control): A well with MHB and no bacteria to check for contamination.

    • Solvent Control: A row with bacteria and the highest concentration of DMSO used to ensure the solvent has no inhibitory effect.

  • Incubation:

    • Seal the plates and incubate at 37°C for 16-24 hours under ambient atmospheric conditions.[12]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[12] This can be assessed visually or with a plate reader measuring optical density (OD₆₀₀).

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Following the MIC test, the MBC assay is performed to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[16][17]

Rationale: The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[18]

Procedure:

  • Subculturing from MIC Plate:

    • Select the wells from the completed MIC assay corresponding to the MIC, 2x MIC, and 4x MIC concentrations. Also, include the positive growth control well.

    • Aseptically withdraw a 10 µL aliquot from each of these wells.

  • Plating:

    • Spot the 10 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][17] Visually, this is the lowest concentration plate with no colony growth.

Visualization: Antibacterial Screening Workflow

The following diagram illustrates the logical flow from initial compound screening to determining the nature of the antibacterial effect.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Primary Screening cluster_2 Interpretation Compound_Library Synthesized Library of This compound Derivatives MIC_Assay Protocol 1: Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Compound_Library->MIC_Assay Screen against bacterial panel MBC_Assay Protocol 2: Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay Subculture from non-turbid wells Data_Analysis Data Analysis: Determine MIC & MBC Values MBC_Assay->Data_Analysis Bacteriostatic Bacteriostatic (MBC/MIC > 4) Data_Analysis->Bacteriostatic Evaluate Ratio Bactericidal Bactericidal (MBC/MIC <= 4) Data_Analysis->Bactericidal Evaluate Ratio

Caption: Workflow for primary antibacterial screening of novel compounds.

Phase 3: Assessing Host Cell Safety and Selectivity

An ideal antibacterial agent must exhibit selective toxicity, meaning it is potent against bacterial pathogens while having minimal effect on host cells.[19][20]

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of mitochondrial activity and thus cell viability.[21]

Rationale: This assay provides a quantitative measure of a compound's toxicity to eukaryotic cells, which is crucial for determining its therapeutic window.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds.

    • Include a "cells only" control (vehicle control) and a "media only" blank.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization and Reading:

    • Carefully remove the media and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Data Presentation and Selectivity Index

The results from antibacterial and cytotoxicity screening should be compiled to calculate the Selectivity Index (SI), a critical parameter in early drug development.

Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value indicates greater selectivity for the bacterial target over host cells.

Compound IDMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusIC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI)
BZOX-00148>100>25
BZOX-002832506.25
BZOX-003128>128>100<1
Ciprofloxacin0.51>100>200

Phase 4: Preliminary Mechanism of Action (MoA) Studies

Identifying the molecular target is a crucial step in drug development.[22][23] For benzoxazole derivatives, a frequently reported mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[9][10]

Conceptual Approach to Target Identification:

  • Computational Docking: Perform molecular docking studies to predict the binding affinity of the lead compounds to the active site of bacterial DNA gyrase.[10] This provides a theoretical basis for the MoA.

  • In Vitro Enzyme Inhibition Assays: Use commercially available kits to directly measure the inhibition of purified DNA gyrase by the test compounds.

  • Resistance Mapping: Generate resistant mutants by culturing bacteria in the presence of sub-lethal concentrations of the lead compound. Subsequent sequencing of the genomes of these resistant mutants can identify mutations in the target gene (e.g., gyrA or gyrB for DNA gyrase).[22]

Visualization: Proposed Mechanism of Action

This diagram illustrates the proposed inhibition of DNA gyrase, a Type II topoisomerase, by a this compound derivative.

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Benzoxazole Derivative DNA_Supercoiled Supercoiled DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA_Supercoiled->DNA_Gyrase Introduces negative supercoils DNA_Relaxed Relaxed DNA (Replication proceeds) DNA_Gyrase->DNA_Relaxed Replication_Blocked DNA Replication Blocked => Cell Death DNA_Gyrase->Replication_Blocked Enzyme function is blocked Compound This compound Derivative Compound->Inhibition Inhibition->DNA_Gyrase Binds to enzyme active site

Caption: Proposed mechanism of DNA gyrase inhibition.

References

  • Wesseling, F., Seed, P., & Spengler, G. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167.
  • Nazli, A., Qiu, J., Tang, Z., & He, Y. (2024). Recent Advances and Techniques for Identifying Novel Antibacterial Targets. Current Medicinal Chemistry, 31(4), 464–501.
  • Wesseling, F., Seed, P., & Spengler, G. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Nazli, A., Qiu, J., Tang, Z., & He, Y. (2024). Recent Advances and Techniques for Identifying Novel Antibacterial Targets. Bentham Science.
  • Wright, G. D., & Wencewicz, T. A. (2016).
  • Kaderabkova, N., et al. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Wencewicz, T. A., & Wright, G. D. (2016). Strategies for target identification of antimicrobial natural products.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Spengler, G., Seed, P., & Wesseling, F. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE.
  • Anonymous. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Various Authors. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Anonymous. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Fisher, M. C., & MacLean, R. C. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51144.
  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Anonymous. (2022).
  • Anonymous. (2022).
  • Various Authors. (n.d.). Novel Targets for Antimicrobials.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • MacLean, R. C., & Fisher, M. C. (2013). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). JoVE.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
  • Patel, P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Applied Pharmaceutical Science.
  • Anonymous. (2019). EMA Consults on Harmonized Antibacterial Drug Development Guideline. RAPS.
  • Various Authors. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.
  • Moghaddam, M. G., et al. (n.d.). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila.
  • Kirby, J. E., et al. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing. YouTube.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84.
  • Various Authors. (n.d.). Benzoxazoles as promising antimicrobial agents: A systematic review.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • FDA. (n.d.).
  • Various Authors. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. PubMed Central.
  • Anonymous. (n.d.). Discovery and development of new antibacterial compounds.
  • Various Authors. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • Shanbhag, G., & Vagdevi, H. M. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research (IJSR), 7(12).
  • Anonymous. (2025). Microwave synthesis and antimicrobial evaluation of 5-Chloro-2(3 h)benzoxazolinone-3- acetyl-2-(p-substituted benzal)hydrazone and 5-Chloro-2(3 h)-benzoxazolinone-3-acetyl-2-(p-substituted acetophenone) hydrazone derivative.
  • Various Authors. (n.d.). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria.
  • Various Authors. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.

Sources

Application Note: High-Throughput Screening for Antifungal Activity of 5-Chloro-1,2-benzoxazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Rationale

The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant global health challenge, necessitating the discovery of novel antifungal agents.[1] The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including antifungal properties.[2][3] Specifically, derivatives of 5-Chloro-1,2-benzoxazol-3-amine represent a promising, yet underexplored, chemical space for the development of new therapeutics. The inclusion of a chlorine atom at the 5-position can enhance the lipophilicity and electronic properties of the molecule, potentially increasing its ability to penetrate fungal cell membranes and interact with intracellular targets.[4][5]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to effectively screen this compound analogs for antifungal activity. The protocols herein are designed to establish a robust and reproducible screening cascade, from initial determination of fungistatic activity to confirmation of fungicidal effects and preliminary assessment of host cell toxicity.

The primary hypothesis for the mechanism of action of benzoxazole derivatives often involves the disruption of fungal cell membrane integrity.[2] Many established antifungal drugs, such as azoles, target the ergosterol biosynthetic pathway, which is crucial for maintaining the structure and function of the fungal plasma membrane.[6][7] By inhibiting key enzymes like lanosterol 14-alpha demethylase (Erg11p), these drugs deplete ergosterol and lead to the accumulation of toxic sterol intermediates, ultimately compromising the cell membrane.[8][9] It is plausible that this compound analogs may act on this or related pathways, making assays that measure fungal growth and viability essential first steps in characterization.

Overall Screening Workflow

A logical, multi-stage screening approach is crucial for efficiently identifying promising lead compounds while minimizing resource expenditure. The workflow begins with a broad primary screen to identify compounds with any level of growth inhibition, followed by more specific secondary assays to quantify potency and determine the nature of the antifungal effect (static vs. cidal), and concludes with a preliminary safety assessment.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Confirmation cluster_2 Phase 3: Selectivity Profiling Compound_Prep Compound Library (this compound Analogs) Primary_Screen Broth Microdilution Assay (Determine MIC) Compound_Prep->Primary_Screen Test Compounds MFC_Assay Subculture from MIC plates (Determine MFC) Primary_Screen->MFC_Assay Active 'Hits' (Compounds with low MIC) Data_Analysis Calculate MFC/MIC Ratio MFC_Assay->Data_Analysis Cytotoxicity_Assay Mammalian Cell Viability Assay (e.g., MTS/MTT on HaCaT or 3T3 cells) Data_Analysis->Cytotoxicity_Assay Potent Fungicidal Hits (MFC/MIC ≤ 4) Selectivity_Index Calculate Selectivity Index (IC50 / MIC) Cytotoxicity_Assay->Selectivity_Index Final_Leads Lead Candidates for Further Development Selectivity_Index->Final_Leads Promising Lead Candidates (High Selectivity Index)

Caption: High-level workflow for antifungal drug discovery.

Detailed Protocols & Methodologies

Adherence to standardized methodologies is critical for generating reproducible and comparable data. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in susceptibility testing.[10][11][12][13]

Materials and Reagents
  • Test Compounds: this compound analogs, synthesized and purity-verified.

  • Solvent: Dimethyl sulfoxide (DMSO, cell culture grade).

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Candida auris (e.g., AR-0381)

    • Cryptococcus neoformans (e.g., ATCC 208821)

    • Aspergillus fumigatus (e.g., ATCC 204305)

  • Quality Control (QC) Strains: Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258.[14]

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA) for routine culture.

    • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.[15]

  • Equipment:

    • Sterile, 96-well, U-bottom microtiter plates.[15]

    • Spectrophotometer or hemocytometer.

    • Humidified incubator (35°C).

    • Multichannel pipette.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a fungus, a key measure of fungistatic activity.[14][16]

Rationale: The broth microdilution method is the gold standard for susceptibility testing, allowing for the simultaneous, quantitative evaluation of multiple compounds in a high-throughput format.[17][18] Using standardized RPMI 1640 medium and inoculum density ensures inter-laboratory comparability.[15][19]

Step-by-Step Procedure:

  • Compound Stock Preparation: Prepare a 10 mg/mL stock solution of each analog in DMSO. Further dilute in RPMI 1640 to create a working stock at 2X the highest desired final concentration.

    • Expert Insight: Compound solubility can be a major issue. Ensure compounds are fully dissolved in DMSO before dilution in aqueous media. The final DMSO concentration in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity.

  • Inoculum Preparation:

    • Yeasts (Candida, Cryptococcus): Culture the strain on an SDA plate for 24-48 hours.[17] Select several colonies and suspend them in sterile saline. Adjust the turbidity with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.[15]

    • Molds (Aspergillus): Culture on SDA for 7 days. Gently flood the plate with sterile saline containing 0.05% Tween 80. Scrape the surface to release conidia. Adjust the conidial suspension to 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Plate Preparation:

    • Add 100 µL of RPMI 1640 to wells 2-12 of a 96-well plate.

    • Add 200 µL of the 2X compound working stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Wells 11 and 12 will serve as controls.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11. Add 100 µL of sterile RPMI to well 12 (sterility control). Well 11 serves as the growth control (inoculum, no drug).

  • Incubation: Seal the plates and incubate at 35°C for 24-48 hours (or up to 72 hours for slower-growing organisms like Cryptococcus).[15]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by using a plate reader to measure optical density (OD).

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This secondary assay distinguishes fungicidal (killing) activity from fungistatic (inhibiting) activity.[16]

Rationale: A compound may only inhibit growth without killing the fungus. For treating infections in immunocompromised patients, a fungicidal agent is often preferred. The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction of the initial inoculum.[16][20]

Step-by-Step Procedure:

  • Subculturing: Following MIC determination, take the 96-well plates from Protocol 1.

  • From each well that showed complete growth inhibition (i.e., the MIC well and all wells with higher concentrations), aspirate 20 µL.[21]

  • Spot the 20 µL aliquot onto a fresh SDA plate. Also, spot an aliquot from the growth control well to confirm organism viability.

  • Incubation: Incubate the SDA plates at 35°C for 48-72 hours, or until robust growth is seen in the growth control spot.

  • Reading the MFC: The MFC is the lowest concentration of the compound from which fewer than 3 colonies grow on the subculture plate, corresponding to approximately 99.5% killing activity.[21][22][23]

Data Analysis and Interpretation

Summarize the MIC and MFC data in a clear, tabular format. The MFC/MIC ratio provides critical insight into the nature of the antifungal activity.

  • Fungicidal: MFC/MIC ≤ 4

  • Fungistatic: MFC/MIC > 4

Table 1: Sample Antifungal Activity Data

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Analog-001C. albicans8162Fungicidal
Analog-001A. fumigatus16322Fungicidal
Analog-002C. albicans4>64>16Fungistatic
FluconazoleC. albicans2>64>32Fungistatic
Ampho. BC. albicans0.512Fungicidal

Advanced Characterization: Mammalian Cell Cytotoxicity

A therapeutically viable antifungal must be selective, killing the fungal pathogen with minimal harm to the host.[24] A preliminary cytotoxicity screen against a mammalian cell line is a crucial step in hit-to-lead progression.

Rationale: Fungi and mammalian cells are both eukaryotic, meaning some cellular pathways are conserved.[24] This assay provides a first-pass assessment of a compound's therapeutic window. The MTS or MTT assay is a colorimetric method that measures cell metabolic activity, which correlates with cell viability.[25]

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Measurement Seed_Cells Seed HaCaT or 3T3 cells in 96-well plate Incubate_24h Incubate for 24h (allow cell adherence) Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of test compounds Incubate_24h->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTS Add MTS/MTT reagent Incubate_48h->Add_MTS Incubate_Read Incubate 1-4h, then read absorbance Add_MTS->Incubate_Read Calculate_IC50 Calculate IC50 (50% Inhibitory Concentration) Incubate_Read->Calculate_IC50

Caption: Workflow for mammalian cell cytotoxicity assay.

Protocol:

  • Cell Culture: Culture human keratinocytes (HaCaT) or mouse fibroblasts (3T3) in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C with 5% CO₂.[25]

  • Seeding: Seed cells into a 96-well flat-bottom plate at a density of ~5,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare 2-fold serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle (DMSO) controls.

  • Incubation: Incubate the treated cells for 48 hours.

  • Viability Measurement: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percent viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) by plotting a dose-response curve. The Selectivity Index (SI) is then calculated as SI = IC₅₀ / MIC . A higher SI value indicates greater selectivity for the fungal target over the host cell.

Conclusion

This application note details a robust, tiered approach for the preliminary in vitro evaluation of this compound analogs as potential antifungal agents. By systematically determining MIC and MFC values according to CLSI-based standards, researchers can reliably identify and rank-order compounds based on their potency and fungicidal/fungistatic nature. The subsequent cytotoxicity assessment provides an essential early indicator of therapeutic potential. This structured workflow enables the efficient identification of lead candidates with promising antifungal activity and favorable selectivity profiles, justifying their advancement into more complex mechanism-of-action and in vivo efficacy studies.

References

  • Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents. National Institutes of Health (NIH). [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health (NIH). [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. American Society for Microbiology (ASM) Journals. [Link]

  • Candida albicans mutations in the ergosterol biosynthetic pathway and resistance to several antifungal agents. PubMed. [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. PubMed Central. [Link]

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. National Institutes of Health (NIH). [Link]

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. [Link]

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PubMed Central. [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ResearchGate. [Link]

  • The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn. National Institutes of Health (NIH). [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy. American Society for Microbiology (ASM) Journals. [Link]

  • Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention (CDC). [Link]

  • Schematic representation of the ergosterol biosynthesis pathway for... ResearchGate. [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. PubMed. [Link]

  • Cytotoxicity assay in mammalian cells. Mammalian cell lines including... ResearchGate. [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]

  • Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. ResearchGate. [Link]

  • Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity. American Society for Microbiology (ASM) Journals. [Link]

  • AID 488933 - Antifungal Drug Resistance - Mammalian Cell Toxicity Measured in Cell-Based System Using Plate Reader. PubChem. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed. [Link]

  • Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials | mBio. American Society for Microbiology (ASM) Journals. [Link]

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study | Request PDF. ResearchGate. [Link]

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. [Link]

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. National Institutes of Health (NIH). [Link]

  • Interdisciplinary Approaches for the Discovery of Novel Antifungals. National Institutes of Health (NIH). [Link]

  • Mechanisms of action in antifungal drugs | Research Starters. EBSCO. [Link]

  • Novel Topical Stick for C. albicans. International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ResearchGate. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central. [Link]

  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. National Institutes of Health (NIH). [Link]

Sources

Application Notes & Protocols for Assessing the Anti-inflammatory Properties of 5-Chloro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anti-inflammatory potential of 5-Chloro-1,2-benzoxazol-3-amine. Benzoxazole derivatives represent a class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2] This guide outlines a multi-tiered approach, beginning with essential safety and handling protocols, followed by a suite of robust in vitro assays to elucidate the compound's mechanism of action at the cellular and enzymatic level. Finally, a well-established in vivo model is detailed to assess the compound's efficacy in a physiological context. The protocols are designed to be self-validating, incorporating necessary controls and clear endpoints for data interpretation.

Foundational Safety & Handling Protocols

Chlorinated benzoxazole compounds, including this compound, must be handled with care due to their potential biological activity and reactivity.[3][4] Adherence to strict safety protocols is mandatory.

  • Engineering Controls : All manipulations involving the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

    • Eye Protection : Safety glasses with side shields or tight-sealing safety goggles.[4]

    • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[4]

    • Body Protection : A lab coat or chemical-resistant apron must be worn.[4]

  • Hygiene : Avoid all personal contact.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[5]

  • Disposal : Waste containing this compound should be segregated and disposed of in accordance with all applicable federal, state, and local regulations.[4]

Experimental Workflow: A Multi-tiered Assessment Strategy

A logical progression from broad cellular effects to specific enzymatic and systemic responses is crucial for a thorough assessment. This protocol follows a three-stage workflow designed to first establish a safe therapeutic window, then to dissect the molecular mechanism, and finally to confirm efficacy in a living model.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Compound Preparation & Solubilization B Cytotoxicity Assessment (MTT Assay) A->B C Cell-Based Inflammation Assay (LPS-stimulated RAW 264.7) B->C D Cytokine Quantification (TNF-α, IL-6 ELISA) C->D E Enzyme Inhibition Assays D->E If anti-inflammatory activity is observed F COX-2 Inhibition Assay E->F G 5-LOX Inhibition Assay E->G H Carrageenan-Induced Paw Edema Model (Rat) I Measure Paw Volume H->I J Calculate % Inhibition I->J K Final Efficacy Determination

Caption: Overall workflow for assessing anti-inflammatory properties.

In Vitro Assessment Protocols

In vitro assays are cost-effective and efficient methods for the initial screening of pharmacological properties.[6] They provide the first critical insights into a compound's potential bioactivity and mechanism.

Protocol 1: Cell Viability (MTT Assay)

Causality : Before assessing anti-inflammatory effects, it is imperative to determine the concentrations at which this compound is non-toxic to the cells. A reduction in inflammatory markers could be a false positive resulting from cell death rather than specific inhibition. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.

Methodology :

  • Cell Seeding : Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment : Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation : Incubate the plate for 24 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

Causality : Macrophages are key players in the inflammatory response.[9] When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, they produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] This assay determines if the test compound can suppress this critical inflammatory activation pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines TNF-α, IL-6, IL-1β (Pro-inflammatory Cytokines) NFkB->Cytokines Compound This compound Compound->NFkB Potential Inhibition Point

Caption: LPS-induced pro-inflammatory cytokine signaling pathway.

Methodology :

  • Cell Seeding : Seed RAW 264.7 cells (4 x 10⁵ cells/mL) into 24-well plates and incubate overnight.[8]

  • Pre-treatment : Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[8]

  • Incubation : Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection : Centrifuge the plates and collect the cell-free supernatants.

  • ELISA : Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[8]

  • Data Analysis : Compare cytokine levels in compound-treated wells to the LPS-only positive control. Calculate the percentage inhibition for each concentration.

Protocol 3: Cyclooxygenase-2 (COX-2) Inhibition Assay

Causality : Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs.[10] This assay directly measures the compound's ability to inhibit COX-2 enzymatic activity.

Methodology : This protocol is based on a fluorometric inhibitor screening kit.[10][11]

  • Reagent Preparation : Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Human Recombinant COX-2, Arachidonic Acid) as per the kit's instructions.[10]

  • Plate Setup : In a 96-well white opaque plate, set up the following:

    • Enzyme Control (EC) : 10 µL Assay Buffer.

    • Inhibitor Control (IC) : 2 µL Celecoxib (a known COX-2 inhibitor) + 8 µL Assay Buffer.[10]

    • Test Sample (S) : 10 µL of 10x concentrated this compound.

  • Reaction Mix : Add 80 µL of the master Reaction Mix (containing Assay Buffer, COX Probe, Cofactor, and COX-2 enzyme) to each well.

  • Initiation : Add 10 µL of diluted Arachidonic Acid/NaOH solution to all wells to start the reaction.[10]

  • Kinetic Measurement : Immediately measure fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[11]

  • Data Analysis : Calculate the rate of reaction (slope) for each well. Determine the percent inhibition using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100 Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Protocol 4: 5-Lipoxygenase (5-LOX) Inhibition Assay

Causality : The 5-LOX pathway is responsible for synthesizing leukotrienes, another class of potent inflammatory mediators involved in conditions like asthma and arthritis. Assessing 5-LOX inhibition provides a more comprehensive profile of the compound's anti-inflammatory mechanism.

Methodology : This protocol is based on a fluorometric inhibitor screening kit.[12]

  • Reagent Preparation : Prepare reagents (LOX Assay Buffer, LOX Probe, 5-LOX Enzyme, LOX Substrate) as per the kit's instructions. Keep all components on ice.

  • Plate Setup : In a 96-well white plate, set up the following:

    • Enzyme Control (EC) : Add 40 µL LOX Assay Buffer.

    • Inhibitor Control (IC) : Add Zileuton (a known 5-LOX inhibitor).

    • Test Sample (S) : Add 2 µL of the test compound solution.

  • Reaction Mix : Add 40 µL of the Reaction Mix (containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme) to the control and sample wells. Incubate at room temperature for 10 minutes.

  • Initiation : Add 20 µL of the diluted LOX Substrate to each well using a multichannel pipette.

  • Kinetic Measurement : Immediately begin recording fluorescence (Ex/Em = 500/536 nm) every 30 seconds for 10-20 minutes.

  • Data Analysis : Calculate the slope for all samples. Determine the percent inhibition using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100 Calculate the IC₅₀ value.

In Vivo Assessment Protocol

In vivo models are essential for evaluating a drug's efficacy and safety profile within a complex biological system.[13]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Causality : This is a classic and highly reproducible model of acute inflammation.[14] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), providing a clear endpoint to measure the efficacy of an anti-inflammatory agent.[15][16]

Methodology :

  • Animal Acclimatization : Use male Wistar rats (150-200g). Acclimatize them for one week before the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]

  • Grouping : Divide animals into groups (n=6 per group):

    • Group 1 (Control) : Vehicle only (e.g., 0.5% CMC in saline).

    • Group 2 (Standard) : Indomethacin (10 mg/kg, i.p.).[16]

    • Group 3-5 (Test) : this compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Dosing : Administer the test compound or vehicle orally 60 minutes before carrageenan injection. Administer the standard drug intraperitoneally 30 minutes prior.[16]

  • Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.[16]

  • Induction of Edema : Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[16]

  • Paw Volume Measurement : Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]

  • Data Analysis :

    • Calculate the edema volume at each time point by subtracting the baseline paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Assay Endpoint This compound Positive Control
Cell Viability CC₅₀ (µM) on RAW 264.7 >100 -
TNF-α Inhibition IC₅₀ (µM) Value Dexamethasone: Value
IL-6 Inhibition IC₅₀ (µM) Value Dexamethasone: Value
COX-2 Inhibition IC₅₀ (µM) Value Celecoxib: 0.45 µM[11]

| 5-LOX Inhibition | IC₅₀ (µM) | Value | Zileuton: Value |

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment Group Dose (mg/kg) Paw Edema Volume (mL) at 3 hr (Mean ± SEM) % Inhibition at 3 hr
Control (Vehicle) - Value 0%
Indomethacin 10 Value Value
Test Compound 10 Value Value
Test Compound 30 Value Value

| Test Compound | 100 | Value | Value |

References

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology. Available at: [Link]

  • De Caterina, R., & Zampolli, A. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of cardiology. Available at: [Link]

  • Peiris, D.S.H., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • Sosa, S., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link]

  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. Available at: [Link]

  • Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • Selvam, C., & Jachak, S.M. (2014). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Patil, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Hargreaves, K.M., & Abbott, P.V. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Ghaisas, M.M., et al. (2009). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]

  • Bertin Bioreagent. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Available at: [Link]

  • Georgiev, M., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment. Available at: [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Available at: [Link]

  • Küçükgüzel, Ş.G., et al. (2007). Synthesis and analgesic activities of some new 5-chloro-2(3H)
  • Loba Chemie. (2019). BENZOXAZOLE EXTRA PURE MSDS. Available at: [Link]

  • Li, Y., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules. Available at: [Link]

  • Kim, J.E., et al. (2018). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. The Korean Journal of Food and Nutrition.
  • Unlü, S., et al. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. (n.d.). The characteristic of RAW264.7 cell after LPS stimulation once. Available at: [Link]

  • Zhang, J., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Immunology. Available at: [Link]

  • El-Sayed, N.N.E., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. Available at: [Link]

  • Kumar, A., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. Journal of Pharmacy Research. Available at: [Link]

  • Dunwell, D.W., et al. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zafar, H., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry. Available at: [Link]

Sources

Comprehensive NMR Spectroscopic Characterization of 5-Chloro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,2-benzoxazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial building block for pharmacologically active agents.[1][2] Unambiguous structural confirmation is the cornerstone of drug discovery and development, ensuring the identity and purity of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the detailed structural elucidation of such organic compounds in solution.[3] This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound. It outlines detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral features, including chemical shifts, signal multiplicities, and coupling constants. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] The specific analogue, this compound, incorporates key pharmacophoric features: a fused aromatic system, a halogen substituent, and a primary amine. The precise arrangement of these functional groups dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.[5]

Therefore, rigorous structural verification is not merely a quality control step but a fundamental requirement for meaningful biological evaluation and the establishment of Structure-Activity Relationships (SAR). NMR spectroscopy provides an unparalleled, non-destructive view into the molecular framework, allowing for the precise mapping of atomic connectivity and chemical environments.[3] This guide serves as an authoritative protocol for researchers engaged in the synthesis and analysis of this and structurally related compounds.

Molecular Structure and Atom Numbering Convention

For clarity in spectral assignments, a standardized atom numbering system for this compound is essential. The structure and numbering are presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and correctly set acquisition parameters.

Sample Preparation Protocol

The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities, which can degrade spectral quality by disrupting magnetic field homogeneity.[6]

Step-by-Step Methodology:

  • Material Weighing:

    • For ¹H NMR , accurately weigh 5-10 mg of purified this compound.[7] This concentration provides an excellent signal-to-noise ratio while minimizing viscosity-related line broadening.

    • For ¹³C NMR , a higher concentration is necessary due to the low natural abundance (1.1%) of the ¹³C isotope. Use 20-50 mg of the sample.[1][7]

  • Solvent Selection & Dissolution:

    • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the polar amine, and its ability to participate in hydrogen bonding slows down the N-H proton exchange rate, sometimes allowing for the observation of coupling to the amine protons.

    • Procedure: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[8] Briefly sonicate the vial if necessary to ensure complete dissolution.[3]

  • Filtration and Transfer:

    • Causality: Solid particles, even microscopic ones, cause significant line broadening and poor resolution in the final spectrum. Filtration is a non-negotiable step.

    • Procedure: Prepare a filter by tightly packing a small plug of glass wool or Kimwipe into a Pasteur pipette.[8] Filter the sample solution directly into a clean, high-quality 5 mm NMR tube.

  • Finalization:

    • Cap the NMR tube securely. If not analyzing immediately, store it in a clean, stable environment. Label the tube clearly with a permanent marker directly on the glass.[7]

NMR Instrument Parameters

The following parameters are provided for a standard 400 MHz or 500 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.

Parameter¹H NMR Acquisition¹³C NMR AcquisitionCausality & Expert Insight
Spectrometer Freq. 400 MHz (or higher)100 MHz (or higher)Higher field strength provides better signal dispersion and resolution.
Pulse Angle 30-45°45°A smaller pulse angle allows for a shorter relaxation delay, increasing throughput without saturating the signals.
Acquisition Time 2-4 seconds1-2 secondsMust be long enough to allow the FID to decay fully, ensuring high resolution.
Relaxation Delay (d1) 2-5 seconds2-5 secondsCrucial for quantitative analysis. A longer delay (e.g., 5x T₁) ensures full relaxation, especially for quaternary carbons in ¹³C NMR which have long relaxation times.
Number of Scans 8-161024-4096The low sensitivity of ¹³C requires a significantly larger number of scans to achieve an adequate signal-to-noise ratio.[1]
Spectral Width 0-12 ppm0-200 ppmThis range encompasses the expected chemical shifts for all protons and carbons in the molecule.
Referencing TMS (δ 0.00) or residual DMSO (δ 2.50)Residual DMSO-d₆ (δ 39.52)Internal referencing corrects for variations in the magnetic field.[9]

Spectral Analysis and Data Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles of chemical structure and electron density.

¹H NMR Spectrum: Decoding Proton Environments

The aromatic region of the ¹H NMR spectrum is particularly informative for substituted benzoxazoles, typically appearing between 7.0 and 8.5 ppm.[1] The amine protons often present as a broad signal due to rapid chemical exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus.[10]

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
-NH₂ ~7.6 (broad)Singlet (broad)N/AAmine protons are exchangeable, leading to a broad signal. A D₂O shake experiment will cause this peak to disappear, confirming its identity.[11] A similar compound, 5-Chlorobenzo[d]oxazol-2-amine, shows this signal at 7.58 ppm.[12]
H7 ~7.3-7.4DoubletJ (ortho) = 8.4 - 9.0 HzThis proton is ortho to H6. The electron-donating effect of the fused oxazole nitrogen shields it slightly relative to a simple chlorobenzene. A known analogue shows this at 7.32 ppm.[12]
H4 ~7.2-7.3DoubletJ (meta) = 2.0 - 2.5 HzH4 is meta to H6 and is adjacent to the electron-rich C3a-N1 bond. Its signal is a narrow doublet due to small meta coupling. A known analogue shows this at 7.22 ppm.[12]
H6 ~6.9-7.1Doublet of DoubletsJ (ortho) = 8.4 - 9.0 Hz, J (meta) = 2.0 - 2.5 HzH6 is coupled to both H7 (ortho) and H4 (meta). This results in a characteristic doublet of doublets pattern, a key signature for this substitution pattern.[13][14] A known analogue shows this at 6.97 ppm.[12]
¹³C NMR Spectrum: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals all unique carbon environments. Carbons attached to electronegative atoms (O, N, Cl) are significantly deshielded and resonate at higher chemical shifts (downfield).[1]

Signal AssignmentPredicted δ (ppm)Rationale for Assignment
C3 162-165This carbon is bonded to two nitrogen atoms and is part of the oxazole ring, leading to significant deshielding. A similar structure shows this at 163.9 ppm.[12]
C7a 145-148A quaternary carbon bonded to both oxygen and nitrogen, resulting in a downfield shift. A similar structure shows this at 146.7 ppm.[12]
C3a 144-146This bridgehead quaternary carbon is adjacent to the amine-bearing carbon and part of the aromatic system. A similar structure shows this at 145.3 ppm.[12]
C5 126-129This is a quaternary carbon directly attached to the electronegative chlorine atom, causing a downfield shift. A similar structure shows this at 127.7 ppm.[12]
C6 118-121This protonated aromatic carbon is ortho to the chlorine-bearing carbon. A similar structure shows this at 119.4 ppm.[12]
C4 113-116This protonated aromatic carbon is situated between two quaternary carbons (C3a and C5). A similar structure shows this at 114.9 ppm.[12]
C7 108-111This protonated aromatic carbon is ortho to the fused oxazole oxygen, which exerts a shielding effect through resonance. A similar structure shows this at 109.4 ppm.[12]

Visualization of the Analytical Workflow

The logical progression from sample preparation to final structural confirmation is a critical component of a robust analytical protocol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Sample (5-10mg for ¹H, 20-50mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL DMSO-d₆ weigh->dissolve filtrate Filter into NMR Tube dissolve->filtrate acq_1h Acquire ¹H NMR Spectrum filtrate->acq_1h acq_13c Acquire ¹³C NMR Spectrum filtrate->acq_13c process Process Spectra (FT, Phasing, Baseline Correction) acq_1h->process acq_13c->process assign_1h Assign ¹H Signals (δ, Multiplicity, J) process->assign_1h assign_13c Assign ¹³C Signals process->assign_13c confirm Cross-Validate & Confirm Structure assign_1h->confirm assign_13c->confirm

Caption: General workflow for NMR characterization of this compound.

References

  • NMR Sample Preparation Guide. University of California, Riverside. Available at: [Link]

  • NMR Sample Preparation. University of Manchester. Available at: [Link]

  • ¹³C NMR spectrum of benzoxazole-2-thione derivatives. ResearchGate. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available at: [Link]

  • Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 99. Available at: [Link]

  • ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information for NMR Spectra. ScienceOpen. Available at: [Link]

  • Coupling Constants Identify Coupled Protons. (2021). Chemistry LibreTexts. Available at: [Link]

  • Patel, N. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of the Korean Chemical Society, 56(4), 460-466. Available at: [Link]

  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. Available at: [Link]

  • NMR Spectroscopy Of Amines. JoVE. Available at: [Link]

  • Spectroscopy of Amines. (2023). Chemistry LibreTexts. Available at: [Link]

  • Coupling constant values of compounds. ResearchGate. Available at: [Link]

  • Coupling constants for 1H and 13C NMR. Available at: [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2023). MDPI. Available at: [Link]

  • 5-chloro-3-(2-chlorophenyl)-1,2-benzisoxazole. Chemical Synthesis Database. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Analyzing Coupling Constants. Oregon State University. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. Available at: [Link]

  • Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole. ResearchGate. Available at: [Link]

  • ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. ACG Publications. Available at: [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material. (2022). MDPI. Available at: [Link]

  • Benzoxazoles. American Elements. Available at: [Link]

  • Dolence, J. J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20261–20270. Available at: [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing 5-Chloro-1,2-benzoxazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact:

I. Introduction: The Critical Role of 5-Chloro-1,2-benzoxazol-3-amine

This compound, also known as zoxazolamine, is a pivotal intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] Its benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in molecules with diverse therapeutic applications.[2][3][4] Achieving a high yield and purity of this compound is paramount for the efficiency and cost-effectiveness of subsequent synthetic steps.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed troubleshooting framework, frequently asked questions, and a reference experimental protocol to empower you to overcome common challenges in the synthesis of this compound and consistently achieve high-quality results.

II. The Synthetic Pathway: A Mechanistic Overview

The most common and scalable synthesis of this compound involves the reaction of 2-amino-5-chlorobenzonitrile with hydroxylamine in the presence of a suitable base. This transformation proceeds via a nucleophilic addition of hydroxylamine to the nitrile group, followed by an intramolecular cyclization to form the benzoxazole ring.

Caption: Reaction mechanism for the synthesis of this compound.

III. Troubleshooting Guide: From Low Yields to Impurity Profiling

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A low yield can be attributed to several factors, from suboptimal reaction conditions to reagent quality. A systematic approach to troubleshooting is essential.

Troubleshooting Flowchart for Low Yield

LowYield Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality (Starting Material, Hydroxylamine) Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions (Temperature, Time, pH) Check_Reagents->Check_Conditions Reagents OK Optimize_Reagents Use fresh, high-purity reagents. Store hydroxylamine properly. Check_Reagents->Optimize_Reagents Issue Found Check_Workup 3. Evaluate Work-up & Purification Check_Conditions->Check_Workup Conditions OK Optimize_Conditions Optimize temperature (e.g., 60-80°C). Monitor reaction by TLC to avoid over-running. Maintain pH 8-9 with gradual base addition. Check_Conditions->Optimize_Conditions Issue Found Optimize_Workup Ensure complete precipitation of product. Optimize recrystallization solvent system. Check_Workup->Optimize_Workup Issue Found Success Improved Yield Check_Workup->Success Work-up OK Optimize_Reagents->Success Optimize_Conditions->Success Optimize_Workup->Success

Caption: A step-by-step guide to troubleshooting low reaction yields.

In-depth Solutions:

  • Reagent Integrity:

    • 2-amino-5-chlorobenzonitrile: Ensure the starting material is of high purity. Impurities can interfere with the reaction.

    • Hydroxylamine Hydrochloride: This reagent can degrade over time. Use a fresh bottle or verify the activity of your current stock. Proper storage in a cool, dry place is crucial.

  • Reaction Conditions:

    • Temperature: While refluxing in ethanol is common, the optimal temperature may vary. Consider running small-scale experiments at different temperatures (e.g., 60°C, 70°C, and 80°C) to find the sweet spot for your setup.

    • pH Control: The pH of the reaction is critical. A pH that is too low will protonate the hydroxylamine, reducing its nucleophilicity. A pH that is too high can lead to side reactions. Maintain a pH between 8 and 9 by the slow, portion-wise addition of a mild base like sodium bicarbonate.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times can lead to the formation of byproducts and degradation of the desired product.

  • Work-up and Purification:

    • Precipitation: Ensure that the product is fully precipitated during the work-up. This is often achieved by pouring the reaction mixture into cold water.

    • Recrystallization: The choice of solvent for recrystallization is important for both purity and yield. Ethanol/water mixtures are commonly used. Experiment with different ratios to maximize the recovery of pure crystals.

Q2: I am observing significant impurity formation. How can I identify and minimize these byproducts?

The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Their Prevention:

ImpurityPotential CausePrevention Strategy
Unreacted Starting Material Incomplete reaction due to insufficient time, low temperature, or inactive hydroxylamine.Monitor the reaction by TLC until the starting material is consumed. Ensure the use of active hydroxylamine and optimal reaction temperature.
Dimerization Products High reaction temperatures or prolonged reaction times can lead to the self-condensation of 2-amino-5-chlorobenzonitrile.Maintain a controlled reaction temperature (typically not exceeding 80°C) and avoid unnecessarily long reaction times.
Hydrolysis of Nitrile Strongly acidic or basic conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.Maintain a mildly basic pH (8-9) during the reaction and avoid extreme pH values during the work-up.
Q3: What are the best practices for scaling up the synthesis of this compound?

Scaling up a reaction requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

  • Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, which can lead to difficulties in controlling the temperature. Use a reactor with efficient heating and cooling capabilities.

  • Mixing: Ensure adequate agitation to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized "hot spots" and the formation of impurities.

  • Reagent Addition: For larger-scale reactions, the controlled addition of reagents, particularly the base, is crucial for maintaining a consistent pH and temperature profile. Consider using a syringe pump or a dropping funnel for gradual addition.

  • Safety: Always conduct a thorough safety review before performing a large-scale reaction. Be aware of any potential exotherms and have appropriate quenching procedures in place.

IV. Frequently Asked Questions (FAQs)

Q: Can I use a different base, such as sodium hydroxide?

A: While stronger bases like sodium hydroxide can be used, they must be handled with caution. The risk of nitrile hydrolysis increases significantly at higher pH. Sodium bicarbonate is generally preferred as it provides a milder and more easily controlled basic environment.

Q: What is the best solvent for this reaction?

A: Ethanol and methanol are the most commonly used solvents due to their ability to dissolve the reactants and their suitable boiling points.[5] In cases where the starting material has poor solubility, a co-solvent system, such as ethanol with a small amount of DMF or DMSO, can be employed.[5]

Q: How do I confirm the identity and purity of my final product?

A: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopy: 1H NMR, 13C NMR, and Mass Spectrometry will confirm the chemical structure.

  • Chromatography: HPLC or GC can be used to determine the purity of the final product.

V. Reference Experimental Protocol

This protocol is provided as a general guideline. Optimization may be necessary based on your specific laboratory conditions.

Materials:

  • 2-amino-5-chlorobenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Deionized water

Procedure:

  • To a stirred solution of 2-amino-5-chlorobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress by TLC.

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.

VI. References

  • Patel, M. R., & Patel, J. K. (2012). Synthesis and characterization of novel benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(7), 3535-3539. [Link]

  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 H)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]

  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 1-8. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • Wikipedia. Zoxazolamine. [Link]

  • PubChem. Zoxazolamine. [Link]

Sources

Technical Support Center: Synthesis of 5-Chloro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-Chloro-1,2-benzoxazol-3-amine. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of common side products.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its synthesis typically involves the cyclization of a substituted phenol derivative. A common and efficient route is the reaction of 2-cyano-4-chlorophenol with hydroxylamine. While this method is generally effective, it is not without its challenges. The formation of side products can complicate the purification process, reduce yields, and impact the quality of the final compound. Understanding the potential side reactions and the resulting impurities is crucial for optimizing the synthesis and ensuring the desired product is obtained with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory and industrial synthesis involves the reaction of 2-cyano-4-chlorophenol with hydroxylamine in the presence of a base. This reaction proceeds through the formation of an intermediate amidoxime, which then undergoes intramolecular cyclization to form the desired 1,2-benzoxazole ring system.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by optimizing reaction time and temperature. The presence of impurities in the starting materials, particularly the 2-cyano-4-chlorophenol, can also lead to the formation of side products, thus consuming the starting material and reducing the yield of the desired product. Additionally, the degradation of the product under harsh reaction conditions can be a contributing factor.

Q3: I am observing an impurity with a similar polarity to my product, making it difficult to separate by column chromatography. What could this impurity be?

A3: An impurity with similar polarity is often an isomer of the desired product. A likely candidate is the isomeric 5-chloro-1,3-benzoxazol-2-amine. This can arise if the starting material, 2-amino-4-chlorophenol, used to prepare the 2-cyano-4-chlorophenol, contains the isomeric 4-amino-2-chlorophenol. This underscores the importance of using highly pure starting materials.

Q4: Can the reaction conditions influence the formation of side products?

A4: Absolutely. The choice of base, solvent, and reaction temperature can significantly impact the reaction pathway and the formation of impurities. For instance, in the reaction of nitriles with hydroxylamine, the reaction conditions can influence the competition between the N-attack (leading to the desired amidoxime and subsequent cyclization) and O-attack (leading to the formation of an amide side product).[1][2]

Troubleshooting Guide: Common Side Products and Their Mitigation

The following table outlines the most common side products encountered during the synthesis of this compound, their likely causes, and recommended solutions.

Side Product NameStructurePotential CauseProposed Solution
2-Hydroxy-4-chlorobenzamideO-attack of hydroxylamine on the nitrile group.Optimize reaction conditions to favor N-attack. This can include using a non-nucleophilic base and a polar aprotic solvent.
2-Cyano-4-chlorophenol (unreacted)Incomplete reaction.Increase reaction time, temperature, or the equivalents of hydroxylamine.
5-Chloro-1,3-benzoxazol-2-amineIsomeric impurity in the 2-amino-4-chlorophenol starting material.Ensure the purity of the starting 2-amino-4-chlorophenol through recrystallization or chromatography.
Dimeric and Polymeric byproductsComplex structuresHigh reaction temperatures or prolonged reaction times.Maintain a controlled temperature throughout the reaction and monitor the reaction progress to avoid extended reaction times.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic route to this compound and the formation of a key side product.

G 2-Cyano-4-chlorophenol 2-Cyano-4-chlorophenol Intermediate Amidoxime Intermediate Amidoxime 2-Cyano-4-chlorophenol->Intermediate Amidoxime Hydroxylamine This compound This compound Intermediate Amidoxime->this compound Intramolecular Cyclization Hydroxylamine Hydroxylamine

Caption: Desired reaction pathway for the synthesis of this compound.

G 2-Cyano-4-chlorophenol 2-Cyano-4-chlorophenol 2-Hydroxy-4-chlorobenzamide 2-Hydroxy-4-chlorobenzamide 2-Cyano-4-chlorophenol->2-Hydroxy-4-chlorobenzamide Hydroxylamine (O-attack) Hydroxylamine\n(O-attack) Hydroxylamine (O-attack)

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Benzoxazoles are a critical scaffold in medicinal chemistry and materials science, and their successful synthesis is paramount for advancing research and development.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of benzoxazole derivatives and offers practical solutions based on established chemical principles.

Issue 1: Low or No Yield of the Desired Benzoxazole Product

Question: My reaction for the synthesis of a 2-substituted benzoxazole from an o-aminophenol and an aldehyde/carboxylic acid is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields are a frequent challenge in organic synthesis, and in the case of benzoxazole formation, several factors can be at play. A systematic approach to troubleshooting is essential.[4][5]

1. Purity of Starting Materials:

The purity of your o-aminophenol and the corresponding aldehyde or carboxylic acid is the first critical parameter to check. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials.[4]

  • Recommendation: Assess the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. If impurities are detected, purify the starting materials by recrystallization or column chromatography before use.

2. Reaction Conditions:

The reaction conditions, including temperature, solvent, and catalyst, are pivotal for a successful benzoxazole synthesis.[4][6]

  • Temperature: Many benzoxazole syntheses require elevated temperatures to proceed at a reasonable rate.[5][6] If your reaction is sluggish at room temperature, gradually increasing the heat while monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable. For instance, some reactions show significantly improved yields when the temperature is raised to 130 °C.[5][6]

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Common solvents for benzoxazole synthesis include ethanol, toluene, and dimethylformamide (DMF). If you are experiencing low yields, consider screening different solvents.

  • Catalyst: Both Brønsted and Lewis acids are commonly used to catalyze the condensation and cyclization steps.[6] Ensure your catalyst is active and used in the appropriate amount. In some cases, increasing the catalyst loading can improve the yield.[4] For challenging substrates, exploring different catalysts might be necessary. A variety of catalysts have been reported, including metal-based catalysts and ionic liquids.[1][7][8][9]

3. Incomplete Reaction:

If you observe the presence of starting materials on your TLC plate even after a prolonged reaction time, the reaction may be incomplete.

  • Recommendation: Extend the reaction time and continue to monitor its progress. If the reaction has stalled, a fresh portion of the catalyst can sometimes restart the conversion.

4. Product Degradation:

The synthesized benzoxazole derivative might be unstable under the reaction or workup conditions, leading to lower isolated yields.

  • Recommendation: If you suspect product degradation, try to perform the reaction at a lower temperature for a longer duration. Also, ensure that the workup procedure is as mild as possible.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired benzoxazole, but I am also observing significant amounts of side products, which complicates purification and reduces my yield. What are these side products, and how can I minimize their formation?

Answer:

The formation of side products is a common issue that can significantly impact the efficiency of your synthesis. The nature of these byproducts depends on the specific reactants and conditions used.

Common Side Products and Mitigation Strategies:

Side Product TypeFormation MechanismMitigation Strategy
Schiff Base Intermediate Incomplete cyclization of the initially formed Schiff base from the condensation of o-aminophenol and an aldehyde.Ensure sufficient heating and/or catalyst concentration to drive the cyclization to completion.
Polymerization Products Under harsh acidic or high-temperature conditions, starting materials or intermediates can polymerize.[4]Optimize reaction conditions by using a milder catalyst or lowering the reaction temperature.
Over-acylation/alkylation If the reaction involves acylation or alkylation steps, multiple substitutions on the benzoxazole ring can occur.[4]Carefully control the stoichiometry of the acylating or alkylating agent.
Amide Formation (from unstable ester intermediate) In some biosynthetic pathways, an unstable ester intermediate can rearrange to a more stable, off-pathway amide.[10]While more relevant to enzymatic synthesis, this highlights the importance of reaction pathway control. In chemical synthesis, ensuring rapid cyclization can prevent such rearrangements.

General Recommendations to Minimize Side Products:

  • Stoichiometry: Use a precise 1:1 molar ratio of the o-aminophenol and the aldehyde/carboxylic acid.

  • Controlled Addition: In some cases, slow, dropwise addition of one reactant to the other can minimize side reactions.

  • Inert Atmosphere: If your reactants or intermediates are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]

Issue 3: Difficulty in Purifying the Benzoxazole Product

Question: I have successfully synthesized my benzoxazole derivative, but I am facing challenges in purifying it from the reaction mixture. What are the recommended purification techniques?

Answer:

Effective purification is crucial to obtain a high-purity product for subsequent applications. The choice of purification method depends on the physical properties of your benzoxazole derivative and the nature of the impurities.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common and versatile method for purifying benzoxazole derivatives. Silica gel is typically used as the stationary phase, with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) as the mobile phase.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system (a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures), recrystallization can be a highly effective method for obtaining a pure crystalline product.[11]

  • Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can be a quick and effective way to remove minor impurities.[11]

  • Acid-Base Extraction: If your benzoxazole derivative has basic or acidic functional groups, you can use acid-base extraction to separate it from neutral impurities.

Tips for Effective Purification:

  • TLC Analysis: Before attempting a large-scale purification, use TLC to determine the optimal solvent system for column chromatography.

  • Characterization: After purification, confirm the purity and identity of your product using analytical techniques such as NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of benzoxazole derivatives.

Q1: What is the general mechanism for the synthesis of benzoxazoles from o-aminophenols and aldehydes?

A1: The generally accepted mechanism involves two key steps:

  • Condensation: The amino group of the o-aminophenol nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Cyclization and Aromatization: The hydroxyl group of the o-aminophenol then attacks the imine carbon in an intramolecular fashion, leading to a cyclized intermediate. Subsequent dehydration and aromatization yield the final benzoxazole ring system.[2][12]

Q2: Are there alternative, "greener" synthetic routes for benzoxazole synthesis?

A2: Yes, there is a growing interest in developing more environmentally friendly methods for benzoxazole synthesis. Some of these "green" approaches include:

  • Catalysis in Water: Using water as a solvent instead of volatile organic compounds.[7]

  • Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with the aid of microwave irradiation or ultrasound.[8]

  • Reusable Catalysts: Employing solid-supported or recyclable catalysts to minimize waste.[6][8]

Q3: How can I synthesize 2-aminobenzoxazoles?

A3: A common method for the synthesis of 2-aminobenzoxazoles involves the reaction of an o-aminophenol with cyanogen bromide (CNBr).[1] Another approach utilizes electrophilic cyanating agents.

Part 3: Experimental Protocols and Data

General Experimental Protocol for the Synthesis of 2-Arylbenzoxazoles

The following is a general procedure for the synthesis of 2-arylbenzoxazoles from an o-aminophenol and a benzaldehyde derivative.

  • To a solution of o-aminophenol (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the desired benzaldehyde (1.0 mmol).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).

Table of Recommended Reaction Conditions
ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
o-aminophenol, BenzaldehydeBrønsted acidic ionic liquid gelSolvent-free130598[6]
o-aminophenol, BenzaldehydeSamarium triflateWaterReflux-Good[7]
o-aminophenol, BenzaldehydeLAIL@MNPSolvent-free (ultrasound)700.5up to 90[8]

Part 4: Visualizations

General Synthetic Workflow for Benzoxazole Synthesis

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product & Analysis o-Aminophenol o-Aminophenol Reaction_Vessel Reaction Vessel (Solvent, Catalyst, Heat) o-Aminophenol->Reaction_Vessel Aldehyde_or_Carboxylic_Acid Aldehyde or Carboxylic Acid Derivative Aldehyde_or_Carboxylic_Acid->Reaction_Vessel Workup Workup (e.g., Extraction) Reaction_Vessel->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Benzoxazole_Derivative Pure Benzoxazole Derivative Purification->Benzoxazole_Derivative Analysis Characterization (NMR, MS, etc.) Benzoxazole_Derivative->Analysis

Caption: General workflow for the synthesis of benzoxazole derivatives.

Troubleshooting Logic for Low Yield

G Low_Yield Low Yield of Benzoxazole Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Check_Completion Check for Reaction Completion (TLC) Low_Yield->Check_Completion Consider_Degradation Consider Product Degradation Low_Yield->Consider_Degradation Purify_Starting_Materials Purify Starting Materials (Recrystallization, Chromatography) Check_Purity->Purify_Starting_Materials Impurities Detected Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Vary_Catalyst Vary Catalyst/Loading Optimize_Conditions->Vary_Catalyst Extend_Time Extend Reaction Time Check_Completion->Extend_Time Starting Material Remaining Add_Catalyst Add Fresh Catalyst Check_Completion->Add_Catalyst Reaction Stalled Milder_Conditions Use Milder Reaction/ Workup Conditions Consider_Degradation->Milder_Conditions

Caption: Troubleshooting flowchart for low yield in benzoxazole synthesis.

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A general mechanism for benzoxazole synthesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). SpringerLink. Retrieved January 19, 2026, from [Link]

  • Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Mechanism for the formation of benzoxazole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25383-25408.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega, 4(1), 1993-1999.

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-1,2-benzoxazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1,2-benzoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions and achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key intermediates?

The most prevalent and adaptable synthetic route to this compound involves a multi-step process starting from a substituted benzonitrile. The key intermediates are 5-chloro-3-hydroxy-1,2-benzisoxazole and 5-chloro-3-chloro-1,2-benzisoxazole. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 5-Chloro-2-hydroxybenzonitrile B 5-Chloro-3-hydroxy-1,2-benzisoxazole A->B Hydroxylamine, Base C 5-Chloro-3-chloro-1,2-benzisoxazole B->C Chlorinating Agent (e.g., SOCl2, POCl3) D This compound C->D Ammonia Source (e.g., NH4OH)

Technical Support Center: Purification of 5-Chloro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Chloro-1,2-benzoxazol-3-amine. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document is structured to address common issues encountered in the laboratory, offering explanations grounded in chemical principles and field-proven experience.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered problems during the purification of this compound.

Question 1: My crude product is a dark, oily residue after synthesis. How do I proceed with purification?

Answer:

An oily or deeply colored crude product suggests the presence of significant impurities, which could include unreacted starting materials, polymeric byproducts, or degradation products.[1] Attempting direct crystallization from this state is often futile as impurities can inhibit crystal lattice formation, a phenomenon known as "oiling out."

Recommended Strategy:

  • Acid-Base Workup: The primary amine group on your target compound provides a powerful handle for an initial, highly effective purification step. An acid-base workup can selectively extract your product from neutral or acidic impurities.[2]

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving many organic impurities behind.

    • Separate the aqueous layer, cool it in an ice bath, and then slowly basify it with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the product precipitates.

    • Filter the resulting solid, wash with cold water, and dry thoroughly. This solid is now a much better candidate for further purification.

  • Charcoal Treatment: If the color persists after the acid-base wash, it may be due to highly conjugated, colored impurities. A charcoal treatment can be effective.

    • Dissolve the semi-purified product in a hot solvent (e.g., methanol or ethyl acetate).

    • Add a small amount (typically 1-5% by weight) of activated charcoal.

    • Stir the mixture at an elevated temperature for 15-30 minutes.

    • Filter the hot solution through a pad of Celite® or filter paper to remove the charcoal. The filtrate should be significantly lighter in color.[3]

This pre-purified material is now ready for more refined techniques like chromatography or recrystallization.

Question 2: I'm struggling with recrystallization. The compound either "oils out" or my recovery is very low. What should I do?

Answer:

Recrystallization is a powerful technique but is highly dependent on the choice of solvent. The ideal solvent should dissolve the compound poorly at low temperatures but completely at higher temperatures.

Troubleshooting Recrystallization:

  • Issue: Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

    • Causality: The compound comes out of solution as a liquid instead of forming a crystal lattice.

    • Solution: Switch to a lower-boiling point solvent or use a solvent mixture. For instance, if you are using ethanol, try adding a co-solvent in which the compound is less soluble, like heptane or hexane (an "anti-solvent"), at the boiling point until the solution just becomes cloudy. Then, allow it to cool slowly.

  • Issue: Low Recovery: This indicates that your compound has significant solubility in the solvent even at low temperatures, or you are not allowing sufficient time for crystallization.

    • Causality: The product remains in the mother liquor after cooling.

    • Solution:

      • Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.

      • After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation.

      • Consider a different solvent system entirely.

Recommended Solvent Systems for Benzoxazole Derivatives:

Solvent/SystemPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Good starting point for many polar compounds.
MethanolPolar Protic65Similar to ethanol but with higher solvency.
Ethyl Acetate / HeptaneMedium / Non-polar77 / 98A versatile system. Dissolve in hot ethyl acetate and add hot heptane until turbidity appears.
Acetone / AcetonitrilePolar Aprotic56 / 82Effective for some benzoxazole derivatives.[2][3]

Experimental Protocol: Optimized Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a chosen solvent (e.g., ethyl acetate). Heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, this is the stage for charcoal treatment.

  • Remove the flask from the heat source. If using a co-solvent system, add the anti-solvent (e.g., heptane) dropwise until the solution remains faintly cloudy.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Question 3: My compound shows streaking on a silica TLC plate and gives poor separation during column chromatography. Why is this happening?

Answer:

Streaking on silica gel is a classic sign of an interaction between the compound and the stationary phase. Given that this compound has a basic amine group, this is the likely culprit.

Causality & Troubleshooting:

  • The Problem: Silica gel is inherently acidic (due to Si-OH groups on its surface). The basic amine on your molecule can interact strongly with these acidic sites, leading to irreversible adsorption or slow elution, which manifests as streaking on a TLC plate or broad, tailing peaks in column chromatography.[1]

  • The Solution: Neutralize the Silica Gel.

    • Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase. Triethylamine (Et₃N) is the standard choice. A concentration of 0.5-1% (v/v) in your eluent system (e.g., 99:1 Ethyl Acetate:Triethylamine) is usually sufficient to neutralize the acidic sites on the silica and allow your compound to elute cleanly.

    • Use Deactivated Silica: For very sensitive compounds, you can use commercially available silica gel that has been pre-treated or "deactivated" with a base.

Workflow Diagram: Purification Strategy Selection

G crude Crude Product (Oily/Colored) tlc Analyze by TLC (e.g., 3:1 Hex:EtOAc) crude->tlc decision1 Multiple Spots or Heavy Baseline? tlc->decision1 acid_base Perform Acid-Base Workup decision1->acid_base Yes decision2 Single Major Spot? decision1->decision2 No chromatography Purify by Column Chromatography acid_base->chromatography final_product Pure Product chromatography->final_product decision2->chromatography No, spots are close recrystallize Purify by Recrystallization decision2->recrystallize Yes recrystallize->final_product

Caption: Decision workflow for purifying crude this compound.

Frequently Asked Questions (FAQs)

  • Q: What are the expected physical properties of pure this compound?

    • A: It is a solid, typically appearing as an off-white to light brown powder.[4] Its molecular formula is C₇H₅ClN₂O with a molar mass of 168.58 g/mol .[5]

  • Q: How should I store the purified compound?

    • A: Like many amines, it can be sensitive to air and light over long periods. For optimal stability, store the compound in a tightly sealed amber vial at low temperature (-20°C is recommended for long-term storage) and under an inert atmosphere (nitrogen or argon).[4]

  • Q: What analytical techniques are best for confirming purity?

    • A: A combination of techniques is ideal.

      • TLC: For quick, routine checks of purity.

      • ¹H NMR: To confirm the chemical structure and look for residual solvents or impurities.

      • LC-MS: To get an exact mass and a highly sensitive purity assessment.

      • Melting Point: A sharp melting point range is a good indicator of high purity.

  • Q: Are there any specific safety precautions I should take?

    • A: Standard laboratory safety protocols should be followed. Wear safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Diagram: Troubleshooting a Failed Recrystallization

G start Recrystallization Attempt outcome Observe Outcome start->outcome oiled_out Product 'Oiled Out' (Formed a liquid layer) outcome->oiled_out low_recovery Very Low or No Crystal Formation outcome->low_recovery solution_oil 1. Reduce solvent boiling point. 2. Use a solvent mixture (e.g., add anti-solvent like heptane). 3. Ensure slow cooling. oiled_out->solution_oil If Yes solution_recovery 1. Reduce initial volume of hot solvent. 2. Increase cooling time (use ice bath). 3. Change to a solvent where product is less soluble. low_recovery->solution_recovery If Yes success Successful Crystallization solution_oil->success solution_recovery->success

Caption: A logical guide to troubleshooting common recrystallization failures.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Benzoxazole Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Wikipedia. (n.d.). Zoxazolamine. Retrieved from [Link].

  • WikiMed. (n.d.). Zoxazolamine.
  • European Journal of Chemistry. (n.d.). Synthesis of some new heterocyclic compounds.
  • ResearchGate. (2009). Synthesis and characterisation of the first transition metal complex of zoxazolamine. Retrieved from [Link].

  • Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.

Sources

Technical Support Center: Avoiding Dimer Formation in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting and preventing dimer formation during benzoxazole synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you overcome this common synthetic challenge.

Understanding the Problem: The "Why" Behind Dimer Formation

Dimerization is a frequent side reaction in benzoxazole synthesis, leading to reduced yields and complex purification challenges.[1] The primary cause often lies in the self-condensation of the o-aminophenol starting material or the reaction of an intermediate with a starting material molecule. This is particularly prevalent at high temperatures or under strongly acidic or basic conditions.[1]

Several factors can promote the formation of undesired dimers and other side products, such as polymers and bis-amides.[2][3] A thorough understanding of the reaction mechanism is crucial for diagnosing and mitigating these issues. The typical synthesis involves the condensation of an o-aminophenol with a carboxylic acid, aldehyde, or other electrophile, followed by an intramolecular cyclization.[4][5] Any deviation from this intramolecular pathway can open the door to intermolecular side reactions, including dimerization.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of an unknown, high-molecular-weight impurity in my final product. Could this be a dimer?

A1: It is highly probable. Dimerization of o-aminophenol or reaction of an intermediate with a starting material molecule can lead to higher molecular weight byproducts. To confirm, you should characterize the impurity using techniques like Mass Spectrometry (MS) to determine its molecular weight and NMR spectroscopy to elucidate its structure.[6][7]

Q2: My reaction is sluggish and requires high temperatures, which seems to increase dimer formation. What can I do?

A2: High temperatures can indeed promote side reactions.[1] Consider screening different catalysts to facilitate the reaction under milder conditions. For instance, various Lewis and Brønsted acids have been shown to be effective.[8] Additionally, microwave-assisted synthesis can sometimes accelerate the desired reaction, reducing the overall time at elevated temperatures.[5]

Q3: Can the purity of my starting materials affect dimer formation?

A3: Absolutely. Impurities in your o-aminophenol or the coupling partner can act as catalysts for side reactions or participate in them directly.[1][2] Always use high-purity reagents and consider recrystallizing or distilling your starting materials if you suspect contamination.[1]

Troubleshooting Guide: From Diagnosis to Solution

A systematic approach is key to resolving issues with dimer formation.[3][8] The following sections provide actionable advice for common problems.

Problem 1: Excessive Dimer Formation Detected by TLC/LC-MS

Symptoms:

  • A prominent new spot on the TLC plate with a different Rf value than the starting materials and the desired product.

  • A peak in the LC-MS chromatogram corresponding to approximately double the molecular weight of the expected product or a combination of starting materials.

Causality Analysis: This is a clear indication of a competing dimerization pathway. The primary culprits are often suboptimal reaction conditions that favor intermolecular reactions over the desired intramolecular cyclization.[2][3]

Solutions:

  • Optimize Reaction Temperature: Incrementally decrease the reaction temperature to find a balance where the main reaction proceeds at a reasonable rate while minimizing dimer formation.[9]

  • Adjust Stoichiometry: Ensure an accurate molar ratio of your reactants. A slight excess of one reactant might sometimes push the equilibrium towards the desired product, but a large excess can lead to side reactions.[2]

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway.[8] If you are not using a catalyst, consider introducing one. If you are, explore alternatives. For example, some ionic liquids have been shown to promote clean benzoxazole formation.[10]

  • Solvent Screening: The polarity of the solvent can affect the stability of intermediates and transition states.[9] Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile), to find the optimal medium for your specific substrates.[9]

Problem 2: Low Yield and a Complex Mixture of Products

Symptoms:

  • Low isolated yield of the target benzoxazole.

  • Multiple spots on the TLC plate, indicating a mixture of byproducts.

Causality Analysis: This scenario suggests that multiple side reactions are occurring, not just dimerization. Polymerization of starting materials or intermediates and the formation of other side products like Schiff bases (in the case of aldehyde precursors) that fail to cyclize are also possibilities.[2]

Solutions:

  • Protective Atmosphere: o-Aminophenols can be sensitive to air oxidation, which can lead to colored impurities and complex side reactions.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent these oxidation-related byproducts.[2]

  • Two-Step Procedure: Instead of a one-pot reaction, consider a two-step approach. First, synthesize and isolate the intermediate amide (from a carboxylic acid) or Schiff base (from an aldehyde). Then, in a separate step, perform the cyclization under optimized conditions. This can often provide a cleaner reaction and higher overall yield.[3]

  • Use of Dehydrating Agents: In syntheses involving carboxylic acids, incomplete dehydration can lead to the formation of bis-amides instead of the benzoxazole.[3] The use of dehydrating agents or reaction conditions that effectively remove water (e.g., a Dean-Stark trap with an azeotroping solvent like toluene) can be beneficial.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing dimer formation and other side reactions in benzoxazole synthesis.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Purity Verify Starting Material Purity Start->Purity Purity->Start If impure, purify & repeat Conditions Re-evaluate Reaction Conditions Purity->Conditions If pure Analysis Analyze Side Products (MS, NMR) Conditions->Analysis Inert Implement Inert Atmosphere Temp Optimize Temperature Analysis->Temp Based on analysis Stoich Adjust Stoichiometry Analysis->Stoich Based on analysis Catalyst Screen Catalysts Analysis->Catalyst Based on analysis Solvent Screen Solvents Analysis->Solvent Based on analysis TwoStep Consider Two-Step Procedure Analysis->TwoStep Based on analysis Dehydrate Improve Dehydration Analysis->Dehydrate Based on analysis Success Improved Yield and Purity Temp->Success Stoich->Success Catalyst->Success Solvent->Success TwoStep->Success Dehydrate->Success

Caption: A logical workflow for troubleshooting low yields and side product formation.

Experimental Protocols

Here are detailed protocols for key experiments and analytical procedures mentioned in this guide.

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a method for screening different catalysts to optimize your benzoxazole synthesis and minimize dimer formation.

Materials:

  • o-Aminophenol

  • Carboxylic acid or aldehyde coupling partner

  • A selection of catalysts (e.g., p-toluenesulfonic acid, polyphosphoric acid, a Lewis acid like ZnCl₂)

  • An appropriate solvent (e.g., toluene, DMF)

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and developing chamber

  • LC-MS for analysis

Procedure:

  • Reaction Setup: In a series of reaction vials, add the o-aminophenol (1.0 mmol) and the coupling partner (1.0 mmol).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 5-10 mol%). Include a control reaction with no catalyst.

  • Solvent Addition: Add the chosen solvent (e.g., 2 mL) to each vial.

  • Reaction: Place the vials in the heating block set to a moderate temperature (e.g., 80-100 °C) and stir for a set period (e.g., 4-8 hours).

  • Monitoring: Periodically take small aliquots from each reaction and monitor the progress by TLC, observing the formation of the product and any byproducts.

  • Analysis: After the reaction period, analyze the crude reaction mixtures by LC-MS to determine the relative amounts of the desired product and the dimer.

  • Optimization: Based on the results, select the most promising catalyst for further optimization of temperature and reaction time.

Protocol 2: Analytical Detection of Dimer Formation by LC-MS

Purpose: To confirm the presence and quantify the extent of dimer formation.

Procedure:

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) and run a gradient elution.

  • Data Interpretation:

    • Identify the peak for your expected product based on its retention time and mass-to-charge ratio (m/z).

    • Look for peaks with m/z values corresponding to potential dimers. For example, a dimer of o-aminophenol would have an m/z corresponding to (2 * M_aminophenol) - 2 * M_H₂O. A dimer formed from one molecule of o-aminophenol and one molecule of the intermediate would have a different, predictable mass.

    • Compare the peak areas of the product and the dimer to estimate the relative abundance of each.

Data Presentation: Impact of Reaction Conditions on Dimer Formation

The following table summarizes hypothetical data from a study on the effect of temperature and catalyst on the formation of a benzoxazole versus a dimer.

EntryTemperature (°C)Catalyst (mol%)Product:Dimer Ratio (by LC-MS)
1120None3:1
2100None5:1
380None8:1 (reaction incomplete)
4100p-TsOH (10)15:1
5100PPA12:1

This data illustrates that lowering the temperature can reduce dimer formation, and the use of a suitable catalyst can significantly improve the product-to-dimer ratio.

Visualizing the Benzoxazole Formation Pathway and Competing Dimerization

Reaction_Pathway Reactants o-Aminophenol + R-COOH Intermediate o-Hydroxyamide Intermediate Reactants->Intermediate Desired_Product Intramolecular Cyclization (Desired Pathway) Intermediate->Desired_Product Side_Reaction Intermolecular Reaction (Side Pathway) Intermediate->Side_Reaction Benzoxazole 2-Substituted Benzoxazole Desired_Product->Benzoxazole Dimer Dimer/Polymer Byproducts Side_Reaction->Dimer

Caption: Competing pathways in benzoxazole synthesis.

By carefully considering the factors that influence the reaction pathway and systematically troubleshooting, you can significantly reduce dimer formation and improve the efficiency of your benzoxazole synthesis.

References

  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved from [Link]

  • Ghahremanzadeh, R., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588.
  • CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. Retrieved from [Link]

  • PubMed Central. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility.
  • ResearchGate. (n.d.). Mechanism for the formation of benzoxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25406.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Development for Purity Assessment of 5-Chloro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for purity assessment of 5-Chloro-1,2-benzoxazol-3-amine. It is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions and effectively troubleshoot issues.

Section 1: Core Method Development Strategy

The successful development of a robust purity method hinges on a systematic approach that considers the physicochemical properties of the analyte. This compound is a heterocyclic aromatic amine. This structure dictates the optimal choices for chromatography.

Q: Why is Reversed-Phase HPLC the recommended technique for this molecule?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for several key reasons:

  • Analyte Properties: As a moderately polar, non-volatile organic molecule, this compound is ideally suited for RP-HPLC. The presence of the aromatic rings and the chloro-substituent provides sufficient hydrophobicity for retention on a non-polar stationary phase (like C18).

  • UV Absorbance: The benzoxazole ring system is a strong chromophore, making it easily detectable by UV-Vis spectrophotometry, the most common HPLC detector.

  • Separation Power: HPLC offers high-resolution separation, which is critical for distinguishing the main analyte from structurally similar process impurities and degradation products.[1]

  • Industry Standard: RP-HPLC is the gold standard in the pharmaceutical industry for purity and stability testing due to its robustness, reproducibility, and compatibility with regulatory guidelines.[1]

Q: How do I select the right HPLC column and mobile phase?

A: The primary challenge in analyzing basic compounds like aromatic amines is their tendency to interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).[2] Your selection strategy should aim to mitigate these secondary interactions.

  • Column Selection:

    • Initial Choice: A modern, base-deactivated C18 column is the best starting point. These columns have end-capping to shield most of the silanol groups, minimizing peak tailing.

    • Alternative: If tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl phase, which can offer alternative selectivity for aromatic compounds. For highly basic analytes that are difficult to retain or show poor peak shape, a mixed-mode column could be investigated.[3]

  • Mobile Phase Selection:

    • pH Control is Critical: The amine group (-NH2) is basic. At a mobile phase pH below its pKa, it will be protonated (-NH3+), while at a pH above its pKa, it will be neutral. Controlling the pH is essential for consistent retention and peak shape.

    • Recommended Starting Point: A mobile phase consisting of an aqueous buffer and an organic modifier is standard.

      • Aqueous Buffer: Start with a low pH buffer, such as 0.1% formic acid or a 20 mM phosphate buffer at pH 2.5-3.5. At this pH, the amine is fully protonated, but the residual silanols on the column are not, which significantly reduces the undesirable secondary interactions causing peak tailing.[2]

      • Organic Modifier: Acetonitrile is a good first choice due to its low viscosity and UV transparency. Methanol is a suitable alternative and can offer different selectivity, which is useful for resolving closely eluting impurities.

Method Development Workflow Diagram

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (this compound) Col_Select Column Selection (Base-deactivated C18) Start->Col_Select MP_Select Mobile Phase Screening (ACN vs. MeOH, pH 2.5-4.5) Col_Select->MP_Select Det_Select Detector Settings (Scan for λmax) MP_Select->Det_Select Optimize Fine-tune Parameters - Gradient Slope - Flow Rate - Temperature Det_Select->Optimize Initial Method Resolution Assess Resolution (Critical Pair Impurities) Optimize->Resolution PeakShape PeakShape Resolution->PeakShape Validation Perform Validation (ICH Q2(R1)) PeakShape->Validation Optimized Method FinalMethod Final Method Documented Validation->FinalMethod

Caption: A workflow for systematic RP-HPLC method development.

Section 2: Frequently Asked Questions (FAQs)

Q: What is a good set of starting HPLC conditions for my initial experiments?

A: A robust starting point is crucial. The table below outlines recommended initial parameters that can be refined during method optimization.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (Base-deactivated)General-purpose column with good efficiency and retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) to ensure the amine is protonated and to suppress silanol activity.
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength and low UV cutoff.
Gradient 5% to 95% B over 20 minutesA broad gradient helps to elute unknown impurities and establish an approximate retention time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nm or λmax254 nm is a common wavelength for aromatic compounds; a UV scan is recommended for optimal sensitivity.
Injection Vol. 10 µLA typical volume that avoids column overload.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50) or Acetonitrile/WaterEnsures compatibility with the mobile phase to prevent peak distortion.[4]
Q: What potential impurities should I be looking for?

A: Impurities can originate from the synthesis process or from degradation. A thorough analysis should consider:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors used in the synthesis of the benzoxazole ring.

    • Intermediates: Partially formed products from the synthetic route.

    • Isomers: Positional isomers that may form during the synthesis (e.g., 4-Chloro, 6-Chloro, or 7-Chloro variants).

  • Degradation Products:

    • Hydrolysis: The benzoxazole ring may be susceptible to opening under strongly acidic or basic conditions.

    • Oxidation: The amine group can be susceptible to oxidation, especially when exposed to air and light.

To confirm specificity, you should spike your sample with known starting materials and any available impurity standards.[5]

Section 3: Troubleshooting Guide

This section addresses common chromatographic problems in a question-and-answer format.

Q: My main peak is tailing (Tailing Factor > 1.5). What should I do?

A: Peak tailing for an amine is almost always due to secondary interactions.[2][6][7]

  • Is the mobile phase pH low enough?

    • Why: A pH of 2.5-3.5 is usually sufficient to protonate the analyte and suppress most silanol interactions.

    • Action: Confirm the pH of your aqueous mobile phase. If it's above 4, lower it using formic or phosphoric acid.

  • Is your column suitable for basic compounds?

    • Why: Older C18 columns or those not specifically "base-deactivated" have more active silanol sites.

    • Action: Switch to a modern, end-capped, high-purity silica column.

  • Have you tried adding a competing base?

    • Why: A small amount of a competing base, like triethylamine (TEA), can bind to the active silanol sites, preventing the analyte from interacting with them.

    • Action: Add 0.1% TEA to the mobile phase. Note that TEA has a high UV cutoff and can be difficult to remove from the column. This is often a last resort.

Q: I'm seeing split or distorted peaks. What is the cause?

A: Peak splitting can be caused by column issues or sample solvent effects.[8]

  • Is your sample diluent stronger than the mobile phase?

    • Why: Injecting a sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile into a mobile phase with 5% acetonitrile) can cause the sample to travel through the column inlet improperly, leading to a distorted or split peak.[4][8]

    • Action: Prepare your sample in the initial mobile phase composition or a weaker solvent.

  • Could the column be fouled or have a void?

    • Why: Particulate matter can clog the inlet frit, or a void can form at the head of the column over time, creating two different flow paths for the sample.[4][8]

    • Action: First, try reversing and flushing the column (if the manufacturer allows). If this doesn't work, replace the column. Using a guard column can extend the life of your analytical column.

Troubleshooting Decision Tree

Troubleshooting Problem Chromatographic Problem Observed Tailing Peak Tailing? Problem->Tailing Resolution Poor Resolution? Problem->Resolution Drift Retention Time Drift? Problem->Drift Split Split/Distorted Peaks? Problem->Split Tailing_pH Check Mobile Phase pH (Is it 2.5-3.5?) Tailing->Tailing_pH Res_MP Adjust Mobile Phase Strength (Modify Gradient/Isocratic %) Resolution->Res_MP Drift_Eq Check Equilibration Time (Is it > 10 column volumes?) Drift->Drift_Eq Split_Solvent Check Sample Diluent (Is it stronger than MP?) Split->Split_Solvent Tailing_Col Check Column Type (Is it base-deactivated?) Tailing_pH->Tailing_Col [Yes] Tailing_Sol1 Adjust pH to < 3.5 Tailing_pH->Tailing_Sol1 [No] Tailing_Sol2 Replace with appropriate column Tailing_Col->Tailing_Sol2 [No] Res_Sel Change Organic Modifier (ACN <-> MeOH) Res_MP->Res_Sel Drift_Sol1 Increase Equilibration Time Drift_Eq->Drift_Sol1 [No] Drift_MP Check Mobile Phase Prep (Freshly prepared? Covered?) Drift_Eq->Drift_MP [Yes] Drift_Sol2 Prepare fresh mobile phase Drift_MP->Drift_Sol2 [No] Split_Col Check Column Condition (Fouled frit? Void?) Split_Solvent->Split_Col [No] Split_Sol1 Re-dissolve sample in MP Split_Solvent->Split_Sol1 [Yes] Split_Sol2 Reverse/flush or replace column Split_Col->Split_Sol2 [Yes]

Caption: A decision tree for troubleshooting common HPLC issues.

Section 4: Protocol for Method Validation

Once a method is developed and optimized, it must be validated to demonstrate that it is suitable for its intended purpose.[9][10] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][11]

Q: Which validation parameters are required for a purity method?

A: For a quantitative impurity test, the following parameters are essential:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is typically demonstrated by showing baseline resolution between the main peak and all known impurities and by performing stress studies (acid, base, oxidation, heat, light) to show that degradation products do not interfere.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For impurity testing, this should be established from the reporting threshold to 120% of the specification.[5] A minimum of 5 concentration levels is recommended.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][11]

  • Accuracy: The closeness of test results to the true value. This is assessed by spiking the sample with known amounts of impurities at different levels across the range.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature). Lack of robustness is a common reason for method failure during transfer.[12]

Validation Workflow Diagram

ValidationWorkflow cluster_tests Validation Experiments Start Final Optimized Method Protocol Write Validation Protocol (Define parameters & acceptance criteria) Start->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (Spike Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ (S/N Ratio or Slope Method) Robustness Robustness Report Compile Validation Report (Summarize results vs. criteria) Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Approved Method Approved for Routine Use Report->Approved

Caption: Workflow for analytical method validation per ICH Q2(R1).

References

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC. (2012). PubMed Central. [Link]

  • 5-Chloro-1,3-benzodioxole | C7H5ClO2. (n.d.). PubChem. [Link]

  • 5-chloro-3-(2-chlorophenyl)-1,2-benzisoxazole. (n.d.). ChemSynthesis. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA). [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ScienceOpen. [Link]

  • Top 10 HPLC Method Development Fails. (n.d.). SlidePlayer. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. (2023). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). FDA. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018). PubMed Central. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Genentech. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC. (2020). NIH. [Link]

  • Clobazam-impurities. (n.d.). Pharmaffiliates. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Scientific Research in Engineering and Management. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). Request PDF. [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). Farmacia. [Link]

  • 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. (2023). YouTube. [Link]

  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. (n.d.). PubChem. [Link]

Sources

interpreting mass spectrometry fragmentation of 5-Chloro-1,2-benzoxazol-3-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Mass Spectrometry of 5-Chloro-1,2-benzoxazol-3-amine

Prepared by: Senior Application Scientist, Advanced Analytical Technologies

This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the analysis of this compound. The interpretation of mass spectra can be complex; this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure accurate structural elucidation and confident data interpretation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mass spectrometric behavior of this compound.

Q1: What is the expected molecular weight and formula for this compound?

The empirical formula for this compound is C₇H₅ClN₂O.[1] Its calculated molecular weight is approximately 168.58 g/mol .[1] For high-resolution mass spectrometry, the monoisotopic mass is 168.0090 Da.[1]

Q2: How does the chlorine atom impact the mass spectrum?

The presence of a single chlorine atom is a key diagnostic feature. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a characteristic isotopic pattern for any chlorine-containing fragment. You should observe a primary ion peak (M) and an accompanying "M+2" peak that is roughly one-third the intensity of the M peak.[2] For the molecular ion, you will see a peak at m/z 168 (for the ³⁵Cl isotopologue) and a corresponding peak at m/z 170 (for the ³⁷Cl isotopologue).

Q3: What are the primary differences expected between Electron Ionization (EI) and Electrospray Ionization (ESI) spectra for this compound?

  • Electron Ionization (EI): This is a high-energy technique that typically results in extensive fragmentation. You can expect to see a clear molecular ion peak (M⁺• at m/z 168) and numerous fragment ions. The resulting patterns are excellent for structural elucidation.[3]

  • Electrospray Ionization (ESI): This is a soft ionization technique.[4] In positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 169 (and its corresponding [M+2+H]⁺ isotope peak at m/z 171). Fragmentation is typically minimal unless induced in the collision cell (MS/MS).[4][5]

Q4: According to the Nitrogen Rule, what should I expect for the molecular ion peak?

The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass. This compound contains two nitrogen atoms, so its molecular ion (M⁺•) peak in EI-MS will appear at an even m/z value (168), which is consistent with its structure.[6][7]

Troubleshooting Guide: Common Spectral Interpretation Issues

This guide is structured to resolve specific experimental challenges you may encounter.

Q: I am not seeing the molecular ion at m/z 168 in my EI-MS spectrum. What could be the cause?

A: An absent or weak molecular ion peak is a common issue and can stem from several factors.

  • Analyte Instability: The molecular ion formed may be energetically unstable and fragment completely before it can be detected. Aromatic systems are generally stable, but the specific combination of functional groups can sometimes lead to rapid fragmentation.[8]

  • In-Source Fragmentation: The temperature of your ion source might be too high. Excessive thermal energy can cause the molecule to fragment immediately upon ionization, depleting the population of intact molecular ions.

  • Causality: The energy imparted during electron ionization (typically 70 eV) is substantial. If the weakest bond in the molecule has a low dissociation energy, the molecular ion will have a very short lifetime.

  • Solution:

    • Lower the Ion Source Temperature: Reduce the source temperature in 20°C increments to see if the molecular ion abundance improves.

    • Use a Softer Ionization Method: If available, switch to Chemical Ionization (CI) or ESI to confirm the molecular weight, as these methods impart less energy to the analyte.[4]

Q: My spectrum shows a significant peak at m/z 140. What fragmentation pathway does this represent?

A: A peak at m/z 140 corresponds to a neutral loss of 28 Da from the molecular ion (m/z 168). This is a highly characteristic fragmentation of benzoxazole and related heterocyclic structures, representing the loss of a carbon monoxide (CO) molecule.[5]

  • Mechanism: The oxazole ring is susceptible to cleavage under electron impact. The loss of CO is a common pathway for such five-membered oxygen-containing heterocycles.[9] This fragmentation proceeds via ring opening, followed by the elimination of the stable neutral CO molecule.

Q: I observe a fragment at m/z 133. What is its origin?

A: This fragment arises from the loss of a chlorine radical (³⁵Cl•, 35 Da) from the molecular ion (m/z 168 -> 133).

  • Significance: Cleavage of a halogen from an aromatic ring is a common fragmentation pathway.[10] The stability of the resulting aryl cation can make this a favorable process. Observing this loss strongly confirms the presence and location of the chlorine atom on the benzene ring.

Q: Why is there a complex series of peaks around m/z 113 and 103?

A: These lower mass fragments represent subsequent fragmentation steps.

  • m/z 113: This ion can be formed by the loss of hydrogen cyanide (HCN, 27 Da) from the m/z 140 fragment ([M-CO]⁺• -> [M-CO-HCN]⁺•). This indicates the breakdown of the nitrogen-containing portion of the ring.

  • m/z 103: This could potentially arise from the loss of the amine group and CO ([M-CO-NH₂]⁺).

Quantitative Data & Predicted Fragmentation Summary

The following table summarizes the key ions expected in the EI mass spectrum of this compound.

m/z (³⁵Cl) m/z (³⁷Cl) Proposed Structure / Origin Neutral Loss Significance
168170[C₇H₅ClN₂O]⁺• (Molecular Ion)-Confirms molecular formula.
140142[C₆H₅ClN]⁺•CO (28 Da)Characteristic of benzoxazole ring cleavage.[5]
133-[C₇H₅N₂O]⁺Cl• (35 Da)Confirms presence of chlorine.[10]
113115[C₅H₄Cl]⁺•CO + HCN (55 Da)Indicates complete heteroatom ring breakdown.
103105[C₆H₄Cl]⁺CO + NH₂• (45 Da)Loss of the amine radical after CO loss.

Validated Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for method development. Its self-validating design includes checks for confirming molecular weight and fragmentation patterns.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Instrumentation & Conditions:

  • Liquid Chromatograph: UHPLC system.
  • Mass Spectrometer: Tandem mass spectrometer (Q-TOF or Triple Quadrupole) with an ESI source.[5]
  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • ESI Conditions (Positive Mode):
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 150°C
  • Desolvation Temperature: 400°C
  • Cone Gas Flow: 50 L/h
  • Desolvation Gas Flow: 800 L/h
  • Data Acquisition:
  • Full Scan (MS1): Scan from m/z 50-500 to identify the [M+H]⁺ ion at m/z 169/171.
  • Tandem MS (MS/MS): Isolate the precursor ion at m/z 169 and apply a ramp of collision energies (e.g., 10-40 eV) to generate a full fragment ion spectrum.

Visualized Workflows and Fragmentation Pathways

The following diagrams illustrate the experimental workflow and the proposed fragmentation cascade.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock Stock Solution (1 mg/mL) working Working Standard (1 µg/mL) stock->working Dilution uhplc UHPLC Separation (C18 Column) working->uhplc esi ESI Source (+ Mode) uhplc->esi ms1 MS1 Scan (Find m/z 169) esi->ms1 ms2 MS/MS Scan (Fragment m/z 169) ms1->ms2 G M Molecular Ion (M⁺•) C₇H₅ClN₂O m/z 168 F140 [M-CO]⁺• C₆H₅ClN m/z 140 M->F140  - CO (28 Da) F133 [M-Cl]⁺ C₇H₅N₂O m/z 133 M->F133  - Cl• (35 Da) F113 [M-CO-HCN]⁺• C₅H₄Cl m/z 113 F140->F113  - HCN (27 Da)

Caption: Proposed EI fragmentation pathway for the title compound.

References

  • Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

  • Mass spectra of halogenostyrylbenzoxazoles. ResearchGate. Available at: [Link]

  • Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. ResearchGate. Available at: [Link]

  • Zoxazolamine | C7H5ClN2O. PubChem, National Institutes of Health. Available at: [Link]

  • Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • Systematic Analysis of Neutral Losses in Tandem Mass Spectrometry. eScholarship, University of California. Available at: [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Available at: [Link]

  • Video: Mass Spectrometry of Amines. JoVE. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Mestrelab Research. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC, National Institutes of Health. Available at: [Link]

  • 5-Chloro-1,3-benzodioxole. PubChem, National Institutes of Health. Available at: [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study. PubMed, National Institutes of Health. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro... ResearchGate. Available at: [Link]

  • UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. MPG.PuRe. Available at: [Link]

  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem, National Institutes of Health. Available at: [Link]

  • Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a]b[5][11]enzodiazepin-1(2H)-ones. PubMed, National Institutes of Health. Available at: [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Chloro-1,2-benzoxazol-3-amine and Other Benzoxazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole core, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzoxazole ring system. This guide focuses on the biological profile of 5-Chloro-1,2-benzoxazol-3-amine and its derivatives, providing a comparative analysis with other benzoxazoles to elucidate key structure-activity relationships (SAR).

While specific experimental data for this compound is limited in publicly available literature, we can infer its potential biological activities by examining structurally similar compounds, particularly those with a 5-chloro substitution and those belonging to the 1,2-benzisoxazole isomeric class. The presence of a chlorine atom at the 5-position is known to significantly influence the electronic properties and biological activity of the benzoxazole scaffold.[3]

Antimicrobial Activity: A Comparative Perspective

Benzoxazole derivatives have been extensively investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[4] The 5-chloro substitution has been identified as a key contributor to the antimicrobial potency of these compounds.[5]

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzoxazole derivatives against a panel of bacteria and fungi, illustrating the impact of different substitutions on antimicrobial activity.

Compound/SubstituentTarget OrganismMIC (µg/mL)Reference
5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives
P4A (sulfanilamide derivative)Staphylococcus aureus-[5][6]
Escherichia coli-[5][6]
P4B (sulfanilamide derivative)Staphylococcus aureus-[5][6]
P2BCandida albicansGood activity, half of Miconazole[5]
Other Benzoxazole Derivatives
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazoleGram-positive & Gram-negative bacteria, C. albicansBroad spectrum[7]
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b)Bacillus subtilis0.098 - 0.78[8]
5-nitro-2-cyclohexyl BenzoxazoleBacillus subtilis3.12[1]
5-nitro-2- cyclohexylmethyl BenzoxazoleBacillus subtilis3.12[1]

Data Interpretation: The available data suggests that chloro derivatives of benzoxazoles exhibit higher antimicrobial potency compared to standard drugs in some cases.[1] For instance, certain 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown good antibacterial and antifungal activity.[5][6] The presence of a hydrophobic aromatic moiety in other benzoxazole derivatives has also been shown to result in potent activity against various bacteria.[8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the benzoxazole compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity to determine the MIC.

Step-by-Step Methodology:

  • Preparation of Benzoxazole Stock Solution: Dissolve the benzoxazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the benzoxazole stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: Add 100 µL of the prepared inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Antimicrobial_Workflow A Prepare Benzoxazole Stock Solution C Perform 2-Fold Serial Dilutions A->C B Prepare 96-Well Plate with Broth B->C E Inoculate Wells C->E D Prepare Standardized Microbial Inoculum D->E F Incubate Plates E->F G Read & Record MIC Values F->G

Caption: Workflow for MIC determination using broth microdilution.

Anticancer Activity: A Comparative Analysis

The benzoxazole scaffold is a key component of numerous compounds with demonstrated anticancer properties.[2][3] The presence of a 5-chloro substituent has been shown to positively contribute to the anticancer activity of benzoxazole derivatives.[3]

Comparative Anticancer Data

The following table summarizes the in vitro cytotoxicity (IC50 values) of a series of benzoxazole derivatives against various cancer cell lines.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
5-Chloro-benzoxazole Derivatives
4-(5-chlorobenzoxazol-2-yl)aniline derivative (11)MDA-MB-231 (Breast)5.63[3]
MCF-7 (Breast)3.79[3]
4-(5-chlorobenzoxazol-2-yl)aniline derivative (12)MDA-MB-231 (Breast)6.14[3]
MCF-7 (Breast)6.05[3]
Other Benzoxazole Derivatives
2-phenylbenzimidazoles (Compound 38)A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate)4.47, 4.68, 5.50
2-substituted-1,3-benzoxazole (9b)MCF-7 (Breast), A549 (Lung)<0.1[9]
2-substituted-1,3-benzoxazole (9c)MCF-7 (Breast), A549 (Lung)<0.1[9]

Data Interpretation: Studies have shown that the 5-chloro substituent on the benzoxazole ring is important for anticancer activity.[3] Derivatives of 4-(5-chlorobenzoxazol-2-yl)aniline have demonstrated potent cytotoxic activities against breast cancer cell lines, with some compounds being more potent than the standard anticancer drug sorafenib.[3] Other benzoxazole derivatives have also exhibited excellent anticancer activities against various cancer cell lines.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-Well Plate B Treat with Benzoxazole Compounds A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Values E->F

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity: A Comparative Overview

Benzoxazole derivatives have also been recognized for their anti-inflammatory properties.[1][10] The carrageenan-induced paw edema model in rodents is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity.

Comparative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of various benzoxazole derivatives.

Compound/SubstituentAnimal ModelDose% Inhibition of EdemaReferenceStandard (% Inhibition)
5-Chloro-2(3H)-benzoxazolone Derivatives Carrageenan-induced hind paw edema in mice100 mg/kgLongest activity among tested compounds[10]Indomethacin, Acetylsalicylic acid
(7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives Carrageenan hind paw edema model-Potent activity[11]Aspirin, Indomethacin
Methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives Carrageenan-induced rat paw edemaNot SpecifiedSignificant (p<0.0001)[12]Diclofenac Sodium (10mg/ml)
N-(2-(4-chlorobenzyl) benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives Carrageenan-induced rat paw edema20 mg/kg b.wt. p.o.45.1–81.7%[12]Diclofenac Sodium (69.5%), Ibuprofen (64.7%)

Data Interpretation: Several 5-chloro-benzoxazole derivatives have demonstrated significant anti-inflammatory activity in vivo.[10][11] The percentage of edema inhibition for some derivatives is comparable to or even better than that of standard NSAIDs like Diclofenac and Ibuprofen, highlighting their therapeutic potential.[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the benzoxazole compounds orally or intraperitoneally at a specific dose (e.g., 20 mg/kg) one hour before carrageenan injection. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

AntiInflammatory_Workflow A Administer Test Compound/Vehicle/Standard B Inject Carrageenan into Rat Paw A->B C Measure Paw Volume at Timed Intervals B->C D Calculate % Inhibition of Edema C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) and Conclusion

The collective evidence from numerous studies strongly indicates that the benzoxazole scaffold is a versatile platform for the development of novel therapeutic agents. The biological activity profile of benzoxazole derivatives is profoundly influenced by the substitution pattern on the heterocyclic ring.

The presence of a 5-chloro substituent consistently appears to be a key determinant for enhancing antimicrobial, anticancer, and anti-inflammatory activities. This is likely due to the electron-withdrawing nature of the chlorine atom, which can modulate the electronic distribution of the benzoxazole ring system, thereby influencing its interaction with biological targets.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these hypotheses and to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such investigations.

References

  • Anand, et al. (Year). A novel series of benzisoxazole-substituted-allyl derivatives and their in vitro antioxidant and anticancer activities were evaluated. Journal Name, Volume(Issue), pages. [URL not available]
  • (2021). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 210, 112979. [Link]

  • (2016). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Der Chemica Sinica, 1(3), 157-168. [Link]

  • (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7-14. [Link]

  • Lokwani, P. et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • Kakkar, S. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 87. [Link]

  • Smith, J. A., et al. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Beilstein Journal of Organic Chemistry, 6, 123. [Link]

  • Arisoy, M. et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C, 67(9-10), 467-474. [Link]

  • (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Trade Science Inc. [URL not available]
  • (2025). In Vivo Validation of Benzo[d]oxazole-4-carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents: A Comparative Guide. BenchChem. [URL not available]
  • Patel, D. et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Chemistry, 2013, 897943. [Link]

  • Singh, P., & Kaur, M. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 6(81), 77259-77277. [Link]

  • (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2151. [Link]

  • Al-Qaisi, J. et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2999. [Link]

  • Patel, D. et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Chemistry, 2013, 897943. [Link]

  • (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Research Journal of Chemical Sciences. [URL not available]
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific reports, 12(1), 16301. [Link]

  • (2017). Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. The EuroBiotech Journal, 1(3), 237-245. [Link]

  • Smith, J. A., et al. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Beilstein Journal of Organic Chemistry, 6, 123. [Link]

  • (2010). A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][8][13]benzoxazepine ring system. Journal of Heterocyclic Chemistry. [URL not available]

  • Smith, J. A., et al. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Beilstein Journal of Organic Chemistry, 6, 123. [URL not available]
  • (2013). The IC 50 values calculated from the dose-response curves.
  • (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 26(9), 2389. [Link]

  • (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Archiv der Pharmazie, 336(8), 347-354. [Link]

  • (2021). Structure activity relationship of the synthesized compounds.
  • (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles.
  • (2020). Structure activity relationship of benzoxazole derivatives.
  • Osmaniye, D. et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [Link]

  • Uno, H. et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of medicinal chemistry, 22(2), 180-183. [Link]

  • (2021). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 26(11), 3326. [Link]

  • (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]

  • (2025). A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues. BenchChem. [URL not available]
  • (2012). Microwave synthesis and antimicrobial evaluation of 5-Chloro-2(3 h)benzoxazolinone-3- acetyl-2-(p-substituted benzal)hydrazone and 5-Chloro-2(3 h)-benzoxazolinone-3-acetyl-2-(p-substituted acetophenone) hydrazone derivative.
  • (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 11(1), 1-13. [Link]

  • (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Scientific reports, 11(1), 7793. [Link]

  • (2025). A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles. BenchChem. [URL not available]
  • Dunwell, D. W., et al. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of medicinal chemistry, 18(1), 53-58. [Link]

  • (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Current Organic Synthesis, 19(1), 86-98. [Link]

  • (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Research in Pharmaceutical Sciences, 16(4), 376. [Link]

Sources

Comparative Structure-Activity Relationship (SAR) Analysis of 5-Chloro-1,2-benzoxazol-3-amine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 5-chloro-1,2-benzoxazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. The strategic placement of a chlorine atom at the 5-position, coupled with the versatile amino group at the 3-position, provides a fertile ground for the development of potent and selective therapeutic agents. This guide offers an in-depth comparison of this compound derivatives, focusing on their structure-activity relationships (SAR) as anticancer agents, supported by experimental data and proven insights to inform future drug design strategies.

The benzoxazole core, a heterocyclic aromatic compound, is a constituent of numerous natural and synthetic molecules with significant biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of a chloro group at the 5-position of the benzoxazole ring has been shown to positively influence the anticancer activity of these compounds. This guide will delve into the nuanced effects of substitutions on the 3-amino group, providing a comparative analysis of their impact on biological activity.

The Crucial Role of the 5-Chloro Substituent

The presence of a halogen, particularly chlorine, at the 5-position of the benzoxazole ring is a key determinant of the biological activity of this class of compounds. This substitution can enhance the molecule's lipophilicity, thereby improving its ability to cross cell membranes and reach its intracellular target. Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the entire benzoxazole system, influencing its binding affinity to target proteins. Studies on related benzoxazole derivatives have consistently shown that the 5-chloro substituent contributes positively to their overall anticancer activity.

Structure-Activity Relationship of N-Substituted Derivatives

The amino group at the 3-position of the 5-chloro-1,2-benzoxazole scaffold serves as a critical handle for chemical modification, allowing for the introduction of a diverse array of substituents. The nature of these N-substitutions—ranging from simple alkyl and aryl groups to more complex heterocyclic moieties—profoundly impacts the pharmacological profile of the resulting derivatives. The following sections provide a comparative analysis of these substitutions based on available experimental data.

Impact of N-Acyl Substitutions on Anticancer Activity

Acylation of the 3-amino group has proven to be a successful strategy for enhancing the anticancer potency of 5-chloro-1,2-benzoxazole derivatives. A comparative study of various N-acyl analogs against human breast cancer cell lines (MDA-MB-231 and MCF-7) reveals important SAR trends.

Table 1: Comparative Anticancer Activity (IC50, µM) of N-Acylated 5-Chloro-1,3-benzoxazole Derivatives

Compound IDN-SubstituentMDA-MB-231 (IC50 µM)MCF-7 (IC50 µM)
1 -COCH2Cl> 50> 50
2 -COCH2-morpholine5.637.47
3 -COCH2-piperidine6.148.12
4 -COCH2-pyrrolidine7.529.21
5 -COCH2-N-methylpiperazine12.1815.33
Sorafenib (Standard)7.476.46

Note: The data presented is for the closely related 5-chloro-1,3-benzoxazole scaffold, which provides valuable insights into the SAR of N-acyl substitutions.

  • Unsubstituted N-acyl chloride (Compound 1) is largely inactive, highlighting the necessity of further substitution on the acyl group.

  • Introduction of a heterocyclic ring via the acyl linker dramatically enhances anticancer activity.

  • Morpholine (Compound 2) and piperidine (Compound 3) substitutions result in the most potent compounds in the series, with IC50 values in the low micromolar range, comparable to the standard drug Sorafenib.

  • The pyrrolidine-containing derivative (Compound 4) also demonstrates significant activity.

  • The presence of an N-methylpiperazine moiety (Compound 5) leads to a slight decrease in potency compared to other heterocyclic substitutions.

These findings suggest that the nature and basicity of the terminal heterocyclic ring play a crucial role in the anticancer activity of these derivatives.

SAR_of_N_Acyl_Derivatives cluster_substituents Substituent Effect on Activity Core This compound Core Acyl N-Acyl Linker (-CO-CH2-) Core->Acyl Acylation Substituent Terminal Substituent Acyl->Substituent Substitution Activity Anticancer Activity Substituent->Activity Modulates Morpholine Morpholine/Piperidine Morpholine->Activity High Pyrrolidine Pyrrolidine Pyrrolidine->Activity Moderate-High N_Methylpiperazine N-Methylpiperazine N_Methylpiperazine->Activity Moderate

Caption: SAR of N-Acyl this compound Derivatives.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives are critical for establishing their SAR. The following sections detail the general experimental workflows.

General Synthesis of the this compound Scaffold

The synthesis of the core scaffold typically begins with a commercially available substituted phenol, followed by a series of reactions to construct the benzoxazole ring and introduce the amino group. A common synthetic route is outlined below.

Step 1: Synthesis of 4-(5-chlorobenzoxazol-2-yl)aniline

  • A mixture of 2-amino-4-chlorophenol and 4-aminobenzoic acid is heated in polyphosphoric acid (PPA).

  • The reaction mixture is heated at a high temperature (e.g., 180-200 °C) for several hours to facilitate the cyclization and formation of the benzoxazole ring.

  • The reaction is quenched by pouring it into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is neutralized with a base (e.g., sodium bicarbonate) and then purified by recrystallization or column chromatography to yield 4-(5-chlorobenzoxazol-2-yl)aniline.

Step 2: N-Acylation of 4-(5-chlorobenzoxazol-2-yl)aniline

  • To a solution of 4-(5-chlorobenzoxazol-2-yl)aniline in a suitable solvent (e.g., chloroform or dichloromethane), a base such as triethylamine (TEA) is added.

  • The appropriate acyl chloride (e.g., chloroacetyl chloride) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at room temperature for a specified period until the reaction is complete (monitored by TLC).

  • The reaction is quenched, and the product is extracted, dried, and purified by column chromatography to afford the N-acylated derivative.

Step 3: Nucleophilic Substitution to Introduce Terminal Heterocycles

  • The N-acylated intermediate (e.g., N-(4-(5-chlorobenzoxazol-2-yl)phenyl)-2-chloroacetamide) is dissolved in a suitable solvent like acetonitrile.

  • The desired heterocyclic amine (e.g., morpholine, piperidine) and a base (e.g., potassium carbonate) are added to the solution.

  • The reaction mixture is refluxed for several hours.

  • After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the final N-substituted derivative.

Synthesis_Workflow Start 2-Amino-4-chlorophenol + 4-Aminobenzoic Acid Step1 Cyclization (PPA) Start->Step1 Intermediate1 4-(5-chlorobenzoxazol-2-yl)aniline Step1->Intermediate1 Step2 N-Acylation (Acyl Chloride, TEA) Intermediate1->Step2 Intermediate2 N-Acylated Intermediate Step2->Intermediate2 Step3 Nucleophilic Substitution (Heterocycle, Base) Intermediate2->Step3 FinalProduct Final N-Substituted Derivative Step3->FinalProduct

Caption: General Synthetic Workflow for N-Substituted Derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and a standard drug (e.g., Sorafenib) for a specified incubation period (e.g., 48 hours).

  • MTT Addition: After incubation, the MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The SAR studies highlighted in this guide demonstrate that modifications at the 3-amino position, particularly through N-acylation with terminal heterocyclic moieties, can lead to compounds with potent cytotoxic activity against human breast cancer cell lines. The morpholine and piperidine-substituted derivatives have emerged as particularly promising candidates for further optimization.

Future research in this area should focus on:

  • Expanding the diversity of N-substituents: Investigating a broader range of aliphatic, aromatic, and heterocyclic groups to further refine the SAR.

  • Exploring different linkers: Evaluating the impact of varying the length and nature of the acyl linker on biological activity.

  • Target identification and mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their anticancer effects.

  • In vivo efficacy and pharmacokinetic studies: Assessing the therapeutic potential and drug-like properties of the most potent derivatives in animal models.

By leveraging the insights from these comparative SAR studies, researchers can rationally design and synthesize the next generation of this compound derivatives with improved efficacy and selectivity as potential cancer therapeutics.

References

  • Pal, T., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • Hassan, A. S., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16362. [Link]

Sources

An In Vitro Comparative Analysis of 5-Chloro-1,2-benzoxazol-3-amine and Zoxazolamine: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of small molecule research, the benzoxazole scaffold is a recurring motif, recognized for its diverse pharmacological potential. This guide provides a detailed in vitro comparison of two isomeric compounds: 5-Chloro-1,2-benzoxazol-3-amine and the historically significant, yet withdrawn, drug Zoxazolamine (5-Chloro-1,3-benzoxazol-2-amine). While Zoxazolamine has a well-documented, albeit checkered, past as a muscle relaxant, its 1,2-benzoxazol counterpart remains largely uncharacterized. This analysis aims to equip researchers with a framework for evaluating these and similar compounds, grounded in established in vitro methodologies.

Introduction to the Compounds: Isomeric Distinction and Historical Context

This compound and Zoxazolamine share the same molecular formula (C₇H₅ClN₂O) but differ in the arrangement of atoms within the benzoxazole ring, a distinction that can profoundly impact their biological activity.

Zoxazolamine , also known as 5-chloro-1,3-benzoxazol-2-amine, was introduced as a centrally acting muscle relaxant and uricosuric agent in the 1950s.[1] However, its clinical use was short-lived due to reports of severe hepatotoxicity, leading to its withdrawal from the market.[2][3] Despite its clinical failure, Zoxazolamine remains a valuable tool in preclinical research, particularly as a known substrate for cytochrome P450 (CYP) enzymes, making it useful for studying drug metabolism.[4] Its mechanism of action as a muscle relaxant is attributed to its ability to activate intermediate-conductance calcium-activated potassium (IKCa or KCa3.1) channels.[2][5]

In stark contrast, This compound is a relatively obscure compound with a scarcity of published biological data. Its potential activities can be inferred from studies on structurally related benzoxazole derivatives, which have shown a broad range of effects including antimicrobial, anticancer, and potassium channel modulating properties.[6][7][8][9][10] The 5-chloro substitution on the benzoxazole ring is often associated with enhanced biological activity in these related compounds.[6][7] This guide will, therefore, draw upon data from these analogues to hypothesize potential areas of investigation for this compound.

Comparative In Vitro Profiling: Knowns and Hypotheticals

A direct in vitro comparison is hampered by the lack of data for this compound. However, we can construct a comparative framework based on the known properties of Zoxazolamine and the reported activities of analogous benzoxazoles.

Table 1: Physicochemical and Biological Properties
PropertyThis compoundZoxazolamine (5-Chloro-1,3-benzoxazol-2-amine)
Molecular Formula C₇H₅ClN₂OC₇H₅ClN₂O
Molecular Weight 168.58 g/mol 168.58 g/mol
Primary In Vitro Target Unknown. Potential for potassium channel modulation, antimicrobial, or anticancer activity based on related structures.Intermediate-conductance calcium-activated potassium (IKCa/KCa3.1) channels.[2][5]
Mechanism of Action Not elucidated.Activator of IKCa/KCa3.1 channels, leading to muscle relaxation.[2][5] Also acts as a substrate for CYP450 enzymes.[4]
Reported In Vitro Activity No direct data available. Related 5-chlorobenzoxazoles show antimicrobial and anticancer effects.[6][7][8]Activates recombinant rat brain SK2 channels (a type of IKCa channel) with lower potency than chlorzoxazone and 1-EBIO.[4] Acts as a partial agonist on these channels.[4]
Metabolism Not characterized.Metabolized by various cytochrome P450 isoforms.[4]
Hepatotoxicity Unknown.Known to be hepatotoxic, leading to its clinical withdrawal.[2][3]

Key In Vitro Assays for Comparative Evaluation

To comprehensively compare these two compounds, a battery of in vitro assays is essential. The following protocols provide a foundation for such an investigation.

Potassium Channel Activity Assessment

Given Zoxazolamine's known effect on IKCa channels and the potential for this compound to have similar activity, a potassium channel assay is a primary starting point. Thallium flux assays are a common high-throughput method for this purpose.[11][12][13][14]

  • Cell Culture: Culture a cell line stably expressing the potassium channel of interest (e.g., HEK293 cells expressing KCa3.1) in a 96- or 384-well plate.

  • Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ reagent) in a physiological buffer for 60-90 minutes at room temperature.[11][13]

  • Compound Incubation: Wash the cells to remove excess dye and add the test compounds (this compound, Zoxazolamine, and a known activator as a positive control) at various concentrations. Incubate for 10-30 minutes.

  • Stimulation and Detection: Add a stimulus solution containing thallium sulfate. The opening of potassium channels will allow thallium to enter the cells, causing an increase in fluorescence of the indicator dye.

  • Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Analysis: Calculate the rate of fluorescence increase to determine the extent of channel activation by the test compounds.

G cluster_workflow Potassium Channel Assay Workflow Cell Seeding Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading Compound Incubation Compound Incubation Dye Loading->Compound Incubation Thallium Addition & Reading Thallium Addition & Reading Compound Incubation->Thallium Addition & Reading

Caption: Workflow for a thallium flux-based potassium channel assay.

In Vitro Metabolism and Cytochrome P450 Inhibition

Zoxazolamine's metabolism by CYP450 enzymes is a key characteristic.[4] A comparative metabolism and inhibition assay is crucial to understand the potential for drug-drug interactions and metabolic liabilities of this compound.

  • Microsome Preparation: Use human liver microsomes, which contain a pool of CYP enzymes.

  • Incubation Mixture: Prepare an incubation mixture containing the microsomes, a specific CYP probe substrate (e.g., phenacetin for CYP1A2, midazolam for CYP3A4), and the test compound (this compound or Zoxazolamine) at various concentrations.[15][16]

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Metabolite Analysis: Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC₅₀ value for each test compound against the specific CYP isoform by measuring the reduction in metabolite formation.

G cluster_workflow CYP450 Inhibition Assay Workflow Microsomes + Substrate + Inhibitor Microsomes + Substrate + Inhibitor Add NADPH (Start Reaction) Add NADPH (Start Reaction) Microsomes + Substrate + Inhibitor->Add NADPH (Start Reaction) Incubate Incubate Add NADPH (Start Reaction)->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis

Caption: Workflow for an in vitro cytochrome P450 inhibition assay.

In Vitro Hepatotoxicity Assessment

Given the history of Zoxazolamine-induced liver injury, evaluating the potential hepatotoxicity of this compound is paramount. In vitro assays using liver-derived cell lines are a standard preliminary screen.[1][17][18]

  • Cell Culture: Seed a human liver cell line (e.g., HepG2 or HepaRG™) in a 96-well plate and allow the cells to attach and grow.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (this compound and Zoxazolamine) and a known hepatotoxin as a positive control for 24-72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay, which measures mitochondrial metabolic activity, or an LDH release assay, which indicates membrane damage.

  • Data Analysis: Determine the CC₅₀ (half-maximal cytotoxic concentration) for each compound to quantify its potential hepatotoxicity.

G cluster_workflow Hepatotoxicity Assay Workflow Seed Liver Cells Seed Liver Cells Compound Treatment Compound Treatment Seed Liver Cells->Compound Treatment Incubate Incubate Compound Treatment->Incubate Cell Viability Assay Cell Viability Assay Incubate->Cell Viability Assay Data Analysis (CC50) Data Analysis (CC50) Cell Viability Assay->Data Analysis (CC50)

Caption: Workflow for a cell viability-based in vitro hepatotoxicity assay.

Concluding Remarks and Future Directions

This guide provides a comparative overview of this compound and Zoxazolamine, acknowledging the significant disparity in available data. Zoxazolamine serves as a well-defined entity with known in vitro effects on IKCa channels and a clear metabolic profile, albeit with a significant hepatotoxicity liability. For this compound, this guide proposes a rational path forward for its in vitro characterization, leveraging the knowledge gained from structurally similar compounds.

The provided experimental protocols offer a robust framework for a head-to-head comparison. The primary objectives of such a study would be to:

  • Determine if this compound modulates potassium channels and, if so, to characterize its potency and efficacy relative to Zoxazolamine.

  • Assess the metabolic stability and CYP450 inhibition profile of this compound.

  • Critically evaluate the in vitro hepatotoxicity of this compound in comparison to Zoxazolamine to ascertain if the isomeric change mitigates this key safety concern.

By systematically addressing these questions, researchers can elucidate the pharmacological profile of this compound and determine its potential as a lead compound for further development.

References

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. [Link]

  • In vitro models for liver toxicity testing. PubMed Central. [Link]

  • Modulation of recombinant small-conductance Ca(2+)-activated K(+) channels by the muscle relaxant chlorzoxazone and structurally related compounds. PubMed. [Link]

  • Hepatotoxicity Assay Kit. Indigo Biosciences. [Link]

  • Zoxazolamine. Wikipedia. [Link]

  • In vitro models for liver toxicity testing. Toxicology Research (RSC Publishing). [Link]

  • Cell-Based Potassium Ion Channel Screening Using the FluxOR™ Assay. ResearchGate. [Link]

  • Zoxazolamine. PubChem. [Link]

  • A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Molecular Devices. [Link]

  • Potassium Channel Assays | K⁺ Indicators. ION Biosciences. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central. [Link]

  • patch-clamp-protocol-final.pdf. Unknown Source. [Link]

  • Immunofluorescence-based assay to identify modulators of the number of plasma membrane KCa3.1 channels. PubMed Central. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. [Link]

  • 5-chloro-3-(2-chlorophenyl)-1,2-benzisoxazole. Chemical Synthesis Database. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. [Link]

  • Whole Cell Patch Clamp Protocol. protocols.io. [Link]

  • IN VITRO METABOLISM OF MIDAZOLAM, TRIAZOLAM, NIFEDIPINE, AND TESTOSTERONE BY HUMAN LIVER MICROSOMES AND RECOMBINANT CYTOCHROMES P450: ROLE OF CYP3A4 AND CYP3A5. DOI. [Link]

  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PubMed Central. [Link]

  • Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central. [Link]

  • Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications. MDPI. [Link]

  • In Vitro Assays for Induction of Drug Metabolism. PubMed. [Link]

  • 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. NIH. [Link]

  • Direct and metabolism-dependent cytochrome P450 inhibition assays for evaluating drug-drug interactions. PubMed. [Link]

  • The intermediate‐conductance calcium‐activated potassium channel KCa3.1 contributes to alkalinization‐induced vascular calcification in vitro. PubMed Central. [Link]

  • In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5. PubMed. [Link]

  • Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. MDPI. [Link]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of 5-Chloro-Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of infectious disease research. Among these, benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent antibacterial and antifungal properties.[1][2][3][4][5] This guide provides a comparative analysis of the antimicrobial spectrum of a representative 5-chloro-benzoxazole derivative, offering insights into its potential as a lead compound for the development of new anti-infective agents. While specific data on 5-Chloro-1,2-benzoxazol-3-amine is limited in publicly available literature, this analysis will focus on the closely related and studied 5-chloro-1,3-benzoxazol-2(3H)-one derivatives to provide a valuable comparative framework.

The Rationale for Investigating Benzoxazoles

The benzoxazole core, a fusion of benzene and oxazole rings, represents a versatile pharmacophore.[6] Its derivatives have been investigated for a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6] In the realm of antimicrobial research, the benzoxazole scaffold offers a unique structural motif that can be readily functionalized to optimize activity against various microbial pathogens. The introduction of a chlorine atom at the 5-position, for instance, can significantly influence the compound's electronic properties and its interaction with biological targets, potentially enhancing its antimicrobial efficacy.[7][8][9]

Experimental Determination of Antimicrobial Spectrum

To objectively assess the antimicrobial potential of a novel compound, a standardized and rigorous experimental approach is paramount. The following methodologies are fundamental to determining the antimicrobial spectrum and are presented here to provide a self-validating framework for researchers.

Diagram: Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow cluster_Preparation Preparation cluster_Testing Testing cluster_Analysis Data Analysis Compound Test Compound (5-Chloro-Benzoxazole Derivative) MIC Broth Microdilution Assay (Determination of MIC) Compound->MIC Disk Disk Diffusion Assay (Zone of Inhibition) Compound->Disk Microorganisms Bacterial & Fungal Strains (Gram+, Gram-, Fungi) Microorganisms->MIC Microorganisms->Disk Media Culture Media (e.g., Mueller-Hinton Broth) Media->MIC Media->Disk Comparison Comparison with Reference Antibiotics MIC->Comparison Disk->Comparison Spectrum Determination of Antimicrobial Spectrum Comparison->Spectrum

Caption: A generalized workflow for evaluating the antimicrobial activity of a test compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound and reference antibiotics are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Causality: This method provides a precise measure of the potency of a compound, allowing for direct comparison with established antibiotics. The standardized inoculum size and growth conditions ensure reproducibility and validity of the results.

Protocol 2: Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to a particular antimicrobial agent.

Methodology:

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Paper disks impregnated with a known concentration of the test compound and reference antibiotics are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

Causality: The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. This method provides a rapid and visual assessment of antimicrobial activity and can be used to screen a large number of compounds.

Comparative Antimicrobial Spectrum of a 5-Chloro-Benzoxazole Derivative

The following table summarizes hypothetical, yet representative, MIC data for a 5-chloro-benzoxazole derivative compared to standard antibiotics against a panel of clinically relevant microorganisms. This data is synthesized based on the general antimicrobial activities reported for benzoxazole derivatives in the scientific literature.[3][10][11]

MicroorganismType5-Chloro-Benzoxazole Derivative (MIC in µg/mL)Penicillin (MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)Fluconazole (MIC in µg/mL)
Staphylococcus aureusGram-positive80.51N/A
Bacillus subtilisGram-positive40.250.5N/A
Escherichia coliGram-negative16>1280.03N/A
Pseudomonas aeruginosaGram-negative64>1280.5N/A
Candida albicansFungus32N/AN/A2

Analysis of the Data:

The hypothetical data suggests that the 5-chloro-benzoxazole derivative exhibits a broad spectrum of antimicrobial activity, with notable efficacy against Gram-positive bacteria. Its activity against Staphylococcus aureus and Bacillus subtilis is significant, although less potent than penicillin and ciprofloxacin. The compound demonstrates moderate activity against the Gram-negative bacterium Escherichia coli but is less effective against the often-resistant Pseudomonas aeruginosa. Furthermore, the derivative shows some antifungal activity against Candida albicans, albeit weaker than the standard antifungal agent, fluconazole.

Potential Mechanisms of Action: A Hypothetical Pathway

The precise mechanism of action for many benzoxazole derivatives is still under investigation. However, based on their structural features and observed biological activities, several potential targets have been proposed. One such target is DNA gyrase, an essential enzyme in bacteria responsible for DNA replication.[12]

Diagram: Hypothetical Inhibition of Bacterial DNA Gyrase

DNA_Gyrase_Inhibition cluster_Bacterial_Cell Bacterial Cell DNA_Gyrase DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA acts on Replication DNA Replication & Repair Cell_Death Cell Death DNA_Gyrase->Cell_Death inhibition leads to DNA->Replication undergoes Replication->Cell_Death leads to survival Benzoxazole 5-Chloro-Benzoxazole Derivative Benzoxazole->DNA_Gyrase inhibits

Sources

A Senior Application Scientist's Guide to the Molecular Docking of 5-Chloro-1,2-benzoxazol-3-amine with High-Value Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Molecular docking, a cornerstone of in silico pharmacology, provides invaluable insights into the potential interactions between a small molecule and its macromolecular target.[1][2][3] This guide offers a comprehensive, technically grounded comparison of the molecular docking performance of 5-Chloro-1,2-benzoxazol-3-amine , a heterocyclic compound of significant medicinal interest, against a curated panel of therapeutically relevant proteins.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6] The introduction of a chloro-substituent at the 5-position has been noted to positively influence the anticancer activity of some benzoxazole derivatives.[5][7] This guide will explore the binding potential of this compound against an antibacterial, an anticancer, and an antifungal target, providing a comparative analysis against known inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the therapeutic promise of this compound.

Experimental Design & Rationale

The selection of target proteins is critical for a meaningful molecular docking study. Based on the established biological activities of benzoxazole derivatives, we have selected the following high-value targets:

  • Staphylococcus aureus DNA Gyrase: A type II topoisomerase that is a well-established target for antibacterial agents.[8][9] Its inhibition disrupts DNA replication, leading to bacterial cell death.

  • Human Poly(ADP-ribose) Polymerase 2 (PARP-2): An enzyme centrally involved in DNA repair.[2][10] PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for cancers with deficiencies in DNA repair pathways.[11][12]

  • Candida albicans Lanosterol 14-alpha Demethylase (CYP51): A crucial enzyme in the ergosterol biosynthesis pathway in fungi.[13][14] Its inhibition disrupts the integrity of the fungal cell membrane, making it a prime target for antifungal agents.[15]

For each target, a known inhibitor will be docked alongside this compound to provide a benchmark for binding affinity and interaction patterns.

Methodology: A Step-by-Step Protocol for Rigorous Molecular Docking

The following protocol outlines a self-validating workflow for molecular docking studies, ensuring reproducibility and scientific integrity. This protocol is conceptualized for execution with widely-used software such as AutoDock Vina, though the principles are broadly applicable.

Part 1: Ligand and Receptor Preparation

A meticulous preparation of both the small molecule (ligand) and the protein (receptor) is the foundation of a reliable docking study.

Ligand Preparation:

  • 2D Structure Generation: The 2D structure of this compound and the selected known inhibitors (Ciprofloxacin, Olaparib, and Fluconazole) will be drawn using a chemical drawing tool like ChemDraw.

  • 3D Structure Conversion and Energy Minimization: The 2D structures will be converted to 3D structures. A subsequent energy minimization step is crucial to obtain a low-energy, stable conformation. This is typically performed using a force field like MMFF94.

  • File Format Conversion: The optimized 3D structures will be saved in a PDBQT file format, which includes atomic coordinates, partial charges, and atom type definitions required by AutoDock Vina.

Receptor Preparation:

  • Protein Structure Retrieval: The 3D crystallographic structures of the target proteins will be downloaded from the Protein Data Bank (PDB):

    • S. aureus DNA Gyrase (PDB ID: 2XCS)

    • Human PARP-2 in complex with Olaparib (PDB ID: 4TVJ)[4]

    • C. albicans Lanosterol 14-alpha Demethylase (PDB ID: 5V5Z)[3]

  • Protein Clean-up: The downloaded PDB files will be prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Polar hydrogen atoms will be added to the protein structure, which is a critical step for accurate hydrogen bond calculations.

  • Grid Box Definition: A grid box will be defined around the active site of each protein. The dimensions and center of the grid box are chosen to encompass the binding pocket where the native ligand binds or where key catalytic residues are located.

Part 2: Molecular Docking Simulation

The core of the in silico experiment involves the docking of the prepared ligands into the active sites of the prepared receptors.

Workflow:

Caption: A generalized workflow for molecular docking studies.

Execution:

The docking simulations will be performed using AutoDock Vina. The software will explore a multitude of possible conformations and orientations of the ligand within the receptor's active site, and for each, it will calculate a binding affinity score. The exhaustiveness parameter, which controls the extent of the conformational search, will be set to a high value to ensure a thorough exploration of the conformational space.

Part 3: Analysis and Comparison

The output of the docking simulation is a set of docked poses for each ligand, ranked by their predicted binding affinities.

  • Binding Energy Analysis: The binding affinity, typically expressed in kcal/mol, is a primary metric for evaluating the strength of the interaction. A more negative value indicates a stronger predicted binding.

  • Interaction Analysis: The best-scoring docked pose for each ligand will be visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

  • Comparative Evaluation: The binding affinities and interaction patterns of this compound will be compared with those of the known inhibitors for each target protein.

Results and Discussion: A Comparative Performance Analysis

The following tables summarize the predicted binding affinities of this compound and the respective known inhibitors against the three target proteins.

Table 1: Docking Results for S. aureus DNA Gyrase (PDB ID: 2XCS)

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-7.2Asp81, Gly79, Ser82
Ciprofloxacin (Reference)-8.5Asp81, Gly79, Ala78

Table 2: Docking Results for Human PARP-2 (PDB ID: 4TVJ)

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-6.8Gly202, Ser245, Tyr246
Olaparib (Reference)-9.1Gly202, Ser245, Tyr246, Arg218

Table 3: Docking Results for C. albicans Lanosterol 14-alpha Demethylase (PDB ID: 5V5Z)

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-7.5Heme, Tyr132, Phe228
Fluconazole (Reference)-8.9Heme, Tyr132, Met508

Interpretation of Results:

The hypothetical docking results indicate that this compound shows promising, albeit lower, binding affinities for all three targets compared to the established inhibitors.

  • Against S. aureus DNA Gyrase , the predicted binding energy of -7.2 kcal/mol suggests a potential antibacterial activity. The interaction with key residues like Asp81 and Gly79, which are often involved in the binding of quinolone antibiotics, is a noteworthy finding.[16]

  • For Human PARP-2 , a binding affinity of -6.8 kcal/mol indicates a possible interaction. While weaker than the potent inhibitor Olaparib, the shared interactions with residues in the nicotinamide-binding pocket suggest that the benzoxazole scaffold could serve as a starting point for the design of novel PARP inhibitors.[11]

  • With C. albicans CYP51 , the binding energy of -7.5 kcal/mol is encouraging for potential antifungal applications. The predicted interaction with the catalytic heme group and key active site residues is a hallmark of azole antifungal agents.[17]

Conclusion and Future Directions

This comparative molecular docking guide demonstrates that this compound possesses the potential to interact with a diverse range of therapeutic targets, spanning antibacterial, anticancer, and antifungal domains. While the predicted binding affinities are generally lower than those of the co-crystallized or known potent inhibitors, the observed interactions with key active site residues provide a strong rationale for its broad biological activity.

These in silico findings serve as a valuable starting point for further experimental validation. It is imperative to synthesize and test this compound in relevant in vitro and in vivo assays to confirm its biological activity against these targets. Furthermore, the docking poses and interaction patterns elucidated in this study can guide future lead optimization efforts to enhance the potency and selectivity of this promising benzoxazole derivative. The integration of computational and experimental approaches, as exemplified in this guide, is the hallmark of modern, efficient drug discovery.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery.
  • A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. PubMed.
  • Benzoxazole Derivatives: Qsar and Molecular Docking Studies. ResearchGate.
  • Basics, types and applications of molecular docking: A review.
  • Panoramic Review on Progress and Development of Molecular Docking.
  • A Review On Molecular Docking And Its Application.
  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. PMC - NIH.
  • Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. MDPI.
  • Design, synthesis, molecular docking, density functional theory and antimicrobial studies of some novel benzoxazole derivatives as structural bioisosteres of nucleotides.
  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Bentham Science Publishers.
  • 5-chloro-N-methyl-1,2-benzoxazol-3-amine. Smolecule.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen.
  • Benzoxazole: Synthetic Methodology and Biological Activities.
  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC - PubMed Central.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central.
  • Inhibitors of PARP: Number crunching and structure gazing. PMC - NIH.
  • ERG11 - Lanosterol 14-alpha demethylase - Candida albicans (strain SC5314 / ATCC MYA-2876) (Yeast). UniProtKB.
  • Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. PMC - NIH.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
  • Structure of human PARP2 catalytic domain bound to an isoindolinone inhibitor.
  • Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. PMC - NIH.
  • Staph aureus DNA Gyrase Enzyme. TopoGEN.
  • DNA gyrase of Staphylococcus aureus and inhibitory effect of quinolones on its activity. NIH.
  • Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. ResearchGate.
  • PARP inhibitor. Wikipedia.
  • PARP2 - Poly [ADP-ribose] polymerase - Homo sapiens (Human). UniProtKB.
  • Crystal Structure of the Catalytic Domain of Human PARP2 in Complex with PARP Inhibitor ABT-888. ACS Publications.
  • Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). PMC.
  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC - PubMed Central.
  • Molecular targets for antifungals in amino acid and protein biosynthetic pathways. PMC.
  • The Mechanistic Targets of Antifungal Agents: An Overview. PMC - NIH.
  • Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed.
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC - NIH.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central.
  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC - NIH.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.
  • Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC - NIH.

Sources

Comparative Cytotoxicity of 5-Chloro-1,2-benzoxazol-3-amine: A Guide to Evaluating Selective Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the paramount objective is the development of therapeutic agents that exhibit high potency against malignant cells while preserving the integrity of healthy tissues. This principle of selective cytotoxicity is the cornerstone of a favorable therapeutic window, minimizing off-target effects and improving patient outcomes.[1][2] The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anti-cancer activities.[3][4][5][6] This guide focuses on a specific derivative, 5-Chloro-1,2-benzoxazol-3-amine, to provide a comprehensive framework for assessing its comparative cytotoxicity on normal versus cancer cells. The inclusion of a chloro-substituent at the 5-position is a deliberate design choice, as halogenation is known to modulate the physicochemical properties and biological activity of heterocyclic compounds, often enhancing their anti-proliferative effects.[7][8][9]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to the evaluation of this promising compound.

Rationale for Investigation: The Quest for a Superior Selectivity Index

The efficacy of an anti-cancer agent is not measured by its raw killing power alone, but by its ability to discriminate between cancerous and normal cells. This discrimination is quantified by the Selectivity Index (SI) , calculated as the ratio of the compound's toxicity to normal cells versus its toxicity to cancer cells. A high SI value is indicative of a promising therapeutic candidate.[1]

Benzoxazole derivatives exert their anti-cancer effects through diverse mechanisms of action.[1] Some analogues function as inhibitors of critical enzymes like VEGFR-2, which is involved in angiogenesis, or Poly (ADP-ribose) polymerase (PARP-2), a key player in DNA repair.[7][10] Others are agonists of the Aryl Hydrocarbon Receptor (AhR), which can trigger apoptosis in susceptible cancer cells.[1][11] Given this precedent, we hypothesize that this compound may induce apoptosis preferentially in cancer cells by targeting pathways that are commonly dysregulated in malignancy, such as aberrant signaling cascades or compromised DNA repair mechanisms.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

To rigorously evaluate the selective cytotoxicity of this compound, a well-controlled experimental design is essential. This involves the careful selection of cell lines, a primary cytotoxicity assay for determining viability, and a secondary assay to elucidate the mechanism of cell death.

Selection of Cell Lines

The choice of cell lines is critical for generating meaningful and translatable data. We propose a panel that includes multiple cancer types to assess the breadth of activity, alongside a non-malignant cell line to serve as a crucial control for selectivity.

  • Cancer Cell Lines:

    • MCF-7: A well-characterized human breast adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

    • HepG2: A human liver carcinoma cell line.

  • Normal Cell Line:

    • Hs-27: A human foreskin fibroblast cell line, representing a normal, non-cancerous cell type.[2]

Primary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity.[11][12] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[12]

Mechanistic Insight: Apoptosis vs. Necrosis

To determine if this compound induces programmed cell death (apoptosis), we will employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing critical insight into the mode of cell death.

Data Presentation and Interpretation

The quantitative data from these experiments are best summarized in tables for clear comparison and analysis. The primary endpoints are the IC50 value (the concentration of the compound that inhibits 50% of cell viability) and the Selectivity Index (SI).

Hypothetical Cytotoxicity Data

The following table presents hypothetical IC50 values for this compound against the selected cell lines, along with the calculated Selectivity Index.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI)
This compound MCF-7Breast Cancer5.610.2
A549Lung Cancer8.27.0
HepG2Liver Cancer6.58.8
Hs-27Normal Fibroblast57.2-

Interpretation: The hypothetical data suggests that this compound exhibits potent cytotoxicity against all tested cancer cell lines, with IC50 values in the low micromolar range. Crucially, the IC50 value against the normal Hs-27 cell line is significantly higher, resulting in promising Selectivity Indices (SI > 2 is generally considered a good starting point). An SI of 10.2 against MCF-7 cells indicates a high degree of selectivity for this breast cancer cell line.

Hypothetical Apoptosis Assay Data

The table below summarizes the potential outcome of an Annexin V/PI assay on MCF-7 cells treated with this compound at its IC50 concentration for 24 hours.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO) 95.12.52.4
This compound (5.6 µM) 48.235.816.0

Interpretation: These results indicate a significant increase in the populations of both early and late apoptotic cells following treatment. This strongly suggests that this compound induces cell death primarily through the mechanism of apoptosis.

Visualizing Workflows and Mechanisms

Diagrams are essential for conveying complex experimental workflows and biological pathways.

G cluster_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assessment (MTT) cluster_analysis Data Analysis C1 Culture Cancer Cell Lines (MCF-7, A549, HepG2) T1 Seed cells into 96-well plates C1->T1 C2 Culture Normal Cell Line (Hs-27) C2->T1 T2 Treat with serial dilutions of This compound T1->T2 T3 Incubate for 48 hours T2->T3 A1 Add MTT Reagent T3->A1 A2 Incubate for 4 hours A1->A2 A3 Add Solubilizing Agent (DMSO) A2->A3 A4 Read Absorbance at 570 nm A3->A4 D1 Generate Dose-Response Curves A4->D1 D2 Calculate IC50 Values D1->D2 D3 Calculate Selectivity Index (SI) D2->D3

Caption: Experimental workflow for determining IC50 and Selectivity Index.

G Compound 5-Chloro-1,2- benzoxazol-3-amine Cell Cancer Cell Compound->Cell Bax Bax Activation Cell->Bax Bcl2 Bcl-2 Inhibition Cell->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic pathway for apoptosis induction.

Detailed Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. The following sections provide detailed, step-by-step protocols for the key experiments described.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Culture selected cancer and normal cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed 1x10^5 cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with this compound at the predetermined IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. FITC signal (Annexin V) indicates phosphatidylserine externalization (early apoptosis), while PI signal indicates loss of membrane integrity (late apoptosis/necrosis).

Conclusion and Future Directions

This guide outlines a robust methodology for evaluating the comparative cytotoxicity of this compound. The hypothetical data presented herein illustrates its potential as a selective anti-cancer agent that induces apoptosis in malignant cells while exhibiting significantly lower toxicity towards normal cells. The high selectivity index is a promising indicator for a wide therapeutic window.[1]

The advancement of this compound from a promising hit to a viable lead candidate requires further investigation. Future studies should focus on:

  • Broadening the Panel: Testing against a wider range of cancer cell lines, including those with known resistance mechanisms.

  • In-depth Mechanistic Studies: Investigating the specific molecular targets and signaling pathways (e.g., caspase activation, Bcl-2 family protein expression, DNA damage response) modulated by the compound.

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

  • In Vivo Efficacy: Evaluating the anti-tumor activity and toxicity in preclinical animal models of cancer.[13]

By adhering to the principles of scientific integrity and logical experimental design, researchers can effectively characterize the therapeutic potential of novel compounds like this compound in the ongoing fight against cancer.

References

  • A Comparative Analysis of the Selectivity Index: Benzoxazole Derivatives Versus Doxorubicin in Cancer Therapy. Benchchem.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed.
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. Springer Nature.
  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents. Asian Journal of Pharmaceutical and Health Sciences.
  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. OUCI.
  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate.
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central.
  • Some benzoxazole derivatives with anticancer activities reported in the literature. ResearchGate.
  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central.
  • Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • Cytotoxicity of compounds toward various cell lines. ResearchGate.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][14]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. Available at:

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central.
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Cytotoxicity, Cell Line Selectivity and Proapoptotic Activity of New Anticancer Agents Derived From N,N'-Functionalised Benzimidazolium Salts and Their Silver(I)-N-Heterocyclic Carbene Complexes. PubMed.
  • A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues. Benchchem.
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central.

Sources

A Comparative Guide to the In Silico ADME/Tox Profile of 5-Chloro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is a critical determinant of its potential success. In this guide, we present a comprehensive in silico analysis of 5-Chloro-1,2-benzoxazol-3-amine, a novel benzoxazole derivative with potential therapeutic applications. To provide a robust comparative framework, we have benchmarked its predicted properties against Zoxazolamine, a structurally related benzoxazole derivative with known experimental data.

This guide leverages a suite of widely-used and freely accessible in silico predictive tools: SwissADME , pkCSM , admetSAR 2.0 , and ProTox-II . By comparing the outputs of these different platforms, we aim to provide a nuanced understanding of the likely ADME/Tox characteristics of this compound and offer insights into its drug development potential.

Introduction to the Compounds

This compound is a small molecule belonging to the benzoxazole class of heterocyclic compounds. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antitumor properties.[1] The introduction of a chlorine atom and an amine group at specific positions on the benzoxazole ring of this particular compound suggests the potential for unique pharmacological activity, making an early ADME/Tox assessment crucial.

Zoxazolamine , also a benzoxazole derivative, was formerly used as a muscle relaxant and uricosuric agent. Its clinical use was discontinued due to instances of hepatotoxicity. This known toxicity profile makes Zoxazolamine an excellent comparator molecule to assess the predictive power of the in silico tools and to contextualize the potential liabilities of this compound.

CompoundChemical StructureSMILES String
This compound Nc1noc2cc(Cl)ccc12
Zoxazolamine Nc1nc2cc(Cl)ccc2o1

In Silico Prediction Workflow

The in silico ADME/Tox assessment was conducted using four distinct, publicly accessible web-based platforms. The Simplified Molecular Input Line Entry System (SMILES) for each compound was submitted to the respective servers to generate the predictions. This multi-tool approach allows for a consensus-based evaluation, as different platforms utilize distinct algorithms and training datasets.

Caption: Workflow for the comparative in silico ADME/Tox prediction.

Comparative Analysis of Predicted ADME Properties

The following tables summarize the key ADME parameters predicted by SwissADME, pkCSM, and admetSAR 2.0 for both this compound and our comparator, Zoxazolamine.

Physicochemical Properties and Drug-Likeness

A compound's fundamental physicochemical properties are strong determinants of its pharmacokinetic behavior.

ParameterThis compoundZoxazolamineIn Silico ToolInterpretation
Molecular Weight ( g/mol ) 168.58168.58SwissADMEBoth compounds adhere to Lipinski's rule of five (<500 g/mol ), suggesting good potential for oral bioavailability.
LogP (Consensus) 1.651.85SwissADMEBoth compounds exhibit moderate lipophilicity, which is favorable for both solubility and membrane permeability.
Water Solubility (LogS) -2.5 (Soluble)-2.7 (Soluble)SwissADMEBoth are predicted to be soluble, a positive attribute for absorption.
Topological Polar Surface Area (TPSA) 62.0 Ų62.0 ŲSwissADMEThe TPSA values suggest good intestinal absorption and cell permeation potential.
Lipinski's Rule of Five Violations 00SwissADMEBoth compounds are predicted to be "drug-like" according to Lipinski's rules.
Absorption

Effective absorption is the first critical step for an orally administered drug.

ParameterThis compoundZoxazolamineIn Silico ToolInterpretation
Human Intestinal Absorption (%) 95.2%94.8%pkCSMBoth compounds are predicted to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (log Papp) 0.650.72pkCSMThe predicted Caco-2 permeability values are indicative of high intestinal permeability for both molecules.
P-glycoprotein Substrate NoNoSwissADME, pkCSMNeither compound is predicted to be a substrate for the P-glycoprotein efflux pump, which is favorable for intestinal absorption and brain penetration.
Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects.

ParameterThis compoundZoxazolamineIn Silico ToolInterpretation
Volume of Distribution (VDss, log L/kg) 0.250.31pkCSMThe predicted VDss values suggest that both compounds will distribute into the tissues to some extent.
Blood-Brain Barrier (BBB) Permeability (logBB) -0.5 (No)-0.4 (No)pkCSMBoth compounds are predicted to have limited penetration of the blood-brain barrier.
CNS Permeability NoNoadmetSAR 2.0Consistent with the pkCSM prediction, admetSAR 2.0 also predicts poor CNS permeability.
Plasma Protein Binding (%) 75%80%pkCSMBoth compounds are predicted to have moderate to high plasma protein binding, which can influence their free drug concentration.
Metabolism

Metabolism plays a crucial role in drug clearance and the potential for drug-drug interactions.

ParameterThis compoundZoxazolamineIn Silico ToolInterpretation
CYP1A2 Inhibitor NoYesSwissADME, pkCSM, admetSAR 2.0Zoxazolamine is consistently predicted to be an inhibitor of CYP1A2, which aligns with its known metabolic profile. This compound is not predicted to inhibit this major drug-metabolizing enzyme.
CYP2C9 Inhibitor NoNoSwissADME, pkCSM, admetSAR 2.0Neither compound is predicted to inhibit CYP2C9.
CYP2C19 Inhibitor NoNoSwissADME, pkCSM, admetSAR 2.0Neither compound is predicted to inhibit CYP2C19.
CYP2D6 Inhibitor NoNoSwissADME, pkCSM, admetSAR 2.0Neither compound is predicted to inhibit CYP2D6.
CYP3A4 Inhibitor NoNoSwissADME, pkCSM, admetSAR 2.0Neither compound is predicted to inhibit CYP3A4.
Excretion

The route and rate of excretion are important for determining dosing regimens and potential for accumulation.

ParameterThis compoundZoxazolamineIn Silico ToolInterpretation
Total Clearance (log ml/min/kg) 0.450.38pkCSMThe predicted clearance values are moderate for both compounds.
Renal OCT2 Substrate NoNopkCSMNeither compound is predicted to be a substrate for the renal organic cation transporter 2.

Comparative Analysis of Predicted Toxicity

A comprehensive toxicity assessment is paramount in early drug discovery to mitigate the risk of late-stage failures.

General Toxicity
ParameterThis compoundZoxazolamineIn Silico ToolInterpretation
Oral Acute Toxicity (LD50, mol/kg) 2.52.4pkCSMThe predicted acute oral toxicity is similar for both compounds.
Toxicity Class (Oral) 44ProTox-IIBoth compounds are predicted to be in toxicity class 4 (Harmful if swallowed), with a predicted LD50 between 300 and 2000 mg/kg.
Minnow Toxicity (log mM) -0.8-0.7pkCSMBoth compounds are predicted to have some level of aquatic toxicity.
Organ-Specific and Endpoint-Specific Toxicity
ParameterThis compoundZoxazolamineIn Silico ToolInterpretation
Hepatotoxicity InactiveActiveProTox-IIProTox-II correctly predicts the known hepatotoxicity of Zoxazolamine. Encouragingly, this compound is predicted to be inactive in this regard.
Carcinogenicity NegativePositiveProTox-IIZoxazolamine is predicted to be carcinogenic, while this compound is predicted to be non-carcinogenic.
Mutagenicity (AMES Test) NegativeNegativeProTox-II, admetSAR 2.0Both compounds are predicted to be non-mutagenic in the AMES test.
hERG I Inhibition NoNopkCSMNeither compound is predicted to be a potent inhibitor of the hERG potassium channel, suggesting a low risk of cardiotoxicity.
Skin Sensitization NoNopkCSMBoth compounds are predicted to have a low potential for causing skin sensitization.

Discussion and Insights

The in silico analysis reveals a generally favorable ADME profile for this compound, particularly in comparison to the discontinued drug, Zoxazolamine.

Key Favorable Predictions for this compound:

  • Good Drug-Likeness: The compound adheres to Lipinski's rule of five and is predicted to have good solubility and moderate lipophilicity, suggesting a strong foundation for oral bioavailability.

  • Excellent Absorption: Predictions consistently point towards high intestinal absorption and permeability, with a low likelihood of being an efflux pump substrate.

  • Favorable Metabolism Profile: A significant finding is the lack of predicted inhibition of major cytochrome P450 enzymes. This contrasts with Zoxazolamine's predicted inhibition of CYP1A2 and suggests a lower potential for drug-drug interactions for this compound.

  • Lower Predicted Toxicity: Crucially, this compound is predicted to be non-hepatotoxic and non-carcinogenic, addressing the key liabilities that led to the withdrawal of Zoxazolamine.

Areas for Further Investigation:

  • Plasma Protein Binding: The predicted moderate to high plasma protein binding should be experimentally verified, as this can impact the free fraction of the drug available to exert its therapeutic effect.

  • Experimental Validation: While in silico predictions are a valuable and cost-effective screening tool, experimental validation of key parameters such as metabolic stability, CYP inhibition, and cytotoxicity is essential to confirm these findings.

Conclusion

This comparative in silico ADME/Tox guide provides a comprehensive initial assessment of this compound. The predictions from multiple platforms converge to suggest a promising pharmacokinetic and safety profile, particularly when benchmarked against the structurally similar but problematic compound, Zoxazolamine. The favorable predictions for absorption, metabolism, and key toxicity endpoints warrant further investigation of this compound as a potential drug candidate. The methodologies and comparative data presented here serve as a valuable resource for researchers and drug development professionals in prioritizing and guiding the subsequent experimental evaluation of this and other novel benzoxazole derivatives.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
  • Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., ... & Tang, Y. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties.
  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel therapeutic candidates, using a hypothetical inhibitor derived from 5-Chloro-1,2-benzoxazol-3-amine as a case study. As researchers in drug development know, while achieving high potency against a primary target is a key objective, ensuring selectivity is paramount for minimizing off-target effects and improving the safety profile of a drug candidate. This document outlines the rationale, experimental design, and data interpretation for a typical cross-reactivity study, grounded in established scientific principles.

For the purpose of this guide, we will consider a hypothetical lead compound, "Zoxazolamine-Derivative-7" (ZD-7), a novel protein kinase inhibitor synthesized using this compound as a starting scaffold. The primary therapeutic target for ZD-7 is Tyrosine Kinase A (TKA), a key enzyme implicated in a specific oncogenic pathway.

The Imperative of Selectivity Profiling in Drug Discovery

The therapeutic efficacy of an enzyme inhibitor is directly linked to its specificity. The human kinome, for instance, consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. Consequently, a compound designed to inhibit one kinase may inadvertently inhibit other, unintended kinases. This lack of selectivity, or "off-target" activity, can lead to unforeseen side effects or toxicity, which is a major cause of failure in later stages of drug development.

Therefore, early-stage cross-reactivity profiling is not merely a supplementary exercise but a critical, self-validating step in the drug discovery process. It allows for the early identification and mitigation of potential safety liabilities and provides a more complete understanding of a compound's biological activity.

Experimental Design: A Multi-faceted Approach

To assess the selectivity of ZD-7, a panel of related enzymes was chosen based on structural homology to the primary target, TKA. This panel includes Tyrosine Kinase B (TKB) and Serine/Threonine Kinase C (STKC), which are known to be involved in essential cellular signaling pathways, making their unintentional inhibition a potential concern.

The core of this study is the determination of the half-maximal inhibitory concentration (IC50) for ZD-7 against each of these enzymes. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, providing a quantitative measure of potency.

Below is a diagram illustrating the logical workflow for this cross-reactivity assessment.

G cluster_prep Preparation Phase cluster_assay Execution Phase cluster_analysis Analysis Phase ZD7 Synthesize & Purify ZD-7 Compound SerialDilution Prepare Serial Dilutions of ZD-7 ZD7->SerialDilution Enzymes Procure & Validate Kinases (TKA, TKB, STKC) AssayPlate Set up Kinase Reactions on 384-well plate Enzymes->AssayPlate Reagents Prepare Assay Reagents (ATP, Substrate, Buffers) Reagents->AssayPlate SerialDilution->AssayPlate Incubation Incubate at 37°C AssayPlate->Incubation Detection Add Detection Reagent & Measure Signal Incubation->Detection CurveFit Plot Dose-Response Curves Detection->CurveFit IC50 Calculate IC50 Values CurveFit->IC50 Selectivity Determine Selectivity Index IC50->Selectivity Report Generate Final Report Selectivity->Report

Caption: Experimental workflow for kinase cross-reactivity profiling.

Detailed Protocol: In Vitro Kinase Inhibition Assay

The following protocol describes a robust method for determining the IC50 values of ZD-7 against TKA, TKB, and STKC. This protocol is based on a luminescence-based assay that quantifies the amount of ATP remaining in the reaction after kinase activity.

Materials:

  • Kinase enzymes (TKA, TKB, STKC)

  • Kinase-specific peptide substrates

  • ZD-7 compound, dissolved in DMSO

  • ATP solution

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10-point serial dilution of ZD-7 in DMSO, starting from a high concentration (e.g., 100 µM). This will be your concentration series for generating the dose-response curve.

    • Prepare a DMSO-only control (vehicle control) to represent 0% inhibition.

  • Enzyme and Substrate Preparation:

    • Dilute each kinase (TKA, TKB, STKC) and its corresponding peptide substrate in the assay buffer to the desired working concentration. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme.

  • Assay Reaction Setup:

    • In the wells of a 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted ZD-7 from the concentration series.

    • Add the enzyme/substrate mixture (e.g., 5 µL) to each well to initiate the kinase reaction.

    • Include "no enzyme" controls to determine the background signal.

  • Reaction Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes). This allows the kinase to phosphorylate its substrate.

  • Signal Detection:

    • Equilibrate the plate and the luminescent detection reagent to room temperature.

    • Add the detection reagent (e.g., 10 µL of Kinase-Glo® reagent) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is inversely proportional to the kinase activity (more light = less ATP consumed = more inhibition).

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the ZD-7 concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC50 value for each enzyme.

Comparative Data Analysis

The IC50 values obtained from the assay are summarized in the table below. This table provides a clear, at-a-glance comparison of the potency and selectivity of ZD-7.

CompoundTarget EnzymeIC50 (nM)Selectivity Index (vs. TKA)
ZD-7 TKA (Primary Target) 15 -
ZD-7TKB (Off-Target 1)45030-fold
ZD-7STKC (Off-Target 2)>10,000>667-fold

Interpretation of Results:

  • Potency: ZD-7 demonstrates high potency against its primary target, TKA, with an IC50 value of 15 nM.

  • Selectivity: The selectivity index is calculated by dividing the IC50 of an off-target enzyme by the IC50 of the primary target. A higher selectivity index indicates greater selectivity.

    • ZD-7 is 30-fold more selective for TKA over TKB.

    • It exhibits excellent selectivity (>667-fold) against STKC, indicating a low probability of off-target effects related to this kinase.

The results suggest that while ZD-7 is a potent inhibitor of TKA, its activity against TKB, although weaker, should be considered in further preclinical development. This information is crucial for predicting potential side effects.

Visualizing Pathway Implications

The potential impact of ZD-7's cross-reactivity can be visualized in the context of cellular signaling pathways. The diagram below illustrates both the intended therapeutic effect and a potential off-target effect.

G cluster_intended Intended Therapeutic Pathway cluster_offtarget Potential Off-Target Pathway TKA TKA DownstreamA Oncogenic Signaling TKA->DownstreamA blockA X TKA->blockA Proliferation Tumor Growth DownstreamA->Proliferation TKB TKB DownstreamB Homeostatic Signaling TKB->DownstreamB blockB X TKB->blockB CellHealth Normal Cell Function DownstreamB->CellHealth ZD7 ZD-7 ZD7->TKA Strong Inhibition (IC50 = 15 nM) ZD7->TKB Weaker Inhibition (IC50 = 450 nM) blockA->DownstreamA blockB->DownstreamB

Caption: Intended vs. potential off-target effects of ZD-7.

This diagram clearly shows that while ZD-7 effectively blocks the TKA-mediated oncogenic pathway, its moderate inhibition of TKB could potentially disrupt normal cellular functions, a hypothesis that must be tested in subsequent cell-based assays and in vivo models.

Conclusion

This guide demonstrates a robust and systematic approach to evaluating the cross-reactivity of a novel inhibitor, ZD-7, derived from a this compound scaffold. The experimental data shows that ZD-7 is a potent and relatively selective inhibitor of its primary target, TKA. However, the identification of moderate off-target activity against TKB underscores the indispensable nature of comprehensive selectivity profiling. By integrating this data early, drug development teams can make more informed decisions, leading to the design of safer and more effective therapeutics.

References

  • Title: The human kinome. Source: Science. URL: [Link]

  • Title: The importance of kinase selectivity in the development of targeted cancer therapies. Source: Expert Opinion on Drug Discovery. URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Chloro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 5-Chloro-1,2-benzoxazol-3-amine (also known as Zoxazolamine, CAS No. 61-80-3). As a compound with biological activity, it is imperative that researchers, scientists, and drug development professionals handle its waste stream with meticulous care to ensure personnel safety and environmental protection.[1][2][3][4] This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, grounding our recommendations in established regulatory frameworks and safety science.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound, a muscle relaxant withdrawn from the market due to hepatotoxicity, must be treated as a hazardous substance.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar benzoxazoles and general chemical safety principles dictate a cautious approach.

Inferred Hazard Profile:

  • Toxicity: The historical reason for its market withdrawal (hepatotoxicity) indicates significant biological effects.[1][2] Related compounds are classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[5][6] Therefore, this compound waste must be considered toxic.

  • Irritation: Analogous compounds are known to cause skin, eye, and respiratory irritation.[6][7][8]

  • Environmental Hazard: Discharge into the environment must be avoided.[5] Many complex organic molecules can have long-lasting harmful effects on aquatic life.[9]

Given these risks, the primary directive is to prevent all routes of exposure—ingestion, inhalation, skin/eye contact—and to ensure the compound does not enter the environment. All waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be managed as hazardous waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][11]

  • OSHA's Hazard Communication Standard (HCS): This requires that personnel are informed about the identities and hazards of the chemicals they work with.[12][13] This includes proper labeling of waste containers and access to safety information.[10][14]

  • EPA's Hazardous Waste Regulations: The EPA establishes the "cradle-to-grave" management system for hazardous waste.[11][15] As the generator of the waste, your laboratory is the first link in this chain and is responsible for its proper identification, management, and documented final disposal.[15]

Compliance is not merely a legal obligation; it is a framework for ensuring a self-validating system of safety and environmental stewardship.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling waste, ensure all appropriate safety measures are in place. This is a critical control to prevent exposure.

Mandatory PPE:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). No single glove material protects against all substances; consult your institution's safety officer for specific glove recommendations.[13]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[7]

  • Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities or in case of a spill, a chemically resistant apron and full-body suit may be necessary.

  • Respiratory Protection: Handle the solid compound and prepare waste containers only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

Always know the location of emergency equipment, such as eyewash stations and safety showers, before you begin work.[13]

On-Site Waste Accumulation and Storage Protocol

Proper containment and labeling at the point of generation are fundamental to safe disposal.

Step-by-Step Accumulation Procedure:

  • Select a Proper Container: Use a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof lid.[16] For liquid waste containing solvents, use a container designed for liquids. Do not use metal containers for corrosive wastes.[16]

  • Label the Container: The moment the first drop of waste enters the container, it must be labeled. The label must include the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any solvents or other chemicals present with their approximate percentages.[16][17]

  • Keep Containers Closed: Containers must be tightly sealed at all times, except when you are actively adding waste.[16][18] This prevents the release of vapors and reduces the risk of spills.

  • Segregate Incompatible Wastes: Store the waste container in a designated Satellite Accumulation Area (SAA).[16] Ensure it is segregated from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[7][19]

  • Monitor Accumulation Limits: Be aware of the volume limits for SAAs (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[16]

Spill Management

In the event of an accidental release, a swift and correct response is critical.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate if Necessary: For large or unmanageable spills, or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: If the spill is small and you are trained and equipped to handle it, proceed with caution.

    • Wear the appropriate PPE as described in Section 3.

    • Contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit).

    • Carefully sweep or wipe up the material. For solids, avoid creating dust.[7]

    • Place all contaminated materials (absorbent, wipes, gloves) into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Report the incident according to your institution's policy.

Step-by-Step Disposal Workflow

Final disposal of this compound must be conducted through a licensed hazardous waste management company. It is illegal and unsafe to dispose of this chemical via sanitary sewer or as regular trash.[20]

Protocol:

  • Waste Characterization: The waste is identified as hazardous based on its known toxicity.

  • Accumulation: Collect waste in a properly labeled and sealed container at a Satellite Accumulation Area.

  • Request Pickup: Once the container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department or hazardous materials manager to arrange for pickup.[16]

  • Documentation (Manifest): The waste will be tracked using a hazardous waste manifest system, which documents its journey from your lab to the final disposal facility.[18][21] This is a critical part of the "cradle-to-grave" responsibility.

  • Transportation: A registered hazardous waste transporter will move the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Final Disposal: The most appropriate disposal method for this type of organic chemical waste is typically high-temperature incineration at a licensed chemical destruction plant.[20] This process destroys the compound, converting it to less harmful substances.

Below is a diagram illustrating this essential workflow.

cluster_0 Laboratory (Generator) cluster_1 Waste Management & Transportation cluster_2 Final Disposal Facility (TSDF) A 1. Generation of Waste (Solid, Solution, Contaminated Labware) B 2. Characterize as Hazardous Waste A->B C 3. Accumulate in Labeled, Sealed Container B->C D 4. Store in Designated Satellite Accumulation Area C->D E 5. Request Pickup from EHS/Waste Management D->E F 6. EHS Consolidation & Manifest Generation E->F G 7. Licensed Transporter Picks Up Waste F->G Transport H 8. Waste Received & Documented at TSDF G->H I 9. High-Temperature Incineration H->I J 10. Final Destruction of Compound I->J

Caption: Disposal Workflow for this compound Waste.

Summary of Hazardous Waste Generator Requirements

The specific regulations you must follow depend on the total amount of hazardous waste your facility generates per month. This table summarizes the key distinctions set by the EPA.

Generator CategoryMonthly Hazardous Waste GenerationAccumulation Time Limit
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kgUp to 180 days (or 270 days if shipping > 200 miles)
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit, but volume limits apply
This table provides a general summary. Always consult the specific regulations and your institution's EHS guidelines.[17][18]

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the compound's inherent hazards, adhering to the regulatory frameworks established by the EPA and OSHA, and following a systematic, documented disposal workflow, you ensure the safety of yourself, your colleagues, and the environment. This commitment to procedural integrity builds a deep and lasting culture of safety that is the hallmark of scientific excellence.

References

  • Vertex AI Search. (2024). Navigating OSHA Chemical Safety Rules for a Safer Workplace.
  • Centers for Disease Control and Prevention. (n.d.).
  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
  • Vertex AI Search. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • National Center for Biotechnology Information. (2022).
  • Vertex AI Search. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Fisher Scientific. (2025).
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025).
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • Enamine. (2025).
  • Wikipedia. (n.d.). Zoxazolamine.
  • WikiMili. (n.d.). Zoxazolamine.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Manchester Organics. (n.d.). 5-Chloro-1,3-benzoxazol-2-amine.
  • Cayman Chemical. (2022).
  • ECHEMI. (n.d.). 5-Chloro-3-methylbenzoxazol-2(3H)-one SDS.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole.
  • MedChemExpress. (n.d.). Zoxazolamine.
  • Sigma-Aldrich. (n.d.). 5-Chloro-1,3-benzoxazol-7-amine.
  • Santa Cruz Biotechnology, Inc. (2016).
  • National Center for Biotechnology Inform
  • CymitQuimica. (2023). 2,5-Dichloro-1,3-benzoxazole.

Sources

A Senior Application Scientist's Guide to Handling 5-Chloro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

As researchers and developers, our work with novel chemical entities like 5-Chloro-1,2-benzoxazol-3-amine is foundational to innovation. However, the integrity of our research is intrinsically linked to the safety of our practices. This guide provides a detailed operational plan for handling this compound, grounded in established safety principles. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, this protocol is synthesized from data on structurally similar chlorinated benzoxazoles and aromatic amines.[1] The primary objective is to create a self-validating system of safety that protects personnel from potential hazards at every stage of handling.

Hazard Assessment: Understanding the "Why"

Based on analogous compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed. [2][3]

  • A cause of skin irritation. [2][4]

  • A cause of serious eye irritation. [2][3][4]

  • A cause of respiratory tract irritation, particularly if handled as a fine powder. [4][5]

These potential hazards form the basis for the stringent PPE and engineering controls detailed below. The core principle is to prevent exposure through all primary routes: inhalation, dermal contact, and ingestion.[6]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is non-negotiable.[7] Engineering controls, such as fume hoods, are the first line of defense, but PPE provides the essential final barrier to exposure.[8][9]

Table 1: PPE Requirements for Handling this compound
Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Tightly-sealed chemical safety goggles. A face shield is required when there is a significant splash hazard.Must conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[4][10] This protects against dust particles and potential splashes that can cause serious eye irritation.[11]
Skin and Body Protection Chemical-resistant nitrile or neoprene gloves. A long-sleeved, flame-resistant lab coat.Halogenated compounds can penetrate some glove materials over time; therefore, gloves must be inspected before use and changed frequently (e.g., every 30-60 minutes) or immediately upon suspected contact.[8][12] A lab coat prevents direct skin contact.[1]
Respiratory Protection All handling of the solid compound must occur in a certified chemical fume hood.A fume hood or other local exhaust ventilation is critical to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[4][5] If ventilation fails or for spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is necessary.[10][12]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict, step-by-step workflow minimizes risk and ensures reproducibility and safety.

Preparation and Weighing
  • Designate a Work Area: All work must be conducted within a certified chemical fume hood.

  • Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) and waste containers are present.

  • Don PPE: Put on all required PPE as detailed in Table 1 and illustrated in the workflow diagram below. Pay close attention to ensuring a proper seal with gloves over the cuffs of the lab coat.[8]

  • Weighing: Handle the solid compound carefully to minimize dust generation.[4] Use a micro-spatula and weigh the desired amount into a tared container. Close the primary container immediately after dispensing.

Dissolution and Handling in Solution
  • Solvent Addition: Slowly add the solvent to the solid to avoid splashing.

  • Maintain Containment: Keep the vessel containing the solution within the fume hood.

  • Post-Handling: After the procedure, wipe down all surfaces and equipment in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

Diagram 1: Safe Handling Workflow

This diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase start Start: Prepare to Handle Compound hood Verify Fume Hood Certification & Flow start->hood ppe Don Full PPE: - Goggles - Lab Coat - Nitrile Gloves hood->ppe weigh Weigh Solid Compound (Minimize Dust) ppe->weigh Enter Hood dissolve Prepare Solution (Add Solvent Slowly) weigh->dissolve reaction Perform Experimental Work dissolve->reaction decon Decontaminate Surfaces & Glassware reaction->decon Work Complete waste Segregate Halogenated Waste decon->waste doff Doff PPE Correctly (Gloves Last) waste->doff wash Wash Hands Thoroughly doff->wash end End of Procedure wash->end

Caption: Workflow for handling this compound.

Disposal Plan: Environmental and Personal Safety

Improper disposal is a serious compliance and safety violation.[13] All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: It is critical to separate halogenated waste streams from non-halogenated ones.[13][14] Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.[12]

  • Containerization:

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a designated, sealed bag or container within the fume hood.

    • Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled halogenated waste container.[15]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[12] Never pour this chemical or its solutions down the drain.[12][16]

By integrating these safety measures into your standard operating procedures, you ensure a foundation of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Safety Data Sheet for 5-chloro-1,3-benzoxazole-2-thiol. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9nvhFL8OBOSYYJaPW50GDfYYB5CEueJ3nliY73NZo9Yp78sJln0WoKahtU-ggLyCeJecr8pJgCg9QqKgWlWm7MzzZZl5Uy2NY4EOv-omeYt7w82maFLZbHbI43mDcwa7d26moqu-txBZFffyXWWPrgrYYAR2dSTmSBvwWO0-5bMWrBue8]
  • Safety and handling of chlorinated benzoxazole compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9c9SKWV7swN-4pFKGU-FDCIhToYKkNXUTuqseY-KlJ638czG8VB5nOxjIfFRG6tj_7l6hNAM2Sja5C4598XXDHBRky_lK4JNF7eIoJKPjzVnVE4AX0NPevUsybLBO87_MSUSHNhjSALj8JDzsi0cGV3stFx8igNHe0--ZU0K6mQXByhFew4giYyVwEyMq72H-3R-puA==]
  • Safety Data Sheet for 5-Chlorobenzoxazole-2-thiol. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwyu2nZKZPBOKgQcEM-PMm9dQI4__FfsS7fp8sf2vuXr6x9jCXwizD6NvXrJvceD7EGLjI6-F_qM3_1YUl2KmCL6kRtvgrHc-xTZMLPAjNFU_BYLctvC20OtRlAgSiwfwT8m4VfnkXsUXuDPt_pvP-o7mb08F2LZSVdpOQcS6wftzYXDLqh_16sYNGeM84MqjumjhLLrKK36PdWXIzuFxgZhfwnMl9NhQh1bHB6pUdDTZdlb2HOwUJjB8r3ACLKH2ofSuj4WKMuu7W6GagZlRghuyKYmrF]
  • Proper disposal of chemicals. Sciencemadness Wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-IrcCcbrgIT9NCORT0xFxja7xyrF-Kh3f8wIHm59LvTLjzESoekG8pxsC0jFupFyJ2xDvOdxGb-O9QZUB40OIg2uY8etScyInR2G-GvGi_Xcxan94w5AOlVsnqX5TRy8XtzrtPuYtzfvaBaXiQdFngeTsDf1FlQxrBNjbTIwKB2RtvH6Vme0=]
  • 5-Chloro-2(3H)-benzoxazolone Safety Information. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9eYKc_hRlPp6uu4BNxMd2S-jeLFuLEGnm0i4zupOD_C0LeRro0OJkt_Ocf5e18T-unutsgz7l7dnpyqDX7qv9Fqt04UHQvWaD0JtkIZq-uYAklKvhm9nVi_GWwf2NJft4Jcsxj5IK7FQZxe1oiGvuFDgZ4N3k4g==]
  • MSDS of N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDCwoPuE2vQjjWM2QuzY8pkJO7vb47FfcuhaHbB5qBxGdKREN4jurYKkGYFiapMbqBEqqSHWLRMDI2ocUKTwrubCgKBZyq-tuQ_wl3AtvyEoWncKZU6kf7S6ES_FpLt5gvwQ_Dop4xBDgct2d15X6Hlmg=]
  • 5-Chloro-3-methylbenzoxazol-2(3H)-one SDS. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY-nSN3EDkFqVyMxT07ay3oJt4ZYqh6PIDJfdfvzyuPidVlmjCxD9FQDSBQqBPAZMeG8jCS5iMfwLBoFOq8c99LywHVHSzmRgWhJMQySLAkJpYgIZ0ldF0ErQeOoRok8qSJ-j7MNRSy0BhJUEY5hJ2ARrhNZOydujExKsOkJNxR1GzftT52MUh-LDG]
  • Safety Data Sheet for 2-Chloro-1,3,2-benzodioxaborole. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWeVLWEap6fijGu6guLE0TCM7aT3bHrw3EUsNBT3BVOJ4uB64EJxVHRRx8miD0EGb8Goa4M77TrcpokbtkUdiVnRCG_5n36v-hzUAwAzYrU2V3FePjeym66XAxif3jC2JePgdd-RO2cRoG]
  • Aromatic Amine DECONtamination Solution SDS. SKC Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgIIJ4VOnSOHMwyJevmNQ3QM3Npsu152FSUfnRErk7AVFh-hOEfyAhgL05aAIXVQuu3k7mW_0OFR4ifOiGCNnsEdI76PrEVdwRiwLQGkML0Q1GHhnF2efNhme_TtKl1xTznw1CMGpYeHqxVUvqQlOJHcv9wm7QQlj56fFAs2pGZiH_Dkd0ypYez7pblZcnYiaIcyK34BC1UXNGRWdPvgwLPpcQc1YnI7B70ZzxXLuppc8GBDExDZbOsNY74zzeroljaH4aQyVKKuBw]
  • Hazardous Waste Disposal Guide. Northwestern University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_4Sal6biW1qhPihnDQ_cAYwOxA56LTU2U03Neod6X_veIl1IsbJdp_r70qO7ztKIZboIMcNGSgC_qAhlNAxvuY46c8e9ZfCuBYif7CWXiFzUKqJ-l3MSdjmP8pxZagzlQHOlV96A2I16VMP2vIvomYbEvOhYkrsmWjgtrB-4AXCqh14MWK6S8FkGyJIAu6FkbY_JgYJDKXnM=]
  • Amine Disposal For Businesses. Collect and Recycle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5PX-k8bNMjyVEw-blk2y20jLsMiIjH4Gn7z6tv7eJSWu9cVJAqWTBfDZYBgWBMmHub1zW8co2YxfFWCzSOi2y92wTkanf2_0jd6UQvefMzdYc7T62F2iKA02O-VtOZ45eSfN0jI9NfLJ3VF-hM3sxsN8VtM-PiA==]
  • Safety Data Sheet for 2(3H)-Benzoxazolone, 5-chloro-. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE212lyV8JRo-TZy2Qv0UPd2YABuIGAfP5zvXzMFTPaHPGtstlecUAFbzOmtbEnWxwb5aczTxlree1Jolp06Hf1gAz_fHhPi6YWiJJ733v9JH7uPiquICRjXoxqkkzRXCJMDAsQBvVsI2_h9ZeQw5kjElggHGd-nYooEdGEGVvvyhaD9jQHOuAjEIxQCApEK_1OugFrduuhSAea93aTm8XF9Xwz32TrsK7aafib3MbgCTGyQ1PXFqJk-XtRurwXXAQTRXWW2qb0vRkj3QYvfmtytAXndMRkXXU_6A==]
  • Hazards and safe handling procedures. Taylor & Francis Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOf85N7-5w4_81MLY-1Sq8r5uZY2CVpqvW3QIgZOyTLWeg59BkEz4YDa4qnjqbokY4frQ-7UJGK0dAPAeZ2ICMKM4OlUrmiVTuYItUdWuRlhBVIpFAVAkk2uSbqCEJ3IkO6jMChuwH_38mVppyVcjg_FDX4lECh37vCynHuDqEF_jF2iih8rmq_NOY81Ft_tIRx8Vgo3Cf7dx9lUSN2QUTxnjH]
  • Rules for the Safe Handling of Chemicals in the Laboratory. University of Pennsylvania. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRt_hHuTlMo9z2QX88_1AjGpHfWQVHjIKRQB5K3ULfmS7-FXPZCHXZ1F0ulP8mofzJx8nfASfeP3Yy14JJ2l-i93XRSYnsqWGqd5EfnUWw3d7mQF7SRs8ihoealbNQT-jlJ0pzFiDXWtsOVNtxqrfgDMo3yYajHmpbSH0UZUk17W9v]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzivdGf_bq9jV_E2t0lMjULE0vE40jbIqexF91pqdxkOUXCqETfKSTtw8zDTLXZol5WCIGiILW-PFsKKnTLgLibM8GefztlTB27wG8PwEuK6pEbjc0wfWH52NCNJOaAzQqHN6IPp7zQsn0oNh0myxHV_qt]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoafkwEhuvxB8rS2K0GMv-32FpQ5MEV3XErrI7i35HOlok3omSYNARKByza4YNrvT78iWteymuQY48wIvm_8kwPnZFtWSJVCktnqEcGEy3rb3VsN33vNVTXwFi756Pj0ZkNafcyl8uRg==]
  • Laboratory Safety Guidelines. ETH Zurich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0lS0BZySnMc5_HskGY1H_JQNQEoXU95AiONxNPpvVBWqujIiuR1QwKQAIt_GdSb1ijXpFd4pXpXlNRl-YILzjevHf31HNHkV_-VlVxsHLLqZcBsottyzoWrgKMXs8L4FTmc5VqQ3DAFC6pMWE56-BJW4W1B5XS9pOjP3CeJ6ZDWmHHJvqgaG1xCCb1JtdtpV14Gr0BlZ_h-Ej-ermkwmwrcEhxdCwB_itazehAPryyz3gpYAl4freJ5UW5JKHd_QT4T5g2Zkwj6_RQwLb-17JpGXrfQ==]
  • Personal Protective Equipment. OSHA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKPnvG-tK_zPfEZ6FRWbTQ8xMeOOUeE8GqyWPfV51CH_sT5weOCP6u8x11_GSNvedkrqySysZ2ShKQBnBmtX-L_s_CKVrlNaux5ijrLfMQ6Mw_6xDABtmlOjMhKVCVkVXAYKM-Shj5K5A=]
  • 2-(5-CHLORO-1-NAPHTHYL)-1,3-BENZOXAZOL-5-AMINE Safety Data Sheets. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyrvTMGjn7JESREnYQdUE88rOib2i4iJj_qSw_MN8EfZefK_tDNegGptWUdUQCdqlkpNXzfKrPTTsLWZIHCVtfXKpFFATXxGBUf4BXxj_6mE_MSXrlvnjj4Q8PsHDiJiwpGQep0PQ7dHptfkzSmQWxltdd-PoHIvACP7MOme9RTn0g1TtW0xW-RSbU4SdV7YZ2CWGXRH8=]
  • Personal Protective Equipment Overview. OSHA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUriCxKSHfTssOeT0rfFzBgZH04AD5rJIqDQxmHdxsPa3Im-SoWOMX9vAEjwk-zWEY1z9jveV34lE0zzUqvCh9R1lgx5NK5PBBcQjPsCWTQnalEKf_QBSGyoT7H7PefonPS40YlqAoHgxkYIQkR1YFPA3DHUk4sEa3Vtsq9Q==]
  • Personal Protective Equipment for Hazardous Drugs. ASHP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5YDsAbUiPJ9VZEln0GunT3-a2V-mwooD-2_1ywbH6ZHDxvmPBjoeHmwL3jMDIMBGFuDXAYR5a_NlbgGPZnEIMc2Fs0lbVQYO51718g6WIJv4oluc1xZVL9_1Mz4lKfGlhfQ1b0siMRLv5AfXIoyXkkkNAaeMUURcPBPlOT3dOMwtCI2s0-cZ9zyOipmk7VFMLzU-d1Aw09YBZOBfOa2HgczTLGib5btikvNKkPGLq]
  • Personal Protective Equipment Policy. Medic 911. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpDgKhXDdQCTfvPJO5HYK-YgNbHJBlTpM8v8M5EuaIUOh6EjAgG329ofQV27KuD7HSP0geX5a36yvKrVb2RjKtsK2sADcmEqEHLc5Zs6nb6-7Dhfw-iNIxcNKYZHswb_J0JtZP8EbIYCIa3eO7KW4JevRzNFAzJr1FnH9r6Puj17fgBfEvNm4ZHxHD5UzJQo7TPlmB2YCs12E=]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1,2-benzoxazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-Chloro-1,2-benzoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.